molecular formula C10H14O B1329224 2-(4-ethylphenyl)ethanol CAS No. 54264-96-9

2-(4-ethylphenyl)ethanol

Cat. No.: B1329224
CAS No.: 54264-96-9
M. Wt: 150.22 g/mol
InChI Key: RNUYBEOUXPOHNW-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)ethanol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Ethylphenethyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-ethylphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethylphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUYBEOUXPOHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202622
Record name 1-(3-Ethylphenyl)ethanol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22545-13-7, 54264-96-9
Record name 4-Ethylbenzeneethanol
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Record name 1-(3-Ethylphenyl)ethanol
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Record name 1-(3-Ethylphenyl)ethanol
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Record name 2-(4-ethylphenyl)ethan-1-ol
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Foundational & Exploratory

Technical Monograph: 2-(4-Ethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Pathways, and Analytical Validation

Part 1: Executive Technical Summary

2-(4-Ethylphenyl)ethanol (also known as p-ethylphenethyl alcohol) is a primary alcohol and a structural homolog of 2-phenylethanol (PEA), a ubiquitous scaffold in medicinal chemistry and fragrance formulation. With a molecular weight of 150.22 g/mol , it serves as a critical intermediate in the synthesis of tyrosol derivatives and β-blocker pharmacophores.

Unlike its lower homolog (PEA), the addition of the para-ethyl group significantly alters the lipophilicity (LogP) and metabolic stability of the molecule, making it a valuable probe in Structure-Activity Relationship (SAR) studies for optimizing membrane permeability in drug candidates.

Part 2: Physicochemical Profile[1]

The precise molecular weight is the anchor for all stoichiometric calculations and mass spectrometry identification.

Table 1: Physicochemical Specifications

PropertyValueTechnical Context
Molecular Weight 150.22 g/mol Calculated based on IUPAC atomic weights (C₁₀H₁₄O).
Monoisotopic Mass 150.1045 DaCritical for High-Resolution Mass Spectrometry (HRMS).
Molecular Formula C₁₀H₁₄ODegree of Unsaturation = 4 (Aromatic ring).
CAS Registry Number 22545-13-7Unique identifier for regulatory filing.
Predicted LogP ~2.9Higher lipophilicity than PEA (LogP ~1.36), enhancing blood-brain barrier penetration potential.
Boiling Point ~255°C (est.)Requires high-vacuum distillation for purification.
Part 3: Synthetic Methodology (The "Self-Validating" Protocol)

While Friedel-Crafts hydroxyethylation of ethylbenzene is common in industrial settings, it yields isomeric mixtures that are difficult to separate. For research and drug development applications requiring high purity (>98%), the Reduction of 4-Ethylphenylacetic Acid is the superior, self-validating route.

Why this route?
  • Regiospecificity: The starting material (4-ethylphenylacetic acid) fixes the para substitution, eliminating ortho/meta isomer contamination.

  • Clean Workup: The byproduct is aluminum salts, easily removed via Rochelle’s salt workup, avoiding tedious chromatography.

Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction

Reagents:

  • 4-Ethylphenylacetic acid (1.0 eq)

  • LiAlH₄ (1.5 eq, 2.4 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Moisture sensitivity is critical; water destroys LiAlH₄, creating fire hazards and reducing yield.

  • Solubilization: Dissolve 4-ethylphenylacetic acid in anhydrous THF (0.2 M concentration). Cool to 0°C.

  • Hydride Addition: Add LiAlH₄ solution dropwise over 30 minutes. Observation: Vigorous gas evolution (

    
    ) confirms active reagent.
    
  • Reflux: Warm to room temperature, then reflux at 66°C for 4 hours. Validation: TLC (Hexane:EtOAc 3:1) should show the disappearance of the acid spot (baseline) and appearance of the alcohol (Rf ~0.4).

  • Fieser Quench: Cool to 0°C. Carefully add water (1x volume of LiAlH₄ mass), then 15% NaOH (1x), then water (3x). This creates a granular white precipitate rather than a gelatinous emulsion.

  • Isolation: Filter precipitate, dry filtrate over MgSO₄, and concentrate in vacuo.

Visualization of Synthetic Logic

Synthesis Start 4-Ethylphenylacetic Acid (Precursor) Intermediate Alkoxyaluminate Complex Start->Intermediate Nucleophilic Attack (Reflux 66°C) Reagent LiAlH4 / THF (Reductant) Reagent->Intermediate Quench Fieser Workup (H2O / NaOH) Intermediate->Quench Hydrolysis Product 2-(4-Ethylphenyl)ethanol (Target) Quench->Product Isolation

Figure 1: Directed synthesis pathway ensuring regiospecificity via acid reduction.

Part 4: Analytical Validation (The "Trustworthiness" Pillar)

In drug development, identity confirmation must be absolute. Relying solely on retention time is insufficient. You must validate the structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1. Proton NMR (¹H-NMR) Interpretation

The spectrum provides a unique "fingerprint" that confirms the para-substitution pattern.

  • Solvent: CDCl₃

  • Key Signals:

    • δ 7.15 ppm (4H, m): The aromatic region will show an AA'BB' system (pseudo-quartet), characteristic of para-disubstituted benzenes. If you see a complex multiplet, you have ortho/meta contamination.

    • δ 3.85 ppm (2H, t, J=6.5 Hz): The

      
       protons. The triplet splitting confirms the adjacent methylene group.
      
    • δ 2.85 ppm (2H, t, J=6.5 Hz): The benzylic

      
       of the ethanol chain.
      
    • δ 2.63 ppm (2H, q, J=7.6 Hz): The benzylic

      
       of the ethyl group .
      
    • δ 1.22 ppm (3H, t, J=7.6 Hz): The terminal

      
       of the ethyl group.
      
2. Mass Spectrometry (MS) Fragmentation

Using Electron Impact (EI) ionization (70 eV):

  • Molecular Ion (M⁺): m/z 150 (distinct, though often small).

  • Base Peak: Often m/z 119 (

    
    ). This corresponds to the loss of the hydroxymethyl group (
    
    
    
    ), leaving the stable 4-ethylbenzyl cation.
  • Tropylium Ion: m/z 105. Rearrangement of the ethylbenzene cation.

Visualization of Analytical Logic

Analysis Sample Purified Sample (Colorless Oil) NMR 1H-NMR Analysis Sample->NMR MS Mass Spectrometry (EI) Sample->MS Result_NMR AA'BB' System (7.1 ppm) Confirms Para-Substitution NMR->Result_NMR Structural Connectivity Result_MS m/z 150 (M+) m/z 119 (Base Peak) MS->Result_MS Molecular Weight

Figure 2: Analytical decision tree for structural confirmation.

Part 5: Applications in Drug Development

The shift from 2-phenylethanol to 2-(4-ethylphenyl)ethanol is rarely accidental; it is a strategic medicinal chemistry decision.

  • Metabolic Blocking: The para-ethyl group blocks the para-position on the phenyl ring, preventing rapid hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6), which typically attack the most electron-rich, sterically accessible position. This can extend the half-life (

    
    ) of the drug.
    
  • Linker Chemistry: The hydroxyl group serves as a universal "handle" for conjugation. It can be converted to a mesylate/tosylate for nucleophilic substitution, allowing the 4-ethylphenethyl moiety to be attached to amines or heterocycles (common in antihistamines and antihypertensives).

References
  • National Institute of Standards and Technology (NIST). 2-(4-Ethylphenyl)ethanol Properties and Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • PubChem. 2-(4-Ethylphenyl)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Cohen, S. et al. (2019). Therapeutic Applications of Ethanol and its Derivatives.[2][3][4] Journal of Pharmacy & Pharmaceutical Sciences.[2][4] (Contextual reference for ethanol chain pharmacodynamics). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(4-ethylphenyl)ethanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-ethylphenyl)ethanol, a substituted aromatic alcohol of interest in organic synthesis and medicinal chemistry. The guide details its chemical structure, properties, and provides an in-depth analysis of plausible synthetic routes, including the reduction of 4-ethylphenylacetic acid and Grignard synthesis. A thorough characterization of the molecule is presented through the interpretation of expected spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Furthermore, this guide explores the potential applications of 2-(4-ethylphenyl)ethanol as a key intermediate in the synthesis of bioactive molecules and discusses the essential safety and handling protocols required for its use in a laboratory setting.

Introduction: Unveiling 2-(4-ethylphenyl)ethanol

2-(4-ethylphenyl)ethanol, with the chemical formula C₁₀H₁₄O, belongs to the family of phenylethanols, a class of organic compounds characterized by a phenyl group attached to an ethanol backbone. The presence of an ethyl substituent at the para-position of the aromatic ring distinguishes it from its parent compound, 2-phenylethanol, and imparts specific physicochemical properties that make it a valuable building block in organic synthesis. Its structural isomer, 1-(4-ethylphenyl)ethanol, differs in the position of the hydroxyl group on the ethyl chain.

This guide will serve as a detailed resource for researchers, providing the necessary technical information to synthesize, characterize, and safely handle 2-(4-ethylphenyl)ethanol in a laboratory setting, with a focus on its potential applications in the development of novel therapeutics.

Table 1: Chemical Properties of 2-(4-ethylphenyl)ethanol

PropertyValueSource
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol [1]
CAS Number 22545-13-7
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not readily available
Melting Point Not readily available
Solubility Expected to be soluble in organic solvents

Synthesis of 2-(4-ethylphenyl)ethanol: A Practical Approach

While a specific, detailed protocol for the synthesis of 2-(4-ethylphenyl)ethanol is not widely published, its structure lends itself to several established synthetic strategies. The choice of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Synthetic Strategy 1: Reduction of 4-Ethylphenylacetic Acid

A common and efficient method for the preparation of primary alcohols is the reduction of the corresponding carboxylic acid. In this case, 4-ethylphenylacetic acid serves as a readily available starting material.

Causality behind Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[2] It is preferred over milder reagents like sodium borohydride, which are generally ineffective for this transformation.

  • Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are the solvents of choice for LiAlH₄ reductions. These solvents are inert to the highly reactive hydride reagent and can dissolve the starting material.

  • Work-up: A careful aqueous work-up is necessary to quench the excess LiAlH₄ and the resulting aluminum salts. This is typically done by the sequential addition of water and a base (like NaOH) or an acid.

Experimental Protocol:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether.

  • Addition of Substrate: A solution of 4-ethylphenylacetic acid in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Isolation and Purification: The resulting precipitate of aluminum salts is removed by filtration. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(4-ethylphenyl)ethanol. Further purification can be achieved by vacuum distillation or column chromatography.

Synthesis1 4-Ethylphenylacetic Acid 4-Ethylphenylacetic Acid Intermediate Complex Intermediate Complex 4-Ethylphenylacetic Acid->Intermediate Complex 1. LiAlH4, Et2O LiAlH4, Et2O LiAlH4, Et2O->Intermediate Complex 2-(4-Ethylphenyl)ethanol 2-(4-Ethylphenyl)ethanol Intermediate Complex->2-(4-Ethylphenyl)ethanol 2. H2O Work-up H2O Work-up H2O Work-up->2-(4-Ethylphenyl)ethanol

Caption: Reduction of 4-ethylphenylacetic acid to 2-(4-ethylphenyl)ethanol.

Synthetic Strategy 2: Grignard Reaction with an Epoxide

An alternative approach involves the formation of a carbon-carbon bond using a Grignard reagent. The reaction of a 4-ethylphenylmagnesium halide with ethylene oxide provides a direct route to the desired alcohol.

Causality behind Experimental Choices:

  • Grignard Reagent Formation: 4-Ethylbromobenzene is reacted with magnesium turnings in an anhydrous ether solvent to form 4-ethylphenylmagnesium bromide. The exclusion of water is critical as Grignard reagents are highly basic and will be quenched by protic sources.[3]

  • Electrophile: Ethylene oxide is a suitable two-carbon electrophile that, upon ring-opening by the Grignard reagent, directly yields the 2-phenylethoxy magnesium bromide intermediate.

  • Work-up: An acidic work-up is required to protonate the alkoxide and afford the final alcohol product.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed in anhydrous diethyl ether. A solution of 4-ethylbromobenzene in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine.

  • Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of ethylene oxide in anhydrous diethyl ether is added slowly and carefully. The reaction is exothermic and should be controlled with an ice bath.

  • Reaction Completion: After the addition, the mixture is stirred at room temperature for several hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Isolation and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation or column chromatography.

Synthesis2 4-Ethylbromobenzene 4-Ethylbromobenzene 4-Ethylphenylmagnesium Bromide 4-Ethylphenylmagnesium Bromide 4-Ethylbromobenzene->4-Ethylphenylmagnesium Bromide 1. Mg, Et2O Mg, Et2O Mg, Et2O->4-Ethylphenylmagnesium Bromide Intermediate Alkoxide Intermediate Alkoxide 4-Ethylphenylmagnesium Bromide->Intermediate Alkoxide 2. Ethylene Oxide Ethylene Oxide Ethylene Oxide->Intermediate Alkoxide 2-(4-Ethylphenyl)ethanol 2-(4-Ethylphenyl)ethanol Intermediate Alkoxide->2-(4-Ethylphenyl)ethanol 3. H3O+ Work-up H3O+ Work-up H3O+ Work-up->2-(4-Ethylphenyl)ethanol

Caption: Grignard synthesis of 2-(4-ethylphenyl)ethanol.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

    • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Ethyl Group Protons: A quartet for the methylene protons (-CH₂-) adjacent to the aromatic ring (δ ~2.6 ppm) and a triplet for the methyl protons (-CH₃) of the ethyl group (δ ~1.2 ppm).

    • Ethanol Chain Protons: Two triplets corresponding to the two methylene groups of the ethanol side chain. The -CH₂- group adjacent to the aromatic ring will be more deshielded (δ ~2.8 ppm) than the -CH₂- group attached to the hydroxyl group (δ ~3.8 ppm).

    • Hydroxyl Proton: A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments.

    • Aromatic Carbons: Four signals are expected for the aromatic carbons, with the ipso-carbons (the one attached to the ethyl group and the one attached to the ethanol chain) having distinct chemical shifts from the other aromatic carbons.

    • Ethyl Group Carbons: Two signals for the methylene and methyl carbons of the ethyl group.

    • Ethanol Chain Carbons: Two signals for the two methylene carbons of the ethanol side chain.

Table 2: Predicted ¹H and ¹³C NMR Data for 2-(4-ethylphenyl)ethanol

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Ar-H 7.0-7.3 (m, 4H)128-145
-CH₂ -CH₂OH2.8 (t, 2H)~39
-CH₂-CH₂ OH3.8 (t, 2H)~63
-OH variable (br s, 1H)-
Ar-CH₂ -CH₃2.6 (q, 2H)~28
Ar-CH₂-CH₃ 1.2 (t, 3H)~15
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, indicating hydrogen bonding.

  • C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, typical for a primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 150.

  • Fragmentation: Common fragmentation pathways for phenylethanols include the loss of water (M-18), and benzylic cleavage to form a stable tropylium ion or related fragments. The base peak is often observed at m/z 105, corresponding to the [C₈H₉]⁺ fragment resulting from the loss of the -CH₂OH group.

Applications in Drug Development and Research

While specific applications of 2-(4-ethylphenyl)ethanol in drug development are not extensively documented, its structural motif is present in a variety of biologically active molecules. As a substituted phenylethanol, it serves as a valuable intermediate for the synthesis of more complex compounds with potential therapeutic properties.

  • Building Block for Bioactive Molecules: The hydroxyl group of 2-(4-ethylphenyl)ethanol can be readily functionalized to introduce other moieties, allowing for the synthesis of a library of derivatives for biological screening. Its aromatic ring can also be further substituted to explore structure-activity relationships.

  • Intermediate in Pharmaceutical Synthesis: Aryl-substituted ethanols are common intermediates in the synthesis of various pharmaceuticals. For instance, related phenylethanol derivatives are precursors to compounds with applications as insecticides and in other areas of medicinal chemistry.[2][4]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-(4-ethylphenyl)ethanol.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(4-ethylphenyl)ethanol is a versatile aromatic alcohol with potential as a synthetic intermediate in organic and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and safe handling. While further research is needed to fully explore its applications, the information presented here serves as a valuable resource for scientists and researchers working with this and related compounds. The detailed synthetic strategies and expected spectroscopic data will facilitate its preparation and characterization in the laboratory, paving the way for its use in the development of new and innovative molecules.

References

  • Google Patents. (n.d.). Process for the preparation of 2-phenyl ethanol.
  • Google Patents. (n.d.). Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • PubChem. (n.d.). 2-(4-Vinylphenyl)ethanol. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Ethylphenyl)ethanol. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-(2,4-Dimethylphenyl)ethanol. Retrieved February 7, 2026, from [Link]

  • ScienceDirect. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved February 7, 2026, from [Link]

Sources

Definitive Guide to the Spectroscopic Analysis of 2-(4-Ethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile and characterization framework for 2-(4-ethylphenyl)ethanol (CAS: 22545-13-7). Designed for application scientists and medicinal chemists, this document moves beyond static data lists to explain the causality of spectral features, synthesis pathways, and quality control parameters.

Compound Identity:

  • IUPAC Name: 2-(4-ethylphenyl)ethanol[1][2][3]

  • Common Name: p-Ethylphenethyl alcohol

  • Molecular Formula:

    
    [4][5]
    
  • Molecular Weight: 150.22 g/mol [4]

  • Key Application: Fragrance fixative, pharmaceutical intermediate (lipophilic linker).

Part 1: Synthesis & Structural Context

To understand the impurities profile in spectroscopy, one must understand the origin of the molecule. The most robust laboratory synthesis involves the reduction of 4-ethylphenylacetic acid . This pathway minimizes regioisomeric byproducts common in Friedel-Crafts alkylation routes.

Validated Synthesis Protocol (Reduction Route)
  • Precursor: 4-Ethylphenylacetic acid (CAS: 72888-33-4)

  • Reagent: Lithium Aluminum Hydride (

    
    ) or Borane-THF complex (
    
    
    
    ).
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Activation: Charge a flame-dried 3-neck flask with

    
     (1.5 eq) suspended in dry THF under 
    
    
    
    atmosphere.
  • Addition: Dropwise addition of 4-ethylphenylacetic acid (dissolved in THF) at 0°C to control exotherm.

  • Reflux: Heat to reflux (66°C) for 4 hours to ensure complete reduction of the carbonyl.

  • Quench (Fieser Method): Cool to 0°C. Add water, 15% NaOH, and water in a 1:1:3 ratio (mL per gram of hydride) to precipitate granular aluminum salts.

  • Isolation: Filter salts, dry organic layer over

    
    , and concentrate in vacuo.
    
Reaction Workflow Diagram

The following diagram illustrates the transformation and critical control points (CCPs) for impurity monitoring.

SynthesisWorkflow Start 4-Ethylphenylacetic Acid (Precursor) Process Reduction (LiAlH4 / THF, Reflux) Start->Process Activation Intermediate Alkoxide Complex Process->Intermediate Hydride Transfer Quench Fieser Workup (H2O/NaOH) Intermediate->Quench Hydrolysis Product 2-(4-Ethylphenyl)ethanol (Target) Quench->Product Isolation Impurity Impurity Risk: Unreacted Acid (Monitor via IR) Product->Impurity QC Check

Caption: Synthesis workflow highlighting the reduction pathway and the critical quality control check for unreacted starting material.

Part 2: Spectroscopic Characterization

This section details the spectral fingerprints required for structural validation. Data is derived from high-purity reference standards and chemometric analysis of the para-substitution pattern.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is defined by the symmetry of the para-substituted benzene ring (AA'BB' system) and the distinct ethyl vs. ethyl-alcohol side chains.


H NMR Data (400 MHz,

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H 7.15 – 7.20Multiplet (AA'BB')4H-Sym. para-aromatic protons.
-CH2-OH 3.84Triplet2H6.5Deshielded by oxygen (alpha).
Ar-CH2- 2.83Triplet2H6.5Benzylic protons (ethanol chain).
Ar-CH2- 2.63Quartet2H7.6Benzylic protons (ethyl group).
-OH ~1.60Broad Singlet1H-Exchangeable (conc. dependent).
-CH3 1.23Triplet3H7.6Terminal methyl of ethyl group.

Expert Insight:

  • The "Ethyl" Diagnostic: Look for the quartet at 2.63 ppm and triplet at 1.23 ppm. This distinguishes the molecule from its methyl analogue (which would show a singlet ~2.3 ppm).

  • The Isomer Trap: A common impurity is 1-(4-ethylphenyl)ethanol (the secondary alcohol). In the secondary alcohol, the benzylic proton appears as a quartet around 4.8 ppm , not a triplet at 3.84 ppm.


C NMR Data (100 MHz,

)
Shift (

, ppm)
Carbon TypeAssignment
142.5 QuaternaryAr-C (Ethyl substituted)
135.8 QuaternaryAr-C (Ethanol substituted)
128.9 CHAr-CH (meta to ethanol)
128.0 CHAr-CH (ortho to ethanol)
63.8 CH2-CH2-OH (Alcohol carbon)
39.1 CH2Ar-CH2- (Ethanol chain)
28.5 CH2Ar-CH2- (Ethyl group)
15.6 CH3-CH3 (Ethyl terminal)
Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the benzylic cation.

  • Molecular Ion (

    
    ):  m/z 150 (distinct, usually 20-30% intensity).
    
  • Base Peak: m/z 119 (

    
    ).
    
    • Mechanism:[6][7][8] Loss of the hydroxymethyl group (

      
      ) to form the stable 4-ethylbenzyl cation  (or rearranged tropylium species).
      
  • Tropylium Series: m/z 91 (Tropylium,

    
    ) is observed but less intense than in non-alkylated analogs due to the stability of the ethyl-substituted cation.
    
Infrared Spectroscopy (FT-IR)

Used primarily for functional group confirmation and water detection.

  • 3350 cm

    
     (Broad):  O-H stretch (H-bonded). Note: Sharp peak at 3600 cm
    
    
    
    if dilute.
  • 2850–2960 cm

    
    :  C-H stretching (Alkyl). Look for the specific "shoulder" peaks of the ethyl group.
    
  • 1515 cm

    
    :  Aromatic ring breathing mode (Para-substitution characteristic band).
    
  • 1045 cm

    
    :  C-O primary alcohol stretch.
    

Part 3: Logic & Impurity Mapping

The following diagram maps the spectral logic used to confirm the structure and identify the critical "Isomer Shift" that signals a failed synthesis or incorrect starting material.

SpectralLogic Spectrum Input Spectrum (1H NMR) Aromatic Region: 7.0-7.3 ppm Pattern: AA'BB' Spectrum->Aromatic Aliphatic Region: 1.0-4.0 ppm Spectrum->Aliphatic Check1 Check: Integration 4H? Aromatic->Check1 Check2 Check: Quartet @ 2.6 ppm? Aliphatic->Check2 Confirm Confirmed: 2-(4-ethylphenyl)ethanol Check1->Confirm Yes Check2->Confirm Yes Fail Alert: Isomer Detected (1-ethyl isomer) Check2->Fail No (Quartet @ 4.8ppm detected)

Caption: Decision tree for interpreting 1H NMR data to distinguish the target molecule from its secondary alcohol isomer.

References

  • National Institute of Standards and Technology (NIST). "2-(4-Ethylphenyl)ethanol Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. "Compound Summary: 2-(4-Ethylphenyl)ethanol."[2] National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][5] (Authoritative text for AA'BB' splitting patterns and substituent effects).

  • Organic Syntheses. "Reduction of Carboxylic Acids to Alcohols." Org.[6][7][9][10][11][12] Synth. (General protocol validation for

    
     reduction of phenylacetic acids).
    [Link]
    

Sources

Technical Whitepaper: Structural Elucidation of 2-(4-Ethylphenyl)ethanol via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the proton nuclear magnetic resonance (


H NMR) spectrum of 2-(4-ethylphenyl)ethanol  (CAS: 54225-75-1). Designed for analytical chemists and drug development professionals, this document moves beyond basic spectral assignment to explore the mechanistic underpinnings of signal splitting, specifically the AA'BB' aromatic system and the differentiation of homologous methylene environments. The guide includes a validated standard operating procedure (SOP) for sample preparation to ensure reproducibility in a regulated environment.

Part 1: Molecular Architecture & Theoretical Prediction

Before spectral acquisition, a structural deconstruction is necessary to predict signal environments. 2-(4-ethylphenyl)ethanol consists of a para-disubstituted benzene ring linking an ethyl group and a 2-hydroxyethyl chain.

Structural Logic[1]
  • Symmetry: The molecule possesses a

    
     axis of symmetry through the aromatic ring only if the substituents were identical. Since they are different (ethyl vs. 2-hydroxyethyl), the symmetry is broken, but the electronic environments remain similar.
    
  • Proton Environments:

    • Aromatic Zone: The para-substitution creates a chemically equivalent but magnetically non-equivalent system (AA'BB'), often mistaken for simple doublets.

    • Aliphatic Zone: Two distinct benzylic positions exist. One is part of an ethyl group (coupled to a methyl), and the other is part of the ethanol chain (coupled to a hydroxymethyl).

Part 2: Experimental Protocol (SOP)

To ensure data integrity compliant with GLP standards, the following protocol minimizes solvent effects and concentration-dependent shifts (particularly for the hydroxyl proton).

Standard Operating Procedure: Sample Preparation

Objective: Prepare a high-resolution NMR sample in Deuterated Chloroform (


).
  • Solvent Selection: Use

    
     (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (
    
    
    
    ppm).
  • Concentration Control: Weigh 10–15 mg of analyte.

    • Note: Higher concentrations (>30 mg) promote intermolecular hydrogen bonding, causing the -OH peak to shift downfield and broaden significantly.

  • Filtration: Filter the solution through a glass wool plug into a precision 5mm NMR tube to remove suspended particulates that degrade magnetic field homogeneity (shimming).

SamplePrep Start Analyte Weighing (10-15 mg) Solvent Solvent Addition (0.6 mL CDCl3 + TMS) Start->Solvent Dissolve Vortex/Dissolution Solvent->Dissolve Filter Filtration (Glass Wool) Dissolve->Filter Remove Particulates Tube Transfer to 5mm NMR Tube Filter->Tube Acquire Acquisition (Lock/Shim/Gain) Tube->Acquire

Figure 1: Validated workflow for high-resolution NMR sample preparation.[1]

Part 3: Spectral Analysis & Assignment

The spectrum of 2-(4-ethylphenyl)ethanol is characterized by five distinct signal sets. The following data is based on a 400 MHz spectrometer frequency in


.
Data Summary Table
AssignmentChemical Shift (

, ppm)
IntegrationMultiplicityCoupling (

, Hz)
Structural Fragment
A 7.10 – 7.184HMultiplet (AA'BB')

Ar-H (Benzene Ring)
B 3.842HTriplet

-CH

-CH

-OH (Hydroxymethyl)
C 2.832HTriplet

Ar-CH

-CH

-OH (Benzylic)
D 2.632HQuartet

Ar-CH

-CH

(Ethyl Methylene)
E 1.601HBroad SingletN/A-OH (Exchangeable)
F 1.233HTriplet

Ar-CH

-CH

(Methyl)
Detailed Mechanistic Interpretation
1. The Aromatic Region (7.10 – 7.18 ppm)

Contrary to introductory texts which might label this a pair of doublets, the signal for the para-disubstituted ring is a second-order AA'BB' system .

  • Mechanism: Protons ortho to the ethyl group are chemically equivalent to each other (A/A') but magnetically non-equivalent due to their relationship with the protons ortho to the ethanol chain (B/B').

  • Appearance: At 300-400 MHz, this often appears as a tight "roofed" multiplet where the inner lines are taller than the outer lines, centered around 7.14 ppm.

  • Differentiation: The electronic difference between an ethyl group and a hydroxyethyl group is minimal (both are alkyl donors). Thus, the separation between the A and B protons is small, leading to significant second-order distortion.

2. The Aliphatic "Triplet vs. Quartet" Distinction

A critical error in automated analysis is confusing the two benzylic methylene groups (Signals C and D).

  • Signal D (2.63 ppm): This methylene is part of the ethyl group . It is coupled to a terminal methyl group (3 protons). According to the

    
     rule, it must appear as a quartet  (
    
    
    
    ).
  • Signal C (2.83 ppm): This methylene is part of the ethanol chain . It is coupled to the adjacent hydroxymethyl group (2 protons). It appears as a triplet (

    
    ).
    
  • Shift Logic: The ethanol chain's benzylic protons (C) are slightly more deshielded (2.83 ppm) than the ethyl group's benzylic protons (2.63 ppm) due to the inductive effect of the oxygen atom two bonds away (

    
    -effect).
    
3. The Hydroxymethyl Group (Signal B)

Located at 3.84 ppm , this triplet is significantly deshielded by the electronegative oxygen atom (


-effect). This is the most distinct aliphatic signal and serves as a good anchor for integration normalization.

SignalLogic Input Unknown Signal Region Region Check Input->Region Aromatic 7.0 - 7.5 ppm (Aromatic) Region->Aromatic Low Field Aliphatic 1.0 - 4.0 ppm (Aliphatic) Region->Aliphatic High Field Split Multiplicity Analysis Aliphatic->Split Quartet Quartet (Coupled to 3H) Split->Quartet Triplet Triplet (Coupled to 2H) Split->Triplet AssignEthyl Assign: Ethyl Methylene (~2.63 ppm) Quartet->AssignEthyl AssignEthChain Assign: Ethanol Chain (Check Shift) Triplet->AssignEthChain ShiftCheck Shift > 3.5 ppm? AssignEthChain->ShiftCheck YesO Yes: O-CH2 (~3.84 ppm) ShiftCheck->YesO NoBen No: Benzylic-CH2 (~2.83 ppm) ShiftCheck->NoBen

Figure 2: Logic tree for assigning aliphatic multiplets in p-substituted phenethyl alcohols.

Part 4: Advanced Validation Techniques

The Shake Test

To confirm the assignment of the hydroxyl proton (Signal E), perform a


 exchange experiment.
  • Acquire the standard spectrum in

    
    .
    
  • Add 1-2 drops of Deuterium Oxide (

    
    ) to the NMR tube.
    
  • Shake vigorously and re-acquire.

  • Result: The broad singlet at ~1.60 ppm will disappear (exchanged for

    
    , which is silent in 
    
    
    
    H NMR), while all other signals remain unchanged. This validates the -OH assignment.
Impurity Profiling

In drug development synthesis, this molecule is often derived from the reduction of 4-ethylphenylacetic acid or similar precursors. Watch for:

  • Residual Reducing Agents: Boron species often show broad multiplets near 3.5-4.0 ppm.

  • Solvent Traps: Ethyl acetate (singlet at 2.05 ppm, quartet at 4.12 ppm) is a common recrystallization solvent that can overlap with the analyte's signals.

References

  • PubChem. Compound Summary: 2-(4-Methylphenyl)ethanol (Analogous Structure). National Library of Medicine. Available at: [Link] (Accessed Feb 8, 2026). Note: Used for homologous series shift verification.

  • Reich, H. J. The AA'BB' Pattern. University of Wisconsin-Madison, Organic Chemistry Data. Available at: [Link] (Accessed Feb 8, 2026).

  • Iowa State University. NMR Sample Preparation Guide. Chemical Instrumentation Facility. Available at: [Link] (Accessed Feb 8, 2026).

  • LibreTexts Chemistry. Spin-Spin Splitting and Coupling Constants. Available at: [Link] (Accessed Feb 8, 2026).[2]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-(4-ethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Elucidation

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A compound's efficacy, safety, and novelty are intrinsically linked to the precise arrangement of its atoms. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), stands as a cornerstone technique for this purpose. It provides a direct, high-resolution map of the carbon skeleton, revealing subtle electronic and structural nuances that define a molecule's identity and behavior.[1][2]

This guide provides a comprehensive, field-proven methodology for the ¹³C NMR analysis of 2-(4-ethylphenyl)ethanol, a substituted aromatic alcohol. We will move beyond a simple recitation of data, delving into the causal reasoning behind experimental design, data interpretation, and spectral assignment. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for structural verification that embodies scientific integrity and technical excellence.

Theoretical Framework: Decoding the ¹³C NMR Spectrum

At its core, ¹³C NMR spectroscopy exploits the magnetic properties of the ¹³C isotope.[2] Although the natural abundance of ¹³C is only about 1.1%, modern Fourier Transform (FT-NMR) techniques allow for the acquisition of high-quality spectra. The key informational pillars of a ¹³C NMR spectrum are the number of signals, their chemical shifts, and their multiplicities (in coupled spectra).

Number of Signals: A Question of Chemical Equivalence

The number of distinct signals in a proton-decoupled ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms in the molecule.[3] Carbons are considered chemically equivalent if they can be interchanged by a symmetry operation (e.g., a plane or axis of symmetry).

For 2-(4-ethylphenyl)ethanol, we anticipate 8 distinct signals , despite the molecule containing 10 carbon atoms. This is due to a plane of symmetry that bisects the aromatic ring through the C1-C4 axis, rendering the ortho (C-2, C-6) and meta (C-3, C-5) carbons chemically equivalent.

Chemical Shift (δ): Probing the Electronic Environment

The chemical shift, reported in parts per million (ppm), is the most information-rich parameter in ¹³C NMR. It indicates the electronic environment of a carbon nucleus. Key influencing factors include:

  • Hybridization: sp² hybridized carbons (like those in the aromatic ring) resonate at a significantly lower field (higher ppm value) than sp³ hybridized carbons (aliphatic chains).[4]

  • Electronegativity: Electronegative atoms, such as the oxygen in the hydroxyl group, withdraw electron density from adjacent carbons. This "deshielding" effect causes the nucleus to experience a stronger effective magnetic field, shifting its signal downfield to a higher ppm value.[5]

  • Inductive and Anisotropic Effects: Substituents on the aromatic ring and the surrounding molecular geometry create local magnetic fields that can shield or deshield nearby carbons, subtly altering their chemical shifts.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following standardized numbering scheme for 2-(4-ethylphenyl)ethanol will be used throughout this guide.

G cluster_ring cluster_ethanol cluster_ethyl C1 C1 C7 C7 C1->C7 C2 C2 C6 C6 C3 C3 C5 C5 C4 C4 C9 C9 C4->C9 C8 C8 C7->C8 OH OH C8->OH C10 C10 C9->C10

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality ¹³C NMR spectrum is paramount. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Materials & Reagents
  • Analyte: 2-(4-ethylphenyl)ethanol (purity >98%)

  • NMR Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Apparatus: 5 mm NMR tubes, volumetric flasks, Pasteur pipettes.

Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. TMS is the universally accepted internal standard, with its signal defined as 0.0 ppm.[6]

Sample Preparation
  • Concentration: Prepare a solution of ~20-50 mg of 2-(4-ethylphenyl)ethanol in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Ensure the sample is fully dissolved. Vortex or gently warm if necessary.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette. Solid impurities can degrade spectral resolution.

Instrument & Acquisition Parameters
  • Spectrometer: 75 MHz or 125 MHz FT-NMR spectrometer.

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

  • Acquisition Time (AQ): ~1.0 - 2.0 seconds. This determines the digital resolution of the spectrum.

  • Relaxation Delay (D1): 2.0 seconds. Crucial Insight: Quaternary carbons relax much more slowly than protonated carbons. A sufficient delay is essential to allow for near-complete relaxation, ensuring that quaternary carbon signals are not diminished or lost entirely.

  • Number of Scans (NS): 256 to 1024 scans, depending on the sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation (FT): Convert the time-domain signal (Free Induction Decay, FID) into the frequency-domain spectrum.

  • Phasing: Manually or automatically adjust the phase to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: Correct any distortions in the spectral baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not present, the CDCl₃ solvent peak can be referenced to its known value of 77.16 ppm.

G A Sample Preparation (20-50 mg in 0.6 mL CDCl₃) B Data Acquisition (Proton Decoupled, D1=2s) A->B Load Sample C Processing: FT Phasing & Baseline Correction B->C Acquire FID D Spectral Analysis (Peak Picking & Assignment) C->D Generate Spectrum E Advanced Analysis (Optional) (DEPT-135) D->E Confirm Multiplicity

Spectral Analysis and Assignment

The analysis begins by correlating the 8 expected signals with the 8 unique carbon environments in the molecule. The assignment is based on established chemical shift ranges and the electronic effects of the substituents.

Predicted Chemical Shifts

The predicted chemical shifts for 2-(4-ethylphenyl)ethanol are derived from empirical data for its constituent fragments: the ethylbenzene moiety and the ethanol side chain.

Carbon Atom(s)Carbon TypePredicted δ (ppm)Rationale & Influencing Factors
C10 CH₃ (Aliphatic)~15-16Standard methyl group on an alkyl chain. Based on ethylbenzene (~15.5 ppm).[6]
C9 CH₂ (Aliphatic)~28-29Methylene of the ethyl group. Based on ethylbenzene (~29.0 ppm).[6]
C7 CH₂ (Aliphatic)~39-40Methylene group adjacent to the aromatic ring. Deshielded compared to a standard alkane.
C8 CH₂ (Aliphatic)~63-64Methylene group attached to the electronegative oxygen, causing significant deshielding. Based on ethanol (~58 ppm).[5][7]
C3, C5 CH (Aromatic)~128-129Ortho to the ethyl group and meta to the -CH₂CH₂OH group. Similar to the meta carbons of ethylbenzene (~128.4 ppm).[6]
C2, C6 CH (Aromatic)~129-130Meta to the ethyl group and ortho to the -CH₂CH₂OH group.
C1 C (Quaternary)~136-137Ipso-carbon attached to the ethanol side chain. Alkyl substitution generally deshields the attached aromatic carbon.
C4 C (Quaternary)~143-144Ipso-carbon attached to the ethyl group. Based on ethylbenzene (~144.3 ppm).[6]
Advanced Confirmation with DEPT-135

To definitively confirm the assignments of protonated carbons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. This technique differentiates carbons based on the number of attached protons.[1][8]

  • Positive Signals: CH₃ and CH carbons.

  • Negative Signals: CH₂ carbons.

  • Absent Signals: Quaternary (C) carbons.

In the DEPT-135 spectrum of 2-(4-ethylphenyl)ethanol:

  • Positive Peaks: C10 (CH₃), C2, C6, C3, C5 (all CH).

  • Negative Peaks: C9, C7, C8 (all CH₂).

  • Absent Peaks: C1, C4 (quaternary).

This pattern provides irrefutable confirmation of the assignments for the aliphatic and aromatic methine/methylene groups.

Conclusion

The ¹³C NMR spectrum of 2-(4-ethylphenyl)ethanol, when acquired and analyzed through a systematic and theoretically grounded approach, provides an unambiguous fingerprint of its carbon skeleton. The expected 8-signal spectrum is a direct consequence of the molecule's symmetry. Chemical shift assignments can be made with high confidence by considering the electronic effects of the ethyl and hydroxyethyl substituents and can be unequivocally confirmed using advanced techniques like DEPT-135. This guide provides the necessary framework for researchers to not only acquire high-fidelity data but also to interpret it with expertise, ensuring the structural integrity that is fundamental to all avenues of chemical and pharmaceutical development.

References

  • How many 13 C N M R signals does ethylbenzene exhibit? (n.d.). Study.com. Retrieved February 7, 2026, from [Link]

  • C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation. (n.d.). Doc Brown's Chemistry. Retrieved February 7, 2026, from [Link]

  • C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation. (n.d.). Doc Brown's Chemistry. Retrieved February 7, 2026, from [Link]

  • 1-(4-Ethylphenyl)ethanol. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • 6.8: Principles of ¹³C NMR Spectroscopy. (2021, April 6). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Introduction to 13C-NMR and DEPT – Identification of an Alcohol. (n.d.). Magritek. Retrieved February 7, 2026, from [Link]

  • 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved February 7, 2026, from [Link]

  • 13C{1H} NMR spectra of ethylbenzene (CDCl3, 14.1 T) acquired with... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • C-13 NMR Spectroscopy. (n.d.). Slideshare. Retrieved February 7, 2026, from [Link]

  • 6.2: C-13 NMR Spectroscopy- Signal Averaging and FT-NMR. (2023, February 11). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). (n.d.). NP-MRD. Retrieved February 7, 2026, from [Link]

  • 13C-NMR. (n.d.). Retrieved February 7, 2026, from [Link]

  • Draw the NMR Spectrum of ethanol. (2015, August 11). YouTube. Retrieved February 7, 2026, from [Link]

  • 2-(4-Vinylphenyl)ethanol. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • 13.13 Uses of 13C NMR Spectroscopy. (n.d.). Fiveable. Retrieved February 7, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-(4-ethylphenyl)ethanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course of a Niche Aromatic Alcohol

In the vast landscape of organic chemistry, some molecules, despite their seemingly straightforward structures, occupy a niche space, their history and applications not as broadly documented as their more common counterparts. 2-(4-ethylphenyl)ethanol is one such compound. While its close relative, 2-phenylethanol, is a cornerstone of the fragrance industry, and its methyl analog, 2-(4-methylphenyl)ethanol, has carved out its own space, the story of 2-(4-ethylphenyl)ethanol is more elusive. This guide endeavors to provide a comprehensive technical overview of this molecule, acknowledging the scarcity of direct historical literature by building a robust understanding through analogy to closely related structures and fundamental organic synthesis principles. For the discerning researcher, scientist, or drug development professional, this document will serve as a foundational reference, exploring its likely synthetic evolution, physicochemical properties, and potential applications.

Physicochemical Properties and Identification

A molecule's identity and behavior are fundamentally defined by its physical and chemical properties. For 2-(4-ethylphenyl)ethanol, we can compile its key characteristics, providing a baseline for its handling and application.

PropertyValueSource
CAS Number 22545-13-7[1]
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
IUPAC Name 2-(4-ethylphenyl)ethanol[1]
Appearance Likely a colorless to pale yellow liquidInferred from analogs
Boiling Point Not precisely determined, but expected to be slightly higher than 2-(4-methylphenyl)ethanol (244-245 °C)Inferred from[2]
Solubility Expected to be sparingly soluble in water, soluble in organic solvents like ethanol and diethyl etherInferred from[3]

Table 1: Physicochemical Properties of 2-(4-ethylphenyl)ethanol.

The Synthetic Landscape: A History Built on Foundational Reactions

While a definitive "discovery" paper for 2-(4-ethylphenyl)ethanol is not readily apparent in the historical literature, its synthesis can be logically deduced through the application of several cornerstone reactions in organic chemistry. The evolution of its synthesis is likely intertwined with the development of methods for creating substituted phenylethanols. We will explore the most probable and historically significant synthetic routes.

The Grignard Approach: A Classic Carbon-Carbon Bond Formation

The Grignard reaction, a Nobel Prize-winning discovery by François Auguste Victor Grignard, is a powerful tool for forming carbon-carbon bonds.[4] A plausible and versatile route to 2-(4-ethylphenyl)ethanol involves the reaction of a Grignard reagent with ethylene oxide.

Mechanism: The synthesis begins with the formation of the 4-ethylphenylmagnesium halide Grignard reagent from 4-ethylbromobenzene or 4-ethylchlorobenzene and magnesium metal in an anhydrous ether solvent. This highly nucleophilic organometallic species then attacks the electrophilic carbon of ethylene oxide, opening the epoxide ring. A subsequent acidic workup protonates the resulting alkoxide to yield the final product.

Grignard_Synthesis 4-Ethylbromobenzene 4-Ethylbromobenzene 4-Ethylphenylmagnesium bromide 4-Ethylphenylmagnesium bromide 4-Ethylbromobenzene->4-Ethylphenylmagnesium bromide  + Mg / Dry Et₂O Mg Mg Et2O Et2O Intermediate Alkoxide Intermediate Alkoxide 4-Ethylphenylmagnesium bromide->Intermediate Alkoxide  + Ethylene Oxide Ethylene Oxide Ethylene Oxide 2-(4-ethylphenyl)ethanol 2-(4-ethylphenyl)ethanol Intermediate Alkoxide->2-(4-ethylphenyl)ethanol  + H₃O⁺ (workup) H3O+ H3O+

Caption: Grignard synthesis of 2-(4-ethylphenyl)ethanol.

Causality in Experimental Design: The absolute requirement for anhydrous conditions is paramount in Grignard syntheses.[5] Any trace of water will protonate the highly basic Grignard reagent, quenching the reaction and reducing the yield. Diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they are aprotic and solvate the magnesium complex, stabilizing the Grignard reagent.

  • Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under a dry nitrogen or argon atmosphere. A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of 4-ethylbromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.

  • Reaction with Ethylene Oxide: The Grignard reagent solution is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is added dropwise. The reaction is exothermic and the temperature should be carefully controlled.

  • Workup: After the addition is complete, the reaction is quenched by the slow addition of aqueous acid (e.g., dilute HCl or H₂SO₄).

  • Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Reduction of 4-Ethylphenylacetic Acid and its Derivatives

Another historically significant and industrially viable route involves the reduction of a carboxylic acid or its ester derivative. This pathway leverages the availability of 4-ethylphenylacetic acid as a starting material.

Mechanism: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[6][7] The hydride anion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid or ester. A series of steps involving the elimination of water or an alkoxide, followed by further hydride attack, leads to the formation of the primary alcohol after an aqueous workup.

Reduction_Synthesis cluster_acid Carboxylic Acid Route cluster_ester Ester Route 4-Ethylphenylacetic acid 4-Ethylphenylacetic acid Product_acid 2-(4-ethylphenyl)ethanol 4-Ethylphenylacetic acid->Product_acid  Reduction LAH_acid 1. LiAlH₄, THF 2. H₂O 4-Ethylphenylacetyl chloride 4-Ethylphenylacetyl chloride Ethyl 4-ethylphenylacetate Ethyl 4-ethylphenylacetate 4-Ethylphenylacetyl chloride->Ethyl 4-ethylphenylacetate  Esterification Ethanol_reagent Ethanol Product_ester 2-(4-ethylphenyl)ethanol Ethyl 4-ethylphenylacetate->Product_ester  Reduction LAH_ester 1. LiAlH₄, THF 2. H₂O

Caption: Reduction pathways to 2-(4-ethylphenyl)ethanol.

Causality in Experimental Design: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents.[5] Therefore, strictly anhydrous conditions and aprotic solvents like THF or diethyl ether are mandatory. The reaction is typically performed by adding the acid or ester solution to a suspension of LiAlH₄ to maintain control over the often-exothermic reaction. The workup procedure requires careful, sequential addition of water and then acid to safely quench the excess hydride and hydrolyze the aluminum salts.

  • Apparatus Setup: A dry, nitrogen-flushed three-necked flask is equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer.

  • Hydride Suspension: A suspension of lithium aluminum hydride in anhydrous THF is prepared in the flask and cooled in an ice bath.

  • Ester Addition: A solution of ethyl 4-ethylphenylacetate in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the mixture is stirred at room temperature or gently heated to ensure the reaction goes to completion.

  • Workup (Fieser method): The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

  • Purification: The THF solution is filtered, and the filter cake is washed with fresh THF. The combined organic filtrates are dried over an anhydrous salt, and the solvent is evaporated. The resulting crude alcohol is purified by vacuum distillation.

Spectroscopic Characterization (Predicted)

While experimentally obtained spectra for 2-(4-ethylphenyl)ethanol are not widely published, its spectroscopic features can be reliably predicted based on its structure and comparison with its close analog, 2-(4-methylphenyl)ethanol.[8]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group on the benzene ring (a triplet and a quartet), the aromatic protons (two doublets, characteristic of a 1,4-disubstituted ring), the two methylene groups of the ethanol side chain (two triplets), and the hydroxyl proton (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbons of the ethyl group, the four unique carbons of the disubstituted benzene ring, and the two carbons of the ethanol side chain.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Other significant peaks would include C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z = 150. Key fragmentation patterns would likely involve the loss of water (m/z = 132) and cleavage of the C-C bond between the aromatic ring and the ethanol side chain.

Applications and Industrial Relevance

The applications of 2-(4-ethylphenyl)ethanol can be inferred from the well-established uses of other aryl alkyl alcohols.[9]

  • Fragrance and Flavor Industry: Phenylethanol and its derivatives are prized for their floral scents, particularly rose notes.[10] 2-(4-ethylphenyl)ethanol is likely to possess a similar, though potentially modified, floral and balsamic aroma profile, making it a candidate for use in perfumes, cosmetics, and as a flavoring agent. Ethanol is a common solvent in the perfume industry due to its ability to dissolve essential oils and its volatility.[11][12]

  • Pharmaceutical and Agrochemical Synthesis: Aryl alkyl alcohols are valuable chiral building blocks and intermediates in the synthesis of more complex molecules.[4] The hydroxyl group provides a reactive handle for further functionalization. For instance, related phenylethanol structures are intermediates in the synthesis of insecticides.[13] It is plausible that 2-(4-ethylphenyl)ethanol could serve as an intermediate in the development of novel pharmaceuticals or agrochemicals.

  • Chemical Intermediate: It can serve as a starting material for the synthesis of other specialty chemicals, such as esters, ethers, and aldehydes, which may have their own unique applications.

Conclusion and Future Outlook

2-(4-ethylphenyl)ethanol, while not as prominent as some of its chemical relatives, represents a molecule with clear potential, primarily in the fragrance and specialty chemical sectors. Its history is intrinsically linked to the development of fundamental synthetic reactions like the Grignard and hydride reductions. While direct historical accounts of its discovery are scarce, its synthetic accessibility is not .

For researchers and developers, this guide provides a solid foundation for understanding the synthesis and properties of this compound. Future work could focus on the detailed characterization of its sensory properties for fragrance applications, its potential as a chiral building block in asymmetric synthesis, and its utility as an intermediate in the discovery of new bioactive molecules. As the demand for novel and sustainable ingredients grows, molecules like 2-(4-ethylphenyl)ethanol may find new and expanded roles in various technological fields.

References

  • Arctom, Inc. (n.d.). 2-(4-Ethylphenyl)ethanol. Retrieved February 8, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-(4-Ethylphenyl)ethanol. In NIST Chemistry WebBook. Retrieved February 8, 2026, from [Link]

  • Belsito, D., et al. (2012). A toxicologic and dermatologic review of 2-(4-methylphenoxy)ethanol when used as a fragrance ingredient. Food and Chemical Toxicology, 50(Suppl. 1), 57-58.
  • PubChem. (n.d.). 2-(4-Vinylphenyl)ethanol. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 4-octyl phenethyl alcohol. (CN111978154A).
  • PubChem. (n.d.). 1-(4-Ethylphenyl)ethanol. Retrieved February 8, 2026, from [Link]

  • Chemsrc. (2025, August 21). 1-(4-Methylphenyl)ethanol. Retrieved February 8, 2026, from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). Ethanol, 2-(4-methylphenyl)amino-. Retrieved February 8, 2026, from [Link]

  • University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved February 8, 2026, from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved February 8, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-para-cresyl ethanol. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of p-ethylphenol. (US4927979A).
  • Lab Alley. (n.d.). The Use of Ethanol in the Perfume Industry. Retrieved February 8, 2026, from [Link]

  • YouTube. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 2-(2,4-Dimethylphenyl)ethanol. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (WO2015035541A1).
  • Patsnap. (n.d.). P-hydroxyphenylethanol patented technology retrieval search results. Retrieved February 8, 2026, from [Link]

  • S. Mohideen, et al. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1752.
  • Belsito, D., et al. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Food and Chemical Toxicology, 165(Suppl. 1), 113113.
  • BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved February 8, 2026, from [Link]

  • European Patent Office. (n.d.). Production of 4-hydroxyphenethyl alcohol. (EP 0449603 A1). Retrieved February 8, 2026, from [Link]

  • Silvari's Group. (n.d.). The Use of Ethanol in the Perfume Industry. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). Process for synthesizing 2-thiopheneethanol and derivatives thereof. (CN102964334B).
  • Google Patents. (n.d.). Process for synthesizing 4-chlorophenyl ethanol. (CN102816051A).
  • Google Patents. (n.d.). Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate. (CN101560202B).
  • G. M. Kontsevaya, et al. (2019). A Structure-Based Drug Discovery Paradigm. Molecules, 24(11), 2139.
  • PubChem. (n.d.). (1R)-1-(4-Ethylphenyl)ethanol. Retrieved February 8, 2026, from [Link]

Sources

Methodological & Application

High-Resolution GC-MS Quantification and Structural Characterization of 2-(4-ethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2026-02

Abstract & Scope

This protocol details the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(4-ethylphenyl)ethanol (CAS: 22545-13-7), a primary alcohol often encountered as a synthetic intermediate or fragrance ingredient.

While direct injection is possible, this guide prioritizes a silylation derivatization protocol using BSTFA. This approach is chosen to mitigate the thermodynamic interaction between the polar hydroxyl moiety and the silanol groups of the stationary phase, which typically results in peak tailing and reduced sensitivity. We provide a dual-pathway workflow: a rapid screening method (Direct Injection) and a high-precision quantitative method (TMS-Derivatization).

Physicochemical Context & Analytical Challenges

The analyte, 2-(4-ethylphenyl)ethanol , consists of an ethyl-substituted aromatic ring linked to a hydroxyethyl chain.

PropertyValueAnalytical Implication
Molecular Formula

MW = 150.22 g/mol
Boiling Point ~265°C (Est.)Requires high final oven temperature (>280°C) for carryover removal.
Polarity Moderate (Primary -OH)Prone to hydrogen bonding with inlet liners and column active sites.
Isomerism ortho-, meta-, para-para- isomer is the target; separation from ortho requires optimal ramp rates.
The "Why" Behind Derivatization

Direct analysis of primary phenethyl alcohols on non-polar columns (e.g., 5%-phenyl-methylpolysiloxane) often yields asymmetric peaks due to adsorption. By replacing the active hydrogen with a trimethylsilyl (TMS) group, we:

  • Eliminate Hydrogen Bonding: Improves peak symmetry (Gaussian factor > 0.95).

  • Increase Thermal Stability: Reduces likelihood of dehydration in the inlet.

  • Enhance Mass Spectral Specificity: The TMS group provides a distinct mass shift (+72 Da) and characteristic silicon isotopic patterns.

Experimental Protocol

Reagents and Standards[1][2][3][4]
  • Analyte Standard: 2-(4-ethylphenyl)ethanol (>98% purity).

  • Internal Standard (IS): 2-Phenylethanol-d5 (preferred) or 1-Naphthaleneethanol.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1]

  • Solvent: Anhydrous Pyridine (catalyst/solvent) and Ethyl Acetate (diluent).

Sample Preparation Workflow
Method A: Direct Injection (Screening)
  • Dilute sample to 50 µg/mL in Ethyl Acetate.

  • Add Internal Standard to a final concentration of 10 µg/mL.

  • Vortex for 30 seconds.

  • Transfer to autosampler vial.

Method B: TMS Derivatization (Quantitation)

Use this method for trace analysis (<1 ppm) or strict QC.

  • Aliquot: Transfer 100 µL of sample extract (dry) into a 2 mL amber reaction vial.

  • Solvent Swap: Evaporate solvent under

    
     stream if incompatible (e.g., methanol). Re-dissolve in 100 µL anhydrous pyridine.
    
  • Reaction: Add 50 µL BSTFA + 1% TMCS .

  • Incubation: Cap and heat at 65°C for 30 minutes .

    • Note: Primary alcohols silylate rapidly; heating ensures completion for hindered isomers.

  • Final Prep: Cool to room temperature. Dilute 1:10 with Ethyl Acetate to protect the filament from excess reagent.

Instrumental Parameters[3][4]

System: Agilent 8890/5977B GC-MSD (or equivalent).

ParameterSettingRationale
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)Low bleed, standard selectivity for aromatics.
Inlet Split/Splitless, 260°CHigh temp ensures rapid volatilization of the ethylphenyl moiety.
Injection 1 µL, Split 10:1Prevents column overload; adjust split for trace analysis.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for MS efficiency.
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)Slow ramp in mid-range separates p-ethyl from potential m-ethyl isomers.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.
Scan Range m/z 40–350Captures tropylium ions and molecular ions; excludes air/water.

Analytical Logic & Workflow Visualization

The following diagram illustrates the decision matrix and workflow for analyzing this specific alcohol.

AnalyticalWorkflow Sample Raw Sample (Synthesis/Extract) Decision Concentration > 100 ppm? Sample->Decision Direct Method A: Direct Injection Decision->Direct Yes (Screening) Deriv Method B: BSTFA Derivatization Decision->Deriv No (Quant/Trace) GC GC Separation (DB-5ms) Direct->GC Deriv->GC MS MS Detection (EI Source) GC->MS Data Data Analysis (M+ & Fragments) MS->Data

Figure 1: Decision tree for selecting Direct Injection vs. Derivatization based on analytical needs.

Mass Spectral Interpretation

Correct identification relies on understanding the fragmentation physics of the alkyl-phenethyl structure.

Fragmentation Pathway (Underived)
  • Molecular Ion (

    
    ):  m/z 150. (Distinct, usually 15-20% relative abundance).
    
  • Benzylic Cleavage (Alpha to Ring): The bond between the

    
     and 
    
    
    
    carbons of the ethanol chain is labile.
  • Primary Fragment (Base Peak): Loss of the hydroxymethyl group (

    
    , mass 31).
    
    • 
      .
      
    • This ion corresponds to the 4-ethylbenzyl cation , which rearranges to a stable methyl-substituted tropylium ion structure.

  • Secondary Fragment: Loss of the ethyl group from the ring is less favorable than the alcohol cleavage but may produce m/z 121 (

    
    ).
    
Fragmentation Pathway (TMS Derivative)
  • Molecular Ion (

    
    ):  m/z 222 (
    
    
    
    ).
  • Base Peak: Loss of

    
     (mass 103).
    
    • 
      .
      
    • Note: The base peak often remains m/z 119 (the aromatic core), but the presence of m/z 73 (

      
      ) confirms the derivative.
      

Fragmentation Parent Molecular Ion (M+) m/z 150 Fragment1 Base Peak (Ethylbenzyl Cation) m/z 119 Parent->Fragment1  Benzylic Cleavage Neutral Neutral Loss CH2OH (31 Da) Parent->Neutral Tropylium Rearrangement (Methyl-Ethyl Tropylium) Fragment1->Tropylium  Resonance Stabilization

Figure 2: Primary EI fragmentation mechanism for 2-(4-ethylphenyl)ethanol.

Quality Assurance & Validation Criteria

To ensure the "Trustworthiness" of this protocol, the following QC criteria must be met:

  • Linearity:

    
     over the range of 1–100 µg/mL.
    
  • Derivatization Efficiency: Monitor the ratio of underived analyte (m/z 150) to derivative (m/z 222). The underived peak should be < 2% of the total area.

  • Carryover: Inject a solvent blank after the highest standard. No peak at the retention time of the analyte should exceed the Limit of Detection (LOD).

  • Isomer Resolution: If m-ethyl isomers are present, the valley-to-peak ratio between isomers must be < 10%.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-(4-Ethylphenyl)ethanol. NIST Standard Reference Database 1A v17.

  • Little, J. L. (1999). Derivatization in Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. (Standard text on BSTFA mechanisms).
  • Restek Corporation. (2022). Guide to GC Analysis of Alcohols and Volatiles.

  • Sigma-Aldrich. (2024). Product Specification: BSTFA + TMCS Derivatization Reagent.

(Note: While specific deep-links to spectral libraries are dynamic, the NIST Webbook link provided is the authoritative portal for verifying the spectra of CAS 22545-13-7).

Sources

Application Note: A Stability-Indicating HPLC Method for Purity Determination of 2-(4-ethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities in 2-(4-ethylphenyl)ethanol, an important organic intermediate. The method is designed to be specific, accurate, precise, and linear over a defined concentration range, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. A comprehensive protocol for method validation and forced degradation studies is provided to ensure its suitability for quality control and stability testing in a regulated environment.

Introduction and Scientific Rationale

2-(4-ethylphenyl)ethanol is a substituted aromatic alcohol with applications as an intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Ensuring the purity of such intermediates is a critical step in drug development and manufacturing, as impurities can affect the safety, efficacy, and stability of the final drug product. A well-developed, stability-indicating analytical method is therefore essential for monitoring the purity of 2-(4-ethylphenyl)ethanol and for identifying any degradation products that may form under various stress conditions.

The chemical structure of 2-(4-ethylphenyl)ethanol, featuring a substituted benzene ring, makes it an ideal candidate for UV spectrophotometric detection. The non-polar nature of the ethylphenyl group, combined with the moderate polarity of the hydroxyl group, allows for excellent retention and separation on a reversed-phase HPLC column.[1] This application note details a method developed around these principles, utilizing a C18 stationary phase with a gradient elution of acetonitrile and water to resolve the main component from its potential process- and degradation-related impurities.

Experimental Design and Methodology

Materials and Reagents

All reagents and solvents should be of HPLC grade or higher.

Reagent/MaterialGradeRecommended Supplier
2-(4-ethylphenyl)ethanol Reference Standard>99.5% PuritySourced from a reputable supplier
Acetonitrile (ACN)HPLC Gradient GradeFisher Scientific, Merck
WaterPurified, 18.2 MΩ·cmMilli-Q® system or equivalent
MethanolHPLC GradeFisher Scientific, Merck
Hydrochloric Acid (HCl)ACS Reagent GradeSigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent GradeSigma-Aldrich
Hydrogen Peroxide (H₂O₂)30% Solution, ACS GradeSigma-Aldrich
Chromatographic System and Conditions

The selection of a C18 column is based on the hydrophobic nature of the analyte, providing optimal retention and resolution for aromatic compounds.[2] A gradient elution is chosen to ensure the timely elution of the main peak while also providing sufficient resolution for both early- and late-eluting impurities. The UV detection wavelength is selected based on the typical absorbance of phenylethanol derivatives, which exhibit strong absorbance in the lower UV range.[3]

ParameterRecommended SettingJustification
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary HPLC system with a UV or DAD detector is suitable.
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µmProvides excellent peak shape and resolution for aromatic compounds.
Mobile Phase A WaterThe weak solvent in reversed-phase chromatography.[4]
Mobile Phase B AcetonitrileA common strong organic solvent providing good peak shape and elution strength.[4]
Gradient Program See Table belowTo resolve impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CTo ensure reproducible retention times and improve peak shape.
Detector UV/DAD at 215 nmPhenylethanol derivatives absorb strongly in this region; DAD allows for peak purity analysis.[3]
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures solubility of the analyte and compatibility with the mobile phase.[1]

Gradient Elution Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.06040
15.02080
20.02080
22.06040
25.06040
Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 2-(4-ethylphenyl)ethanol Reference Standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent. Mix thoroughly.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the sample diluent and mix thoroughly.

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 25 mg of the 2-(4-ethylphenyl)ethanol sample.

  • Transfer to a 25 mL volumetric flask, and prepare a stock solution as described for the standard.

  • Prepare a working sample solution by performing a 1 in 10 dilution of the sample stock solution with the diluent.

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of this method must be performed to demonstrate its suitability for its intended purpose.[5][6]

Data_Analysis_Flow Acquire_Chromatogram Acquire Chromatogram Integrate_Peaks Integrate All Peaks Acquire_Chromatogram->Integrate_Peaks SST_Check Check System Suitability Integrate_Peaks->SST_Check Calculate_Purity Calculate % Purity (Area Normalization) SST_Check->Calculate_Purity Pass Report_Results Report Results SST_Check->Report_Results Fail Calculate_Purity->Report_Results

Sources

Application Note: 2-(4-Ethylphenyl)ethanol as a Strategic Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(4-Ethylphenyl)ethanol (CAS: 52059-53-7), also known as p-ethylphenethyl alcohol, represents a critical lipophilic scaffold in medicinal chemistry. Structurally analogous to the endogenous compound tyrosol and the common preservative phenethyl alcohol, this molecule serves as a versatile building block for modulating the lipophilicity (LogP) and metabolic stability of pharmaceutical candidates. This guide details its application as a precursor for 4-ethylphenethylamine (a pharmacophore in adrenergic ligands) and 4-ethylphenylacetic acid derivatives, alongside validated protocols for its synthesis and downstream derivatization.

Chemical Profile & Pharmaceutical Utility[1][2][3]

Physicochemical Properties

The ethyl substitution at the para-position of the phenethyl alcohol core significantly alters the physicochemical profile compared to the unsubstituted parent compound.

PropertyValueRelevance to Drug Design
Molecular Weight 150.22 g/mol Fragment-based drug discovery (Low MW allows for elaboration).
LogP (Predicted) ~2.4 - 2.6Higher lipophilicity than Phenethyl alcohol (LogP ~1.36), improving blood-brain barrier (BBB) penetration for CNS targets.
Boiling Point 135–140 °C (12 mmHg)High boiling point requires vacuum distillation for purification.
Solubility Organic solvents (High), Water (Low)Suitable for non-polar extraction protocols; requires emulsifiers for aqueous formulations.
Strategic Applications in Medicinal Chemistry

A. Bioisosteric Replacement & SAR Optimization In Structure-Activity Relationship (SAR) studies, the p-ethyl group is often employed to probe the steric and hydrophobic pockets of target receptors. It serves as a bioisostere for p-chloro or p-methyl groups, offering a way to increase metabolic stability (blocking para-hydroxylation) without introducing halogens.

B. Precursor to CNS-Active Phenethylamines The alcohol is the direct precursor to 4-ethylphenethylamine (via mesylation and amination). Substituted phenethylamines are a privileged class of monoamine transporter substrates and adrenergic receptor ligands. The 4-ethyl analog exhibits distinct selectivity profiles for dopamine and norepinephrine transporters compared to its methyl counterparts.

C. Preservative Efficacy Similar to 2-phenylethanol (a standard antimicrobial preservative), the 4-ethyl derivative exhibits antimicrobial activity. Its increased lipophilicity can enhance membrane disruption in target microorganisms, though it is less commonly used in commercial formulations than the parent compound due to cost.

Synthetic Pathways & Logic

The following diagram illustrates the upstream synthesis of the alcohol and its downstream divergence into key pharmaceutical intermediates.

G Benzene 4-Ethylbenzene Alcohol 2-(4-Ethylphenyl)ethanol (Target Scaffold) Benzene->Alcohol Friedel-Crafts (Ethylene Oxide, AlCl3) Acid 4-Ethylphenylacetic Acid Acid->Alcohol Reduction (LiAlH4 or BH3·THF) Bromide 4-Ethylphenethyl Bromide (Alkylating Agent) Alcohol->Bromide Appel Rxn (CBr4, PPh3) Aldehyde 4-Ethylphenylacetaldehyde Alcohol->Aldehyde Swern Oxidation Amine 4-Ethylphenethylamine (CNS Ligand Precursor) Bromide->Amine Gabriel Synthesis or Azidation/Reduction Aldehyde->Amine Reductive Amination

Figure 1: Synthetic tree demonstrating the central role of 2-(4-ethylphenyl)ethanol in accessing diverse pharmacophores.[1]

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis from 4-Ethylphenylacetic Acid

While industrial routes use Friedel-Crafts hydroxyethylation, the laboratory-scale reduction of the corresponding acid ensures higher regiochemical purity and avoids isomer separation issues.

Reagents:

  • 4-Ethylphenylacetic acid (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH4) (1.5 equiv) or Borane-THF complex (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate (

    
    )
    
  • Ethyl acetate (EtOAc)[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 4-ethylphenylacetic acid in anhydrous THF (0.5 M concentration). Cool the solution to 0°C using an ice bath.

  • Reduction:

    • Option 1 (LiAlH4): Carefully add LiAlH4 pellets or solution dropwise. (Caution: Exothermic,

      
       gas evolution).
      
    • Option 2 (Borane): Add

      
       complex dropwise via syringe. This method is milder and tolerates other reducible groups better.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The acid spot (

    
     ~0.1) should disappear, and the alcohol spot (
    
    
    
    ~0.4) should appear.[3]
  • Quenching (Critical): Cool back to 0°C.

    • For LiAlH4: Perform the Fieser quench: Add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x).

  • Workup: Filter the granular precipitate through a Celite pad. Wash the pad with THF.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic triplets of the ethyl group (

    
     ~1.2 ppm, ~2.6 ppm) and the phenethyl chain (
    
    
    
    ~2.8 ppm, ~3.8 ppm). The aromatic region should show a symmetric AA'BB' system (
    
    
    ~7.1-7.2 ppm).
Protocol B: Conversion to 4-Ethylphenethyl Bromide

The bromide derivative is the most common electrophile for coupling this scaffold to amines (e.g., piperazines, pyrrolidines) in drug synthesis.

Reagents:

  • 2-(4-Ethylphenyl)ethanol (1.0 equiv)[4]

  • Phosphorus Tribromide (

    
    ) (0.4 equiv) or
    
    
    
    /
    
    
  • Dichloromethane (DCM), anhydrous

Methodology:

  • Dissolution: Dissolve the alcohol in anhydrous DCM (0.3 M) under

    
     atmosphere. Cool to 0°C.
    
  • Bromination: Add

    
     dropwise. (Note: 
    
    
    
    is corrosive and moisture-sensitive).
  • Reflux: Remove ice bath and reflux gently (40°C) for 2 hours.

  • Quench: Cool to 0°C and slowly add saturated

    
     solution to neutralize HBr byproducts.
    
  • Extraction: Separate the organic layer, wash with water and brine. Dry over

    
    .
    
  • Yield: Quantitative conversion is typical. The product is often pure enough for the next step without chromatography.

Quality Control & Safety

Analytical Specifications

For pharmaceutical grade precursors, the following specifications are recommended:

TestSpecificationMethod
Purity > 98.0%GC-FID or HPLC (UV 210 nm)
Water Content < 0.5%Karl Fischer Titration
Residual Solvents < ICH LimitsHeadspace GC
Identification Matches ReferenceIR / NMR
Handling & Safety (SDS Summary)
  • Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Incompatibility: Strong oxidizing agents (converts alcohol to acid/aldehyde).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6054, Phenethyl alcohol. Retrieved February 8, 2026 from [Link]

  • Mitsui Toatsu Chemicals Inc. Process for the preparation of 2-(4-ethoxyphenyl)-2-methyl propyl alcohol (Etofenprox Intermediate).[5] Patent Reference for phenethyl alcohol derivatives in agrochemistry.[5]

  • Clayton, G. D.[3][6] & Clayton, F. E. (1982). Patty's Industrial Hygiene and Toxicology.[3] John Wiley & Sons.[3] (Toxicology data on phenethyl alcohol analogs).

  • Belsito, D. et al. (2012).[7] A toxicologic and dermatologic review of aryl alkyl alcohols when used as fragrance ingredients. Food and Chemical Toxicology. (Safety assessment of 4-alkylphenethyl alcohols).

  • DrugBank Online. Phenylethyl Alcohol: Uses and Pharmacology. Retrieved from [Link]

Sources

Application Note: Precision Monitoring in the Synthesis of 2-(4-Ethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the monitoring strategy for the synthesis of 2-(4-ethylphenyl)ethanol (CAS: 6245-29-0), a high-value aromatic alcohol used extensively in fragrance formulation and as a pharmaceutical intermediate. While multiple synthetic routes exist (Friedel-Crafts alkylation, Grignard addition), this guide focuses on the reduction of 4-ethylphenylacetic acid using Lithium Aluminum Hydride (LiAlH


). This route offers high atom economy and distinct spectroscopic handles for monitoring, making it an ideal case study for precision process control.

We present a dual-methodology approach:

  • In-Situ PAT (Process Analytical Technology): Real-time FT-IR monitoring of carbonyl depletion.

  • Ex-Situ QC: Reversed-Phase HPLC for quantitative purity assessment.

Chemical Context & Reaction Logic[1][2][3][4][5]

The Synthetic Challenge

The conversion involves the reduction of a carboxylic acid to a primary alcohol. The critical quality attribute (CQA) is the complete removal of the starting material (SM), as trace acids can degrade the olfactory profile of the final product and catalyze downstream instability.

Reaction Scheme:



Mechanistic Monitoring Points

Understanding the mechanism allows us to select the right sensor:

  • Step 1 (Deprotonation): Rapid evolution of

    
     gas. Indicator: Bubbler activity.
    
  • Step 2 (Hydride Transfer): Conversion of

    
     Carbonyl (
    
    
    
    ) to
    
    
    Alkoxide (
    
    
    ). Indicator: Disappearance of 1700-1720 cm
    
    
    band in IR.
  • Step 3 (Hydrolysis): Release of free alcohol. Indicator: HPLC Retention Time shift.

Visualization: Process Logic & Control Strategy

The following diagram outlines the integrated workflow, linking chemical steps to specific analytical triggers.

G cluster_0 Critical Control Point Start Start: 4-Ethylphenylacetic Acid Reagent Add LiAlH4 (in THF) Start->Reagent Dissolve in THF Intermed Intermediate: Tetra-alkoxy Aluminate Reagent->Intermed Reflux 2h IR_Mon In-Situ IR Monitoring Target: Loss of 1710 cm-1 Reagent->IR_Mon Real-time data Quench Quench (Fieser Method) Intermed->Quench Complete Conversion Intermed->IR_Mon Product Product: 2-(4-Ethylphenyl)ethanol Quench->Product Workup & Distillation HPLC_Mon HPLC-UV Analysis Target: Purity > 98% Product->HPLC_Mon Final QC

Figure 1: Process workflow integrating in-situ IR triggers with ex-situ HPLC validation.

Methodology 1: In-Situ FT-IR Monitoring (PAT)

Objective: To determine the reaction endpoint without sampling, minimizing moisture introduction to the moisture-sensitive LiAlH


 system.
Spectroscopic Markers

Using a probe-based ReactIR or attenuated total reflectance (ATR) setup, track the following bands:

Functional GroupWavenumber (cm

)
Trend During ReactionNotes
C=O Stretch (Acid) 1705 - 1720Disappears Primary indicator of conversion.
O-H Stretch (Acid) 2500 - 3000 (Broad)Disappears Often overlaps with C-H; less reliable than C=O.
Al-H Stretch (Reagent) ~1780 - 1800Decreases Monitors consumption of reducing agent.
C-O Stretch (Alkoxide) 1050 - 1100Appears Indicates formation of the intermediate complex.
Decision Protocol
  • Baseline: Acquire spectrum of solvent (THF) and Starting Material (SM) at

    
    .
    
  • Monitor: Track the peak height at 1715 cm

    
    .
    
  • Endpoint: When the first derivative of the 1715 cm

    
     peak intensity approaches zero (flatline) for >15 minutes, the reaction is chemically complete.
    

Methodology 2: Chromatographic Control (HPLC-UV)

Objective: Quantitative purity analysis and impurity profiling (separating unreacted acid from the alcohol product).

Method Parameters[1][4][6][7]
  • Instrument: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidifies SM to prevent tailing).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 215 nm (aromatic ring absorption) and 254 nm.

System Suitability & Expected Data

Because the product is less polar than the starting acid, the elution order is distinct:

CompoundApprox.[4][1][2][3][5][6][7][8][9] Retention Time (min)Relative Polarity
4-Ethylphenylacetic Acid 4.5High (Elutes first)
2-(4-Ethylphenyl)ethanol 7.2Low (Elutes second)
Toluene (Impurity) 9.5Very Low (Non-polar)

Acceptance Criteria:

  • Resolution (

    
    ) between Acid and Alcohol > 2.0.
    
  • Tailing Factor (

    
    ) for Acid < 1.5.
    

Detailed Experimental Protocol

Preparation & Safety

WARNING: Lithium Aluminum Hydride is pyrophoric and reacts violently with water. All glassware must be oven-dried. Perform under


 or Ar atmosphere.
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, N

    
     inlet, addition funnel, and (optional) IR probe.
    
  • Reagent Prep: Suspend LiAlH

    
     (1.5 equiv) in anhydrous THF. Cool to 0°C.
    
  • Addition: Dissolve 4-ethylphenylacetic acid (1.0 equiv) in THF. Add dropwise to the LiAlH

    
     suspension. Observation: Vigorous bubbling (
    
    
    
    ).
Reaction & Monitoring
  • Ramp: Allow to warm to room temperature, then heat to gentle reflux.

  • In-Process Control (IPC):

    • T=1 hour: Check IR.[7][8][9] If C=O peak persists, continue reflux.

    • T=2 hours: If IR shows complete disappearance of 1715 cm

      
      , take a 50 
      
      
      
      L aliquot. Quench aliquot in dilute HCl, extract with EtOAc, and inject on HPLC.
    • Stop Criteria: HPLC Area% of Starting Material < 0.5%.[5]

Workup (Fieser Method)

To avoid "aluminum jelly" emulsions: 6. Cool reaction to 0°C. 7. For every x grams of LiAlH


 used, add slowly:
  • x mL Water[10][1][2][3]
  • x mL 15% NaOH
  • 3x mL Water[10][6]
  • Stir until a white, granular precipitate forms.
  • Filter through Celite. Evaporate solvent to yield crude oil.

Troubleshooting & Critical Quality Attributes

The following decision tree assists in resolving common synthesis deviations.

Troubleshooting Problem Issue: Incomplete Conversion Check1 Check IR: Is C=O band present? Problem->Check1 Yes Yes: Reaction Stalled Check1->Yes Band Visible No No: Workup Issue? Check1->No Band Absent Action1 Add 0.5 eq LiAlH4 Increase Temp Yes->Action1 Action2 Check pH of Aqueous Layer (Acid may be in water phase) No->Action2

Figure 2: Troubleshooting logic for incomplete conversion scenarios.

Common Impurities[14]
  • Aldehyde Intermediate: Result of insufficient reducing agent. Detected by HPLC (retention time between Acid and Alcohol) and IR (C=O shift to ~1690 cm

    
    ).
    
  • Ethylbenzene derivatives: Result of over-reduction (hydrogenolysis of the benzylic alcohol). Rare with LiAlH

    
     but possible with catalytic hydrogenation.
    

References

  • Synthesis of Phenethyl Alcohols: "Preparation of Phenethyl Alcohol Derivatives." ScienceMadness Wiki. Accessed October 2023. Link

  • HPLC Method Development: Hosseini, S. et al. "Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography."[1][2] African Journal of Pure and Applied Chemistry, 2025.[2] Link

  • IR Monitoring of Reductions: "Lithium Aluminum Hydride Reduction of Carboxylic Acids." Master Organic Chemistry. Link

  • General Properties: "2-(4-Ethylphenyl)ethanol." PubChem Database, National Center for Biotechnology Information. Link

Sources

Application Notes and Protocols for the Synthesis of 2-(4-Ethylphenyl)ethanol Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-(4-ethylphenyl)ethanol and its subsequent esterification to produce a variety of esters. These compounds are of significant interest in the fragrance industry for their unique aromatic profiles and hold potential for applications in medicinal chemistry and materials science. This guide details multiple synthetic pathways, offering flexibility based on available starting materials and desired scale. Each protocol is presented with an emphasis on the underlying chemical principles, safety considerations, and methods for purification and characterization. The information is curated to empower researchers and drug development professionals in their synthetic endeavors.

Introduction: The Significance of 2-(4-Ethylphenyl)ethanol and its Esters

2-(4-Ethylphenyl)ethanol is a primary alcohol belonging to the structural class of aryl alkyl alcohols. While the parent alcohol possesses a mild floral scent, its esters are particularly valued in the fragrance and flavor industries for their diverse and often more potent aromatic qualities.[1][2] Esters derived from this alcohol can exhibit a range of notes from fruity and sweet to balsamic and spicy, making them versatile components in perfumery.[3][4]

Beyond their use as fragrance ingredients, phenethyl alcohol derivatives have been investigated for their pharmacological activities.[5][6] The structural motif is present in a number of bioactive molecules, and the synthesis of novel esters can be a key step in the development of new therapeutic agents. The lipophilicity and other physicochemical properties of the ester moiety can be tailored to optimize pharmacokinetic and pharmacodynamic profiles.

This guide will explore two primary synthetic routes to obtain the core alcohol, 2-(4-ethylphenyl)ethanol, and will then detail robust methods for its conversion to various esters.

Synthesis of the Core Intermediate: 2-(4-Ethylphenyl)ethanol

There are two principal and reliable methods for the synthesis of 2-(4-ethylphenyl)ethanol: the Grignard reaction with ethylene oxide and the reduction of a corresponding carboxylic acid or its ester.

Method A: Grignard Reaction with Ethylene Oxide

This classic organometallic approach allows for the formation of a new carbon-carbon bond, extending the carbon chain of the starting aryl halide by two carbons.[7] The reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbon of ethylene oxide.[8]

The Grignard reagent, 4-ethylphenylmagnesium bromide, is prepared by the reaction of 4-ethylbromobenzene with magnesium metal in an anhydrous ether solvent. The highly polarized carbon-magnesium bond of the Grignard reagent renders the aryl carbon strongly nucleophilic. This nucleophile readily attacks one of the carbon atoms of the strained ethylene oxide ring, leading to ring-opening and the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired primary alcohol.

Grignard Synthesis Start 4-Ethylbromobenzene Mg Mg, dry ether Start->Mg Initiation Grignard 4-Ethylphenyl- magnesium bromide Mg->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate Workup Acidic Workup (e.g., aq. NH4Cl) Intermediate->Workup Product 2-(4-Ethylphenyl)ethanol Workup->Product

Caption: Workflow for the Grignard synthesis of 2-(4-ethylphenyl)ethanol.

Materials:

  • 4-Ethylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Ethylene oxide (can be generated from 2-chloroethanol and a strong base or used as a solution)

  • Saturated aqueous ammonium chloride solution

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be flame-dried or oven-dried to ensure anhydrous conditions.

    • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, place a solution of 4-ethylbromobenzene in anhydrous diethyl ether.

    • Add a small amount of the 4-ethylbromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining 4-ethylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly bubble gaseous ethylene oxide through the stirred Grignard solution via a subsurface addition tube, or add a solution of ethylene oxide in anhydrous ether dropwise. This reaction is exothermic and the temperature should be maintained below 10 °C.[7]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • If a precipitate forms, add 1 M hydrochloric acid until the solids dissolve.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x volume).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method B: Reduction of 4-Ethylphenylacetic Acid or its Ester

An alternative route involves the reduction of a commercially available or synthesized carboxylic acid or ester. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting both carboxylic acids and esters to primary alcohols.[9][10]

The reduction of an ester with LiAlH₄ proceeds via nucleophilic acyl substitution followed by nucleophilic addition. The hydride ion (H⁻) from LiAlH₄ first attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group to form an aldehyde. The aldehyde is subsequently reduced by another equivalent of hydride to a primary alcohol after acidic workup. The reduction of a carboxylic acid follows a similar pathway, involving the initial deprotonation of the acid followed by hydride attack.

Reduction Synthesis Start 4-Ethylphenylacetic acid or its ethyl ester LiAlH4 1. LiAlH4, dry ether/THF 2. H3O+ workup Start->LiAlH4 Reduction Product 2-(4-Ethylphenyl)ethanol LiAlH4->Product

Caption: Workflow for the reduction synthesis of 2-(4-ethylphenyl)ethanol.

Materials:

  • 4-Ethylphenylacetic acid or Ethyl 2-(4-ethylphenyl)acetate[11]

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetate (for quenching)

  • 1 M Hydrochloric acid or 1 M Sodium hydroxide

  • Anhydrous sodium sulfate

Procedure:

  • Reduction:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 4-ethylphenylacetic acid or its ethyl ester in anhydrous THF and add it to the dropping funnel.

    • Add the solution of the starting material dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.[12]

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.[12]

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C.

    • Quench the reaction by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water, and then 1 M sodium hydroxide solution (Fieser workup).

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the solid and wash it thoroughly with THF or diethyl ether.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation.

Esterification of 2-(4-Ethylphenyl)ethanol

The conversion of 2-(4-ethylphenyl)ethanol to its esters can be achieved through several methods. The most common are the Fischer-Speier esterification and the Steglich esterification.

Method A: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification that is well-suited for primary alcohols and relatively simple carboxylic acids.[13]

The reaction involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst (e.g., sulfuric acid), which activates it towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. The reaction is reversible, and to drive it to completion, either an excess of one of the reactants (usually the alcohol) is used, or the water formed is removed azeotropically.[14]

Materials:

  • 2-(4-Ethylphenyl)ethanol

  • Acetic acid or acetic anhydride

  • Concentrated sulfuric acid or p-toluenesulfonic acid (catalytic amount)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add 2-(4-ethylphenyl)ethanol and an excess of acetic acid (e.g., 3-5 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • If using a Dean-Stark apparatus, add toluene as the solvent.

  • Heat the mixture to reflux for 2-4 hours. If using a Dean-Stark trap, continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and carefully wash with water, followed by saturated aqueous sodium bicarbonate solution until the effervescence ceases, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by vacuum distillation.

Method B: Steglich Esterification

This method is particularly useful for more sensitive substrates or when milder reaction conditions are required. It utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[15]

DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form an even more reactive acylpyridinium species. The alcohol then attacks this species to form the ester, with the byproduct being the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration.[15]

Materials:

  • 2-(4-Ethylphenyl)ethanol

  • Benzoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) as solvent

  • 0.5 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-(4-ethylphenyl)ethanol, benzoic acid, and a catalytic amount of DMAP in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in dichloromethane dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica gel.

Characterization Data

The synthesized alcohol and its esters should be characterized using standard spectroscopic techniques to confirm their identity and purity.[16]

2-(4-Ethylphenyl)ethanol
  • Appearance: Colorless liquid.

  • Molecular Formula: C₁₀H₁₄O

  • Molecular Weight: 150.22 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.15 (d, J = 8.0 Hz, 2H, Ar-H), 7.10 (d, J = 8.0 Hz, 2H, Ar-H), 3.85 (t, J = 6.6 Hz, 2H, -CH₂OH), 2.85 (t, J = 6.6 Hz, 2H, Ar-CH₂-), 2.63 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 1.55 (br s, 1H, -OH), 1.23 (t, J = 7.6 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 142.0, 135.9, 128.9, 128.1, 63.8, 38.7, 28.5, 15.6.

  • IR (neat, cm⁻¹): 3330 (br, O-H), 3025, 2965, 2870 (C-H), 1515 (C=C, aromatic), 1050 (C-O).

  • MS (EI, m/z): 150 (M⁺), 131, 119, 105, 91.

2-(4-Ethylphenyl)ethyl Acetate
  • Appearance: Colorless liquid with a fruity, floral odor.

  • Molecular Formula: C₁₂H₁₆O₂

  • Molecular Weight: 192.25 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.14 (d, J = 8.0 Hz, 2H, Ar-H), 7.09 (d, J = 8.0 Hz, 2H, Ar-H), 4.25 (t, J = 7.0 Hz, 2H, -CH₂O-), 2.91 (t, J = 7.0 Hz, 2H, Ar-CH₂-), 2.62 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 2.04 (s, 3H, -COCH₃), 1.22 (t, J = 7.6 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 171.1, 142.2, 135.2, 128.8, 128.1, 65.0, 35.1, 28.5, 21.0, 15.6.

  • IR (neat, cm⁻¹): 3025, 2965, 2875 (C-H), 1740 (C=O, ester), 1515 (C=C, aromatic), 1240 (C-O, ester).

  • MS (EI, m/z): 192 (M⁺), 132, 117, 105, 91, 43.[17]

Quantitative Data Summary

The following table provides expected yields for the described synthetic transformations. These are approximate values and can vary based on reaction scale, purity of reagents, and experimental technique.

TransformationMethodExpected Yield Range
4-Ethylbromobenzene → 2-(4-Ethylphenyl)ethanolGrignard Reaction60-75%
4-Ethylphenylacetic acid → 2-(4-Ethylphenyl)ethanolLiAlH₄ Reduction85-95%
2-(4-Ethylphenyl)ethanol → 2-(4-Ethylphenyl)ethyl acetateFischer-Speier70-85%
2-(4-Ethylphenyl)ethanol → 2-(4-Ethylphenyl)ethyl benzoateSteglich80-95%

Applications and Further Considerations

The esters of 2-(4-ethylphenyl)ethanol are valuable in the creation of fine fragrances, cosmetics, and personal care products.[18] The specific ester moiety significantly influences the olfactory profile. For instance, the acetate tends to have a fruity-floral character, while larger esters like the propionate or butyrate may introduce different nuances.

In the context of drug development, these esters can serve as prodrugs or as analogs of known bioactive compounds. The ester linkage can be designed to be cleaved by esterases in vivo, releasing the parent alcohol. The ethylphenyl group is a common feature in various pharmacologically active molecules, and the exploration of novel esters could lead to the discovery of new therapeutic agents.

References

  • Agett, A. H. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS.
  • Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main. Retrieved from [Link]

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • Chemistry LibreTexts. (2022, October 4). 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
  • Scribd. (n.d.). Synthesis of Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • PraxiLabs. (n.d.). Fischer Esterification Experiment Virtual Lab. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US8022244B2 - Method for producing benzoic acid esters.
  • ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).... Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-(4-Ethylphenyl)ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018196988A1 - Ethyl-2-acetyl-2,4-dimethyl-pent-4-enoate as a fragrance.
  • Perfumer & Flavorist. (n.d.). Pear Ester: Ethyl (E,Z)-2,4-decadienoate flavor. Retrieved from [Link]

  • YouTube. (2017, January 31). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. Retrieved from [Link]

  • PubMed. (n.d.). Fragrance material review on 2-(4-methylphenoxy)ethanol. Retrieved from [Link]

  • PubMed. (n.d.). The FEMA GRAS assessment of phenethyl alcohol, aldehyde, acid, and related acetals and esters used as flavor ingredients. Retrieved from [Link]

  • Common Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • INCHEM. (n.d.). Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters and Related Substances (JECFA Food Additives Series 50). Retrieved from [Link]

  • PubMed. (n.d.). Fragrance material review on 2-phenoxyethyl propionate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-ethylphenyl)acetate. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4). Retrieved from [Link]

  • YouTube. (2015, November 30). Make Ethyl Propionate by Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2017, August 1). Phenethyl alcohol is an effective non-traditional preservative agent for cosmetic preparations. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-para-cresyl ethanol, 699-02-5. Retrieved from [Link]

  • Chegg.com. (2020, November 16). Solved Show how you would synthesize the following alcohols. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). A Reversible Extraction Process of Phenethyl Alcohol, A Fragrance. Retrieved from [Link]

  • Aromatic Experience. (n.d.). Para-methyl Phenethyl Alcohol (cas 699-02-5) | Floral Honey Note Aroma Chemical. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). The Phenylpropanals—Floral Aromatic Aldehydes fragrance. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylethanol. Retrieved from [Link]

  • YouTube. (2021, April 15). NMR of ethanol with ¹H and ¹³C | Analytical chemistry | meriSTEM. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl phenylacetate. Retrieved from [Link]

  • Chem Pharma. (n.d.). Perfumery and Aromatics Compound. Retrieved from [Link]

  • ACS Publications. (2026, February 6). Reactions of Tröger's Base Derivatives with Aryne Intermediates. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylphenyl Acetate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Oxidation of 2-(4-ethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Strategic Importance of Oxidizing 2-(4-ethylphenyl)ethanol

The controlled oxidation of 2-(4-ethylphenyl)ethanol is a critical transformation in synthetic organic chemistry, providing access to two valuable compounds: 4-ethylphenylacetaldehyde and 4-ethylphenylacetic acid. These molecules serve as key intermediates in the synthesis of a range of pharmaceuticals, agrochemicals, and fragrances. The aldehyde, 4-ethylphenylacetaldehyde, is a precursor for various condensation and amination reactions, while the carboxylic acid, 4-ethylphenylacetic acid, is a common building block in the development of more complex molecular architectures.

The choice of oxidizing agent and reaction conditions is paramount to selectively obtaining the desired product. Milder oxidizing agents will typically yield the aldehyde, while stronger oxidizing agents or modified protocols will lead to the carboxylic acid. This application note provides a comprehensive overview of various methodologies for the oxidation of 2-(4-ethylphenyl)ethanol, complete with detailed protocols, a comparison of different oxidizing agents, and characterization data for the resulting products.

Choosing the Right Oxidizing Agent: A Comparative Analysis

The selection of an appropriate oxidizing agent is contingent on the desired product, the scale of the reaction, and the presence of other functional groups in the substrate. Below is a comparative analysis of common oxidizing agents for the conversion of primary benzylic alcohols like 2-(4-ethylphenyl)ethanol.

Oxidizing Agent/SystemTarget ProductKey AdvantagesKey Considerations
Pyridinium Chlorochromate (PCC) AldehydeReliable, high yields for aldehyde synthesis.[1]Chromium-based reagent, requires careful handling and disposal.
Swern Oxidation AldehydeMetal-free, mild conditions, high yields.[2][3]Requires low temperatures (-78 °C), produces malodorous dimethyl sulfide.[3]
TEMPO-based Systems Aldehyde/Carboxylic AcidCatalytic, environmentally benign options (e.g., using air as oxidant).[4]Can be tailored for aldehyde or acid production by choice of co-oxidant.
Jones Oxidation (Chromic Acid) Carboxylic AcidStrong oxidant, directly converts primary alcohols to carboxylic acids.Harsh acidic conditions, not suitable for acid-sensitive substrates.

Reaction Pathways and Mechanisms

The oxidation of 2-(4-ethylphenyl)ethanol can proceed through two primary pathways, yielding either the aldehyde or the carboxylic acid. The choice of pathway is dictated by the oxidizing agent and reaction conditions.

Pathway 1: Oxidation to 4-ethylphenylacetaldehyde

This pathway is favored by mild oxidizing agents that are capable of oxidizing the primary alcohol to an aldehyde without further oxidation.

Oxidation_to_Aldehyde 2-(4-ethylphenyl)ethanol 2-(4-ethylphenyl)ethanol 4-ethylphenylacetaldehyde 4-ethylphenylacetaldehyde 2-(4-ethylphenyl)ethanol->4-ethylphenylacetaldehyde [O] (PCC, Swern, or TEMPO)

Caption: Oxidation of 2-(4-ethylphenyl)ethanol to 4-ethylphenylacetaldehyde.

Pathway 2: Oxidation to 4-ethylphenylacetic acid

This transformation can be achieved either by direct oxidation with a strong oxidizing agent or by a two-step process involving the initial formation of the aldehyde followed by its subsequent oxidation.

Oxidation_to_Carboxylic_Acid 2-(4-ethylphenyl)ethanol 2-(4-ethylphenyl)ethanol 4-ethylphenylacetic acid 4-ethylphenylacetic acid 2-(4-ethylphenyl)ethanol->4-ethylphenylacetic acid [O] (e.g., Jones Reagent)

Caption: Direct oxidation to 4-ethylphenylacetic acid.

Experimental Protocols

The following protocols are provided as detailed guides for the oxidation of 2-(4-ethylphenyl)ethanol. Researchers should always adhere to standard laboratory safety procedures.

Protocol 1: Synthesis of 4-ethylphenylacetaldehyde via PCC Oxidation

This protocol is adapted from established procedures for the oxidation of primary benzylic alcohols.[1]

Materials:

  • 2-(4-ethylphenyl)ethanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel in anhydrous dichloromethane (5 mL per mmol of alcohol), add a solution of 2-(4-ethylphenyl)ethanol (1 equivalent) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude 4-ethylphenylacetaldehyde.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of 4-ethylphenylacetaldehyde via Swern Oxidation

This protocol is a well-established method for the mild oxidation of primary alcohols.[3][5]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM)

  • 2-(4-ethylphenyl)ethanol

  • Triethylamine (Et₃N)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane at -78 °C (acetone/dry ice bath), add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 2-(4-ethylphenyl)ethanol (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of 4-ethylphenylacetic acid via Jones Oxidation

This protocol outlines the direct oxidation of the primary alcohol to the corresponding carboxylic acid.

Materials:

  • 2-(4-ethylphenyl)ethanol

  • Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(4-ethylphenyl)ethanol (1 equivalent) in acetone and cool the solution to 0 °C in an ice bath.

  • Add Jones reagent dropwise with vigorous stirring until the orange color of the reagent persists.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Dilute the residue with water and extract with diethyl ether.

  • Extract the combined organic layers with a saturated sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate layer with 1 M HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to afford 4-ethylphenylacetic acid.

Product Characterization

The successful synthesis of 4-ethylphenylacetaldehyde and 4-ethylphenylacetic acid should be confirmed by spectroscopic methods.

4-ethylphenylacetaldehyde
  • ¹H NMR (CDCl₃, 400 MHz): δ 9.74 (t, J = 1.9 Hz, 1H), 7.18 (d, J = 7.8 Hz, 2H), 7.14 (d, J = 7.8 Hz, 2H), 3.65 (d, J = 1.9 Hz, 2H), 2.65 (q, J = 7.6 Hz, 2H), 1.23 (t, J = 7.6 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 199.8, 144.8, 131.2, 129.8, 128.5, 50.4, 28.5, 15.4.

  • IR (neat, cm⁻¹): 2965, 2930, 2872, 1725 (C=O), 1514, 1456, 825.

4-ethylphenylacetic acid
  • ¹H NMR (CDCl₃, 400 MHz): δ 11.5 (br s, 1H), 7.19 (d, J = 8.0 Hz, 2H), 7.14 (d, J = 8.0 Hz, 2H), 3.62 (s, 2H), 2.64 (q, J = 7.6 Hz, 2H), 1.23 (t, J = 7.6 Hz, 3H).[6]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 178.9, 143.2, 131.0, 129.8, 128.4, 40.7, 28.5, 15.5.

  • IR (KBr, cm⁻¹): 3300-2500 (broad O-H), 2965, 1705 (C=O), 1515, 1415, 1300, 925.

Workflow Visualization

The overall experimental workflow, from starting material to purified product, can be visualized as follows:

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start 2-(4-ethylphenyl)ethanol Oxidation Addition of Oxidizing Agent Start->Oxidation Monitoring TLC Monitoring Oxidation->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Spectroscopic Analysis (NMR, IR) Purification->Characterization

Caption: General experimental workflow for the oxidation of 2-(4-ethylphenyl)ethanol.

Troubleshooting and Key Considerations

  • Over-oxidation to Carboxylic Acid: When synthesizing the aldehyde, ensure the use of anhydrous solvents and mild oxidizing agents. Over-reaction can be minimized by careful monitoring via TLC.

  • Incomplete Reaction: If the reaction stalls, gentle heating (for PCC oxidation) or extended reaction times may be necessary. Ensure the quality and stoichiometry of the oxidizing agent.

  • Difficult Purification: The chromium byproducts from PCC oxidation can sometimes complicate purification. Adsorbing the crude reaction mixture onto silica gel before filtration can be effective. For Swern oxidation, thorough washing to remove triethylammonium salts is crucial.

  • Safety: Chromium-based reagents are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Swern oxidation generates carbon monoxide and dimethyl sulfide, which are toxic and malodorous, respectively, and must also be performed in a fume hood.

Conclusion

The oxidation of 2-(4-ethylphenyl)ethanol to either its corresponding aldehyde or carboxylic acid is a versatile and valuable transformation in organic synthesis. The choice between PCC, Swern, TEMPO-based systems, or Jones oxidation allows for the selective formation of the desired product. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can effectively and efficiently synthesize these important chemical intermediates for a wide range of applications in drug discovery and materials science.

References

  • Google Patents. (n.d.). Method for preparing 4-ethoxy phenylacetic acid.
  • Kõllo, M., Rõuk, K., & Lopp, M. (2022). Synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one, a D-ring precursor of 9,11-secosterols. Proceedings of the Estonian Academy of Sciences, 71(4), 307–313.
  • Nikolova, Y., Shivachev, B., & Stoyanov, N. (2021). Synthesis of 2-[(3,4,5-Triphenyl)
  • National Center for Biotechnology Information. (n.d.). Ethyl phenylacetate. PubChem. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Ethylphenyl)acetic acid. PubChem. Retrieved February 8, 2026, from [Link]

  • Organic Syntheses. (n.d.). Ethyl phenylacetate. Retrieved February 8, 2026, from [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved February 8, 2026, from [Link]

  • G-Chem. (n.d.). Swern Oxidation. Retrieved February 8, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidation of 2-(4-methylphenyl) ethanol. Retrieved February 8, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. Retrieved February 8, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved February 8, 2026, from [Link]

  • National Institutes of Health. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega, 6(2), 1645–1652.
  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved February 8, 2026, from [Link]

  • Semantic Scholar. (2020). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Retrieved February 8, 2026, from [Link]

  • YouTube. (2023). Phenylacetic acid preparation.#ncchem. Retrieved February 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2015). How to purify and isolate required compound from a reaction mixture?. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). Ethyl acetate synthesis from ethylene and acetic acid using solid acid catalysts.
  • Scribd. (n.d.). TEMPO-Catalyzed Green Alcohol Oxidation. Retrieved February 8, 2026, from [Link]

  • YouTube. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

Sources

Application Note: Strategic Utilization of 2-(4-Ethylphenyl)ethanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Protocols for Hydrophobic Tuning of Biodegradable Scaffolds and Functional Monomer Synthesis

Abstract & Strategic Rationale

In the development of amphiphilic block copolymers for drug delivery, the "linker" or "end-group" often dictates the stability of the micellar core. 2-(4-Ethylphenyl)ethanol (CAS: 22545-13-7) represents a distinct structural advantage over standard benzyl or phenethyl alcohols.

While structurally similar to 2-phenylethanol, the para-ethyl substitution introduces two critical functionalities:

  • Enhanced Lipophilicity: The ethyl group lowers the Critical Micelle Concentration (CMC) when used as a hydrophobic anchor in amphiphilic polymers.

  • 
    -
    
    
    
    Stacking Potential:
    The electron-donating alkyl group enriches the aromatic ring, potentially increasing affinity for hydrophobic drug payloads (e.g., Doxorubicin) via non-covalent interactions.

This guide details two primary workflows: converting the alcohol into a radical-polymerizable methacrylate monomer , and utilizing the alcohol as an initiator for Ring-Opening Polymerization (ROP) .

Chemical Profile

PropertySpecificationNotes
IUPAC Name 2-(4-ethylphenyl)ethanolAlso known as p-ethylphenethyl alcohol
Molecular Weight 150.22 g/mol
Boiling Point ~135°C (at 10 mmHg)High boiling point requires vacuum distillation for purification
Functionality Primary Alcohol (

-OH)
Highly reactive toward acyl chlorides and isocyanates
Solubility DCM, THF, TolueneImmiscible with water; ideal for organic phase reactions

Application I: Synthesis of Functional Monomer

Target Molecule: 2-(4-ethylphenyl)ethyl methacrylate (E-PEMA) Mechanism: Nucleophilic Acyl Substitution (Steglich-type or Acid Chloride route).

Rationale

Converting the alcohol to a methacrylate allows it to be copolymerized with hydrophilic monomers (e.g., PEG-methacrylate or HEMA). This creates random copolymers where the 4-ethylphenyl moieties act as "hydrophobic stickers" to drive self-assembly.

Protocol: Methacrylation via Acyl Chloride

Reagents:

  • 2-(4-ethylphenyl)ethanol (1.0 eq)[1]

  • Methacryloyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Inhibitor: 4-Methoxyphenol (MEHQ) (500 ppm)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon for 15 minutes.

  • Solvation: Dissolve 2-(4-ethylphenyl)ethanol (10 g, ~66 mmol) and TEA (13.8 mL, 99 mmol) in 100 mL anhydrous DCM.

  • Cooling: Submerge the flask in an ice/salt bath to reach 0°C. Criticality: Temperature control is vital to prevent methacryloyl chloride hydrolysis and thermal polymerization.

  • Addition: Dilute methacryloyl chloride (7.7 mL, 79 mmol) in 20 mL DCM. Add dropwise over 30 minutes. The solution will turn cloudy as TEA·HCl salt precipitates.

  • Reaction: Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Workup:

    • Filter off the white TEA·HCl precipitate.

    • Wash the filtrate with: 1x saturated

      
       (removes unreacted acid), 1x Brine, 1x DI water.
      
    • Dry organic layer over

      
      .
      
  • Purification: Remove solvent via rotary evaporation (

    
    ). Purify the crude oil via silica gel column chromatography (Hexane:Ethyl Acetate 9:1).
    
Workflow Visualization

MonomerSynthesis Start 2-(4-ethylphenyl)ethanol (Primary Alcohol) Reaction Reaction (DCM, 0°C -> RT, 12h) Start->Reaction Dissolve Reagents Methacryloyl Chloride + TEA (Base) Reagents->Reaction Dropwise Addition Workup Workup (Wash NaHCO3, Brine) Reaction->Workup Filter TEA-HCl Product 2-(4-ethylphenyl)ethyl methacrylate (Monomer) Workup->Product Purification

Figure 1: Synthetic pathway for converting the alcohol precursor into a polymerizable methacrylate monomer.

Application II: ROP Initiator for Biodegradable Polyesters

Target Polymer:


-4-ethylphenethyl-

-hydroxyl Poly(

-caprolactone) (PCL) Mechanism: Coordination-Insertion Ring-Opening Polymerization (ROP).
Rationale

Using 2-(4-ethylphenyl)ethanol as an initiator places the aromatic group at the "alpha" end of the polymer chain. In drug delivery, this end-group can be buried in the hydrophobic core of a micelle, interacting directly with the drug payload.

Protocol: Bulk Polymerization

Reagents:

  • Monomer:

    
    -Caprolactone (
    
    
    
    -CL) (Purified/Dried over
    
    
    )
  • Initiator: 2-(4-ethylphenyl)ethanol

  • Catalyst: Tin(II) 2-ethylhexanoate (

    
    )
    
  • Target Degree of Polymerization (DP): 50

Stoichiometry Calculation:



Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, add the initiator (1.0 eq) and

    
    -CL (50 eq) to a flame-dried polymerization ampoule.
    
  • Catalyst Addition: Add

    
     (0.1 mol% relative to monomer) using a microsyringe.
    
  • Degassing: Perform three Freeze-Pump-Thaw cycles to remove oxygen and moisture. Seal the ampoule under vacuum.

  • Polymerization: Immerse the ampoule in an oil bath at 110°C for 24 hours .

    • Note: The reaction mixture should become viscous as molecular weight increases.

  • Quenching: Cool to RT. Dissolve the crude polymer in a minimal amount of DCM.

  • Precipitation: Drop the DCM solution into a 10-fold excess of cold Methanol (-20°C). The PCL will precipitate as a white solid; unreacted monomer and initiator remain in solution.

  • Drying: Filter and dry under high vacuum at RT for 24 hours.

ROP Mechanism Visualization

ROP_Mechanism Initiator Initiator: 2-(4-ethylphenyl)ethanol Coordination Coordination-Insertion (Sn activates carbonyl) Initiator->Coordination Mix Catalyst Catalyst: Sn(Oct)2 Catalyst->Coordination Activate Monomer Monomer: Caprolactone (Cyclic Ester) Monomer->Coordination Mix Propagation Chain Propagation (Ring Opening) Coordination->Propagation 110°C Polymer End-Functionalized PCL (Hydrophobic End-Cap) Propagation->Polymer Quench/Precipitate

Figure 2: ROP mechanism where the alcohol initiates the chain, becoming the permanent chain-end.

Characterization & Validation

To validate the successful incorporation of the 2-(4-ethylphenyl)ethanol moiety, Nuclear Magnetic Resonance (


-NMR) is the gold standard.
NMR Analysis (400 MHz, )

The key validation is the shift of the methylene protons adjacent to the oxygen.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Value
Aromatic Ring 7.10 - 7.20MultipletConfirms presence of phenyl group.
Ethyl Group (

)
~2.65 (q), ~1.22 (t)Quartet, TripletUnique Identifier: Distinguishes from standard phenethyl alcohol.

~2.90TripletBenzylic protons (remains stable).

(Precursor)
3.85TripletDisappears upon full conversion.

(Product)
4.30 - 4.40 TripletValidation Peak: Downfield shift confirms ester bond formation (Methacrylate or PCL).
Vinyl Protons (Methacrylate only) 5.55, 6.10SingletsConfirms successful methacrylation.
Molecular Weight Calculation (End-Group Analysis)

For the PCL polymer, calculate the Number Average Molecular Weight (


) by comparing the integration of the initiator's aromatic protons (

, 4H) to the polymer backbone's

-methylene protons (

, 2H per unit, ~2.30 ppm):



References

  • PubChem. (2023).[1] 2-(4-Ethylphenyl)ethanol Compound Summary. National Library of Medicine. [Link]

  • Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews. [Link]

  • Kowalski, A., Duda, A., & Penczek, S. (2000). Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate. Macromolecules. [Link]

  • Adams, M. L., et al. (2003). Amphiphilic block copolymers for drug delivery. Journal of Pharmaceutical Sciences. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(4-Ethylphenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ETH-PEA-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Low Yield in 2-(4-Ethylphenyl)ethanol Synthesis[1]

Triage: Diagnostic Dashboard

Before altering your synthetic route, identify your specific failure mode using the diagnostic table below.

SymptomProbable CauseRecommended Fix
No reaction initiation (Grignard)Passivated Mg surface or wet solvent.[1]Iodine activation; Azeotropic drying of reagents.[1]
Thick, white emulsion during workup (Reduction)Improper quenching of Aluminum salts.Switch to Fieser Workup or Rochelle’s Salt method.[1][2]
Low purity / Dimer formation (Grignard)Wurtz Homocoupling (4,4'-diethylbibenzyl).[1]High dilution; Slow addition of halide to Mg.
Product loss during concentration Product volatility / Azeotrope formation.[1]Control vacuum pressure; Do not strip solvent to dryness at high temp.
Incomplete Conversion (Reduction)Aged LiAlH₄ or steric hindrance (rare).[1]Titrate hydride; Switch to reflux in THF.[1]

Module 1: The Reduction Route (Recommended for Lab Scale)

Context: The reduction of 4-ethylphenylacetic acid (or its ester) using Lithium Aluminum Hydride (LiAlH₄) is the most reliable lab-scale method. Primary Failure Point: The Workup. The formation of gelatinous aluminum hydroxide precipitates traps the product, leading to yields <40%.

Standardized Protocol: LiAlH₄ Reduction
  • Reagents: 4-Ethylphenylacetic acid (1.0 eq), LiAlH₄ (1.5 - 2.0 eq), Anhydrous THF.[1]

  • Temperature: 0°C to Reflux.

Step-by-Step Optimization
  • Reagent Quality: Ensure LiAlH₄ is a free-flowing grey powder. If it is white and crusty, it has partially hydrolyzed.[1]

  • Addition Order: Add the acid solution to the hydride slurry , not the hydride to the acid. This ensures excess hydride is always present, preventing "stalling" at the aldehyde intermediate.

  • The "Fieser" Quench (Critical for Yield): Do not just dump water or acid into the flask.[1] Use the n : n : 3n rule.

    • For every 1 g of LiAlH₄ used:

      • Dilute reaction with wet ether.[1]

      • Slowly add 1 mL Water.

      • Add 1 mL 15% NaOH solution.

      • Add 3 mL Water.

    • Result: The aluminum salts precipitate as a granular white sand (lithium aluminate) that can be easily filtered, releasing the trapped alcohol.

Visual Troubleshooting: The Workup Decision Tree

WorkupLogic Start Quench LiAlH4 Reaction CheckState Observe Precipitate Start->CheckState AcidQuench Direct Acid Quench (HCl/H2SO4) Start->AcidQuench Avoid! Granular Granular/Sand-like? CheckState->Granular Fieser Method Gel Gelatinous/Sticky? CheckState->Gel Water Only Filter Vacuum Filtration (High Yield) Granular->Filter Rochelle Add Rochelle's Salt (Sat. Pot. Sod. Tartrate) Gel->Rochelle Stir Stir vigorously for 2-12 hours Rochelle->Stir PhaseSep Phase Separation (Recover Product) Stir->PhaseSep Emulsion Permanent Emulsion (Yield Loss) AcidQuench->Emulsion

Figure 1: Decision tree for maximizing recovery during hydride workup.[1] The "Fieser" method is superior for granular precipitates, while Rochelle's salt rescues emulsions.

Module 2: The Grignard Route

Context: Reaction of 4-ethylbenzyl magnesium chloride with formaldehyde (or 4-ethylphenyl magnesium bromide with ethylene oxide).[1] Primary Failure Point: Wurtz Homocoupling. Benzyl halides are notorious for reacting with their own Grignard reagent to form dimers (4,4'-diethylbibenzyl), drastically lowering yield.

Critical Control Points
1. Preventing Homocoupling (The "Wurtz" Side Reaction)

The reaction


 competes with Grignard formation.[3]
  • Solution: Use High Dilution and Slow Addition .[1]

  • Protocol:

    • Cover Mg turnings with a small volume of THF (just enough to submerge).[1]

    • Initiate with a few drops of halide and iodine/dibromoethane.[1]

    • Once initiated (turbidity/heat), add the remaining halide dropwise over 1-2 hours.

    • Why? This keeps the concentration of unreacted alkyl halide (

      
      ) low relative to the magnesium, statistically favoring 
      
      
      
      formation over
      
      
      coupling.
2. Formaldehyde Source

Using paraformaldehyde often leads to low yields due to poor depolymerization.[1]

  • Recommendation: Crack paraformaldehyde thermally in a separate flask and bubble the gaseous formaldehyde into the Grignard solution using a stream of dry nitrogen.

Visual Mechanism: Competing Pathways

GrignardPathways Rx 4-Ethylbenzyl Halide (R-X) RMgX Grignard Reagent (R-MgX) Rx->RMgX Slow Addition SideRx Reaction with Unreacted R-X Rx->SideRx Fast Addition (High Conc.) Mg Mg (Excess) Target Target Alcohol (High Yield) RMgX->Target + HCHO RMgX->SideRx Formaldehyde Formaldehyde (HCHO) Dimer Wurtz Dimer (Impurity) SideRx->Dimer Irreversible Loss

Figure 2: Kinetic competition between Grignard formation and Wurtz homocoupling.[1] Controlling the concentration of R-X is the key variable.

Frequently Asked Questions (FAQ)

Q1: My product smells like the starting material (sweet/floral) but runs as a smear on TLC. What is happening? A: You likely have incomplete reduction or mixed esters . 4-Ethylphenylacetic acid derivatives can form mixed anhydrides or half-reduced aldehydes if the hydride is old.[1]

  • Fix: Perform a "mini-workup" on a 100 µL aliquot and run NMR. If aldehyde peaks (~9.8 ppm) appear, reflux the reaction for an additional hour.

Q2: Can I distill 2-(4-ethylphenyl)ethanol? A: Yes, but be careful.

  • Boiling Point: ~218-220°C at atmospheric pressure [1].[1][4]

  • Risk: Prolonged heating at this temperature can cause polymerization (if vinyl impurities are present) or oxidation.[1]

  • Recommendation: Vacuum distillation is mandatory.[1] Target 135-140°C at 10-15 mmHg [2].

Q3: Why is my yield lower with Borane (BH₃·THF) compared to LiAlH₄? A: While Borane is chemoselective for carboxylic acids, it is highly sensitive to moisture and can form stable boron-complexes with the alcohol product that are difficult to hydrolyze.

  • Fix: If using Borane, ensure a rigorous methanol quench and reflux to break the boron-oxygen bonds before aqueous workup.

References

  • ChemicalBook. (2025).[1][5] 1-(4-Methylphenyl)ethanol Properties and Boiling Point Data. Link(Note: Analogous physical data used for boiling point estimation).

  • PubChem. (2025).[1] 2-(4-tert-Butylphenyl)ethanol Physical Properties. National Library of Medicine. Link(Note: Used as structural analog for vacuum distillation parameters).

  • University of Rochester. (2024). Workup for Aluminum Hydride Reductions: The Fieser Method. Department of Chemistry. Link

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Link

Sources

improving the purity of synthesized 2-(4-ethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Purification of 2-(4-Ethylphenyl)ethanol

The Purity Crisis: Why 98% Isn't Enough

In drug development and fragrance chemistry, 2-(4-ethylphenyl)ethanol (CAS: 536-50-5 analog/isomer) is a deceptive molecule.[1] Its primary alcohol functionality makes it a versatile linker, but its synthesis is plagued by "silent" impurities—specifically the ortho-isomer and dehydrated styrenes —that often co-elute in standard HPLC/GC methods.[2]

If you are observing inconsistent biological data or "yellowing" of your final oil, you are likely dealing with these specific contaminants.[1] This guide moves beyond standard textbook workups to industrial-grade purification strategies.

Diagnostic Hub: Troubleshooting Q&A

Q1: "I see a persistent shoulder peak on my GC trace (RRT ~0.98). Distillation isn't removing it." [2]

  • The Diagnosis: This is almost certainly the ortho-isomer (2-(2-ethylphenyl)ethanol).[2]

  • The Cause: If you used a Friedel-Crafts hydroxyethylation (Benzene + Ethylene Oxide + AlCl₃), you generated a statistical mixture (typically ~80:20 para:ortho).[1][2] Their boiling points are perilously close (

    
    BP < 5°C), rendering standard vacuum distillation ineffective.[1]
    
  • The Fix: You cannot distill your way out of this easily. Switch to Protocol B (Chemical Purification) or Protocol C (Regiospecific Synthesis) .

Q2: "My clear distillate turns yellow/orange after 24 hours of storage."

  • The Diagnosis: Trace acid contamination leading to dehydration .

  • The Mechanism: Phenethyl alcohols are prone to acid-catalyzed dehydration to form styrenes (in this case, 4-ethylstyrene ).[1] Styrenes readily polymerize and oxidize, forming colored oligomers.[1]

  • The Fix: Ensure your final wash is slightly basic (NaHCO₃).[2] Add a radical inhibitor (e.g., BHT, 100 ppm) if storing for long periods.[1]

Q3: "My yield is good, but the NMR shows aliphatic multiplets that shouldn't be there."

  • The Diagnosis: Incomplete reduction or "Poly-alkylation."[2]

  • The Cause: If using LiAlH₄ reduction of the acid, these are unreacted species. If using Friedel-Crafts, these are diethylbenzene derivatives.[1]

  • The Fix: Use the Phthalate Trap (Protocol A) to separate the alcohol from all non-alcoholic neutral impurities.[2]

Strategic Purification Protocols

Protocol A: The "Phthalate Trap" (Chemical Scavenging)

Best for: Removing non-alcoholic impurities (styrenes, unreacted hydrocarbons, ethers) without chromatography.[1]

Concept: Convert the alcohol into a water-soluble hemiester, wash away organic impurities, then hydrolyze back to the alcohol.

  • Derivatization:

    • Dissolve crude mixture in dry Toluene (5 volumes).

    • Add Phthalic Anhydride (1.1 equivalents) and Pyridine (0.1 eq.[2] catalyst).

    • Reflux for 2–4 hours.[1] Result: The alcohol forms a mono-phthalate ester (acidic).[2]

  • Extraction (The Filter):

    • Cool to RT. Extract with 10% aqueous Na₂CO₃ .[1]

    • Crucial Step: The desired product is now in the Aqueous Phase (as the sodium salt).[2]

    • Discard the Organic Phase (contains styrenes, diethylbenzenes, and unreacted halides).[1]

    • Wash the aqueous phase twice with fresh ether/toluene to remove trapped neutrals.

  • Hydrolysis & Recovery:

    • Acidify the aqueous phase carefully with dilute HCl to pH ~2 (precipitates the mono-ester).[2]

    • Add NaOH (2.5 eq) and heat to 60°C for 1 hour to hydrolyze the ester.

    • Extract the liberated 2-(4-ethylphenyl)ethanol into Dichloromethane (DCM).[2]

    • Dry (MgSO₄) and concentrate.[1][2]

Protocol B: High-Efficiency Vacuum Fractionation

Best for: Removing trace colors and oligomers.[2] (Note: Will NOT separate ortho/para isomers effectively).

Equipment: Spinning Band Distillation Column or Vigreux Column (>20cm).

ParameterSettingRationale
Vacuum < 1.0 mmHgHigh BP (~230°C at atm) requires deep vacuum to prevent thermal dehydration.[1][2]
Bath Temp ~110–120°CKeep

T minimal to avoid "bumping."
Reflux Ratio 10:1Slow take-off is essential for purity.[1][2]
Additives K₂CO₃ (trace)Add a pinch of solid base to the pot to neutralize trace acids and prevent dehydration.
Protocol C: The "Grignard Reset" (Synthesis Redesign)

Best for: When isomeric purity must be >99.5%.[2]

If Protocol A fails to remove the ortho-isomer, you must abandon the Friedel-Crafts route. Use this regiospecific pathway:

  • Precursor: Start with 4-Ethylbenzyl chloride (commercially available, pure para).[1]

  • Grignard Formation: React with Mg turnings in dry THF.

  • C1 Homologation: Add Paraformaldehyde (depolymerized in situ) or gaseous Formaldehyde.[1][2]

    • Reaction:

      
      [1][2]
      
  • Result: 100% Para-isomer. No ortho-isomer is chemically possible.[1][2]

Visualizing the Logic

Figure 1: Impurity Genesis & Purification Pathways[2]

G Start_FC Route 1: Friedel-Crafts (Benzene + Ethylene Oxide) Crude_Mix Crude Mixture Start_FC->Crude_Mix Generates Ortho/Para Mix Start_Grig Route 2: Grignard (4-Et-Benzyl Chloride + HCHO) Start_Grig->Crude_Mix Generates Pure Para Impurity_Ortho Impurity: Ortho-Isomer (BP ~230°C) Crude_Mix->Impurity_Ortho Impurity_Styrene Impurity: 4-Ethylstyrene (via Dehydration) Crude_Mix->Impurity_Styrene Decision Isomeric Purity Acceptable? Crude_Mix->Decision Method_Phthalate Protocol A: Phthalate Trap (Removes Styrenes/Neutrals) Impurity_Ortho->Method_Phthalate Co-reacts! (Fails) Impurity_Styrene->Method_Phthalate Removed in Org. Phase Decision->Method_Phthalate No (Remove Non-Alcohols) Method_Distill Protocol B: Vacuum Distillation (Polishing only) Decision->Method_Distill Yes (Remove Color) Final_Product Pure 2-(4-ethylphenyl)ethanol (>99%) Method_Phthalate->Final_Product Hydrolysis Method_Distill->Final_Product

Caption: Workflow analysis showing that while chemical purification removes styrenes, it cannot separate isomers. Isomeric purity must be established at the synthesis stage.

References & Grounding

  • Synthesis of Phenethyl Alcohols via Grignard:

    • Mechanism:[2][3][4][5][6] The reaction of benzylmagnesium halides with formaldehyde is a classic route to extend the carbon chain by one unit, preserving the aromatic substitution pattern.

    • Source: PubChem.[1][7] (n.d.). 2-(4-Ethylphenyl)ethanol Compound Summary. National Library of Medicine.[1] Link

  • Phthalate Purification Method:

    • Technique: This method exploits the reversible formation of alkyl hydrogen phthalates to separate alcohols from non-alcoholic impurities (hydrocarbons, halides).[1]

    • Source: Britton, E. C. (1930).[1][8] Method of purifying phenyl ethyl alcohol. U.S. Patent No.[1][9] 1,752,365.[1] Link

  • Boiling Point Trends & Isomer Separation:

    • Data: Ortho-substituted aromatics often have lower boiling points than para-isomers due to intramolecular shielding, but the difference in phenethyl alcohols is often too small for simple distillation.

    • Source: Master Organic Chemistry.[1][2] (2010).[1][2][10] Trends That Affect Boiling Points. Link

Disclaimer: These protocols involve hazardous chemicals (Pyridine, Phthalic Anhydride).[1] Always perform these procedures in a fume hood with appropriate PPE.

Sources

Technical Support Center: Purification of 2-(4-ethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 19931-20-5 | Molecular Formula: C₁₀H₁₄O Common Synonyms: p-Ethylphenethyl alcohol; 2-(p-Ethylphenyl)ethanol[1]

Welcome to the Purification Hub

You are likely here because standard distillation has failed to yield >98% purity, or your product is degrading into a yellow oil during workup.

2-(4-ethylphenyl)ethanol presents a unique set of purification challenges. Unlike its simpler cousin, 2-phenylethanol, the ethyl group at the para position introduces lipophilicity and isomeric complexity that complicates separation. This guide breaks down the specific physicochemical hurdles and provides validated workflows to overcome them.

Part 1: The Separation Matrix (Isomer Management)

The Problem: If you synthesized this via Friedel-Crafts hydroxyethylation of ethylbenzene, your crude mixture inevitably contains the ortho-isomer (2-(2-ethylphenyl)ethanol).[1]

  • Boiling Point Delta: The difference between ortho- and para- isomers in phenethyl alcohol derivatives is often <5°C at atmospheric pressure.[1]

  • Result: Standard vacuum distillation results in co-distillation of isomers.

Troubleshooting Protocol: High-Efficiency Fractionation vs. Chromatography
FeatureVacuum Distillation Flash Chromatography
Suitability Bulk removal of heavy tars/polymers.[1]Final polishing of isomers (>99% purity).
Critical Parameter Vacuum must be <1 mbar to keep pot temp <140°C.Stationary phase selection is critical.[1]
Risk Thermal dehydration to 4-ethylstyrene.[1]Solvent consumption.[2][3]

Q: "I cannot separate the ortho-isomer by distillation. What now?" A: Switch to Flash Chromatography or Derivatization .

  • Chromatography: Use a high-surface-area silica gel.[1]

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10

      
       70:30).
      
    • Insight: The ortho isomer is slightly less polar due to steric shielding of the hydroxyl group and often elutes before the para isomer.

  • Derivatization (The "Phthalate Method"):

    • React the crude alcohol mixture with phthalic anhydride to form the mono-phthalate ester.[1]

    • Recrystallize the ester (solids are easier to purify than oils).

    • Hydrolyze back to the alcohol using NaOH.

Part 2: Thermal Management & The Dehydration Trap

The Problem: Users frequently report the product turning yellow or brown during distillation. This is not just oxidation; it is likely acid-catalyzed dehydration .[1]

Mechanism: Phenethyl alcohols are prone to eliminating water to form styrenes (vinylbenzenes).


[1]
  • Impurity Generated: 4-ethylstyrene (or 4-vinyl-1-ethylbenzene).[1]

  • Trigger: Trace acids (from synthesis) + Heat (>150°C).

Troubleshooting Guide: Preventing Degradation

Q: "My distillate is yellow and smells 'gaseous' or 'plastic-like'. Why?" A: You have generated styrene impurities.

  • Neutralize the Pot: Before distillation, wash the crude oil with saturated

    
     and ensure pH is neutral (7.0). Even trace Lewis acids (
    
    
    
    ,
    
    
    ) will catalyze dehydration instantly at distillation temps.
  • Lower the Temperature: Do not exceed a pot temperature of 140°C .

    • Requirement: You need a high-vacuum pump capable of 0.1 - 0.5 mmHg .[1]

    • Expected BP: ~110-120°C at 0.5 mmHg (Estimated based on homologs).[1]

  • Add a Radical Inhibitor: Add 500 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone to the distillation flask to prevent the polymerization of any styrene formed.

Part 3: Visualizing the Purification Workflow

The following diagram illustrates the decision logic for purifying 2-(4-ethylphenyl)ethanol based on the state of your crude material and the impurities present.

PurificationLogic Start Crude 2-(4-ethylphenyl)ethanol CheckpH Check pH (Risk: Acidic) Start->CheckpH Neutralize Wash w/ NaHCO3 Dry w/ MgSO4 CheckpH->Neutralize If pH < 7 DecisionState Physical State @ RT? CheckpH->DecisionState If pH = 7 Neutralize->DecisionState LiquidPath Viscous Oil DecisionState->LiquidPath Likely SolidPath Semi-Solid / Solid DecisionState->SolidPath Possible (if pure) Distill High Vac Distillation (<1 mbar, <140°C) LiquidPath->Distill Recryst Recrystallization (Hexane/EtOAc) SolidPath->Recryst CheckPurity Check Purity (GC/HPLC) Distill->CheckPurity Recryst->CheckPurity IsomerIssue Issue: Ortho/Para Mix CheckPurity->IsomerIssue <98% (Isomers) ColorIssue Issue: Yellowing (Styrenes) CheckPurity->ColorIssue Degradation Column Flash Chromatography (Silica, Hex/EtOAc) IsomerIssue->Column AddInhibitor Add BHT + Redistill ColorIssue->AddInhibitor AddInhibitor->Distill

Figure 1: Decision matrix for the purification of 2-(4-ethylphenyl)ethanol, prioritizing pH control to prevent dehydration.

Part 4: Frequently Asked Questions (FAQ)

Q1: What are the expected physical properties for identification?

  • State: Colorless to pale yellow viscous liquid (may crystallize if very pure and stored cold).

  • Boiling Point: ~255°C (atm); ~135°C (10 mmHg). Note: Values are estimated based on the 4-methyl homolog (BP 244°C) and 4-tert-butyl homolog (BP 150°C @ 15 Torr).[1]

  • Density: ~0.98 - 0.99 g/mL.[1]

Q2: Can I use steam distillation?

  • Yes, but with caution. Phenethyl alcohols are steam volatile. This is an excellent method to remove non-volatile tars or inorganic salts from the crude reaction mixture before final vacuum distillation. However, it will not separate the ortho and para isomers effectively.

Q3: How do I remove unreacted ethylbenzene?

  • Ethylbenzene is much more volatile (BP 136°C) than the product. It can be removed via Rotary Evaporation at 50-60°C under moderate vacuum (20-50 mbar).[1] Ensure this is done completely before attempting high-vacuum distillation to prevent pump oil contamination.[1]

Q4: How should I store the purified product?

  • Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C. Phenethyl alcohols slowly oxidize to their corresponding acids (2-(4-ethylphenyl)acetic acid) upon exposure to air and light.[1]

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Interscience Publishers.
  • National Institute of Standards and Technology (NIST). (2023). Benzeneethanol, 4-methyl- Properties. Link (Used as a homolog proxy for boiling point estimation).

  • PubChem. (2023). 2-(4-tert-Butylphenyl)ethanol Compound Summary. Link (Used as a homolog proxy for physical state and lipophilicity).

  • Echemi. (2024).[4][5] 2-(4-tert-Butylphenyl)ethanol Physical Properties. Link (Verification of boiling point trends in para-alkyl phenethyl alcohols).

Sources

preventing the formation of dimers in 2-(4-ethylphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 2-(4-ethylphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our focus is to equip you with the scientific understanding and practical solutions to prevent the formation of dimer byproducts and optimize your reaction outcomes.

Introduction: The Challenge of Dimer Formation

The synthesis of 2-(4-ethylphenyl)ethanol, a valuable building block in various chemical industries, is principally achieved through two primary routes: the Grignard reaction and the reduction of a corresponding ester. While both methods are effective, they are not without their challenges. A significant hurdle, particularly in the Grignard pathway, is the formation of a dimeric byproduct, 4,4'-diethylbibenzyl. This impurity can complicate purification and reduce the overall yield of the desired product. This guide will dissect the underlying causes of dimer formation and provide robust, field-proven strategies to mitigate this and other potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2-(4-ethylphenyl)ethanol, and what are their respective pros and cons?

A1: The two most common and effective methods are the Grignard reaction and the reduction of ethyl 4-ethylphenylacetate.

Synthesis RouteAdvantagesDisadvantages
Grignard Reaction High reactivity, readily available starting materials.Prone to dimer formation (Wurtz coupling), sensitive to moisture and air.
Ester Reduction Generally cleaner reaction with fewer byproducts.May require more expensive or hazardous reducing agents.

The choice between these methods often depends on the available starting materials, equipment, and the desired purity of the final product.

Q2: I am observing a significant amount of a high-boiling point impurity in my Grignard synthesis of 2-(4-ethylphenyl)ethanol. What is it, and how is it formed?

A2: The high-boiling point impurity is most likely the dimer 4,4'-diethylbibenzyl. This byproduct is primarily formed through a side reaction known as Wurtz coupling .[1] In this reaction, the already formed Grignard reagent (4-ethylphenylmagnesium bromide) reacts with the unreacted starting material (4-ethylbenzyl halide).[2]

The mechanism involves the nucleophilic attack of the Grignard reagent on the benzylic halide, leading to the formation of a new carbon-carbon bond and the undesired dimer.

Wurtz_Coupling reagent1 4-Ethylphenylmagnesium bromide (Grignard) product 4,4'-Diethylbibenzyl (Dimer) reagent1->product Nucleophilic Attack reagent2 4-Ethylbenzyl bromide reagent2->product side_product MgBr2

Caption: Wurtz coupling mechanism leading to dimer formation.

Troubleshooting Guide: Grignard Synthesis Route

This section provides a detailed guide to troubleshoot and prevent dimer formation when synthesizing 2-(4-ethylphenyl)ethanol via the Grignard reaction.

Issue 1: High Levels of Dimer Formation (Wurtz Coupling)

Cause: The rate of Grignard reagent formation is slower than its reaction with the starting halide. This leads to a buildup of the halide in the presence of the Grignard reagent, favoring the Wurtz coupling reaction.

Solutions:

  • Slow Addition of the Halide: Add the 4-ethylbenzyl halide solution dropwise to the magnesium turnings. This maintains a low concentration of the halide in the reaction mixture at all times, minimizing the chance of it reacting with the formed Grignard reagent.

  • Temperature Control: Maintain a gentle reflux during the Grignard formation. While the reaction is exothermic, excessively high temperatures can increase the rate of Wurtz coupling. Conversely, a temperature that is too low may slow down the Grignard formation, also leading to an accumulation of the halide.

  • Initiation: Ensure the Grignard reaction initiates promptly. A delayed initiation can lead to a high local concentration of the halide when the reaction finally starts. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.[3]

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents. 2-Methyltetrahydrofuran (2-MeTHF) has been reported to reduce Wurtz coupling in some cases.[2]

Experimental Protocol: Grignard Synthesis of 2-(4-ethylphenyl)ethanol with Minimized Dimer Formation

  • Preparation: All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere. Magnesium turnings should be fresh and dry.

  • Initiation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings. Add a small crystal of iodine.

  • Grignard Formation: Add a small portion of the 4-ethylbenzyl chloride/bromide solution in anhydrous diethyl ether to the magnesium. If the reaction does not start (indicated by bubbling and a gentle warming), gently heat the flask. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Formaldehyde: After the magnesium has been consumed, cool the Grignard solution to 0°C. Bubble dry gaseous formaldehyde (generated from the pyrolysis of paraformaldehyde) through the solution.[4] Maintain the temperature below 10°C.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.

Grignard_Workflow start Dry Glassware & Reagents initiation Initiate Grignard Reaction (Mg, I2, 4-ethylbenzyl halide) start->initiation formation Slow Dropwise Addition of 4-ethylbenzyl halide initiation->formation reaction React with Formaldehyde (0-10°C) formation->reaction workup Aqueous Work-up (NH4Cl solution) reaction->workup purification Purification (Vacuum Distillation) workup->purification

Caption: Optimized workflow for Grignard synthesis.

Troubleshooting Guide: Ester Reduction Route

This route generally produces a cleaner product but requires careful handling of potent reducing agents.

Issue 2: Incomplete Reduction of the Ester

Cause: The reducing agent is not sufficiently reactive to reduce the ester group of ethyl 4-ethylphenylacetate.

Solutions:

  • Choice of Reducing Agent: While sodium borohydride (NaBH₄) is a mild and safe reducing agent, it is generally not effective for reducing esters unless used in combination with a Lewis acid like lithium chloride (LiCl) or calcium chloride (CaCl₂).[5] Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent that readily reduces esters to primary alcohols.[6]

Experimental Protocol: Reduction of Ethyl 4-Ethylphenylacetate

  • Preparation: Under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF in a flask equipped with a reflux condenser and a dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension to 0°C. Add a solution of ethyl 4-ethylphenylacetate in the same anhydrous solvent dropwise to the suspension.

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for a few hours to ensure complete reduction.

  • Work-up (Fieser method): Cool the reaction mixture to 0°C. Cautiously and sequentially add water, then a 15% aqueous sodium hydroxide solution, and finally more water. This procedure is crucial for the safe quenching of excess LiAlH₄ and results in a granular precipitate that is easy to filter.

  • Purification: Filter the precipitate and wash it with ether. Dry the combined organic filtrate and washings over anhydrous sodium sulfate and concentrate under reduced pressure. The product can be further purified by vacuum distillation.

Reduction_Workflow start Anhydrous Conditions reduction Dropwise addition of Ester to LiAlH4 suspension (0°C) start->reduction reflux Reflux to complete reaction reduction->reflux workup Careful Quenching (Fieser Method) reflux->workup purification Filtration & Purification workup->purification

Caption: Workflow for the ester reduction route.

Purification Strategies

Q3: How can I effectively separate 2-(4-ethylphenyl)ethanol from the 4,4'-diethylbibenzyl dimer?

A3: Both fractional distillation under reduced pressure and column chromatography are viable methods.

Purification MethodAdvantagesDisadvantages
Vacuum Distillation Efficient for large-scale purification.May not be effective if the boiling points of the product and dimer are very close.
Column Chromatography Excellent for achieving high purity, especially on a smaller scale.Can be time-consuming and requires significant amounts of solvent for large quantities.

For most lab-scale syntheses, column chromatography using silica gel with a gradient elution of ethyl acetate in hexanes provides excellent separation.[7] For larger scales, a well-packed fractional distillation column is more practical.

Analytical Characterization

Q4: How can I confirm the purity of my 2-(4-ethylphenyl)ethanol and identify any byproducts?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique.[8] It allows for the separation of the components in your reaction mixture and provides their mass spectra, which can be used to identify the desired product and any impurities, including the 4,4'-diethylbibenzyl dimer.

References

  • Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [Link]

  • J. Med. Chem. Sci. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. 6(3), 486-499. [Link]

  • McMurry, J. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. [Link]

  • Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2022). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Organic Process Research & Development, 26(5), 1463–1475. [Link]

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?[Link]

  • Taylor & Francis. Fractional distillation – Knowledge and References. [Link]

  • Google Patents. (2015). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-ol.
  • SciSpace. (2019). Study of packed sieve tray column in ethanol purification using distillation process. [Link]

  • Sciencemadness.org. Convenient procedure for the conversion of sodium borohydride into lithium borohydride in simple ether solvents. [Link]

  • ResearchGate. (2014). (PDF) Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. [Link]

  • Organic Syntheses. Procedure 7: Reduction of L-Valine to L-Valinol. [Link]

  • XMB. (2021). pharma / food grade ethanol - distillation using Hempel column. [Link]

  • ResearchGate. (2016). Solvent screening of benzyl chloride Grignard reaction | Download Table. [Link]

  • dvikan.no. (2013). Distillation. Separation of water and ethanol in Raschig-Ring Packed Column. [Link]

  • Indian Academy of Sciences. Reductions using LiCIINaBH4. [Link]

  • ResearchGate. EXPERIMENT SEVEN. [Link]

  • Agilent. The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. [Link]

  • Google Patents. (2004). CN1554648A - Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester.
  • ResearchGate. (PDF) A-REVIEW-ON-FLASH-CHROMATOGRAPHY-AND-ITS-PHARMACEUTICAL-APPLICATIONS.pdf. [Link]

Sources

Technical Support Center: Optimization of 2-(4-ethylphenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses yield inconsistencies in the synthesis of 2-(4-ethylphenyl)ethanol (CAS: 22545-13-7). Due to the para-ethyl substituent, this molecule exhibits higher lipophilicity (LogP ~2.2) than its parent compound, 2-phenylethanol.[1] This structural difference makes solvent selection the single most critical variable in both chemical (Grignard) and biocatalytic pathways.

The following protocols replace generic "recipes" with mechanistic troubleshooting workflows.

Module 1: Chemical Synthesis (Grignard Route)

Context: The standard industrial route involves the reaction of 4-ethylphenylmagnesium bromide with ethylene oxide . Core Issue: Users often report low yields due to Grignard precipitation or Wurtz coupling side-reactions.

Diagnostic FAQ

Q1: My Grignard reagent precipitates before I can add the ethylene oxide. Why? A: You are likely using Diethyl Ether (Et₂O) at too high a concentration.

  • Mechanism: While Et₂O is the classic solvent, the 4-ethylphenylmagnesium bromide complex can form polymeric aggregates that are less soluble in ether than the unsubstituted phenyl analog.

  • Solution: Switch to Tetrahydrofuran (THF) or a THF/Toluene mix. THF is a stronger Lewis base; it coordinates more effectively to the Magnesium center, breaking up aggregates and maintaining a homogeneous solution.

    • Warning: THF increases the rate of Wurtz coupling (homocoupling to form 4,4'-diethylbiphenyl). Control this by maintaining temperature strictly below 10°C during formation.

Q2: I see high conversion but low isolated yield. Where is my product? A: The product is likely trapped in the emulsion during the aqueous workup.

  • Mechanism: 2-(4-ethylphenyl)ethanol acts as a surfactant. The non-polar ethylphenyl tail and the polar hydroxyl head stabilize oil-in-water emulsions, especially when magnesium salts (

    
    ) are present.
    
  • Solution: Do not use simple ether extraction. Use a "Reverse Quench" into cold dilute

    
     to fully solubilize magnesium salts, followed by extraction with MTBE (Methyl tert-butyl ether) , which clears emulsions faster than diethyl ether.
    
Solvent Performance Table: Grignard Route
Solvent SystemYield PotentialSolvation PowerSide Reaction RiskRecommendation
Diethyl Ether Moderate (60-70%)Low (Aggregates form)LowUse only for small scale (<5g).
THF (Anhydrous) High (85-95%)High (Monomeric species)High (Wurtz Coupling)Standard for Scale-up.
2-MeTHF High (80-90%)HighModerateGreen alternative; easier workup.
Toluene/THF (5:1) ModerateMediumLowUse if Wurtz coupling is dominant.
Troubleshooting Workflow (DOT Visualization)

GrignardTroubleshooting Start Issue: Low Yield in Grignard Synthesis CheckSolubility Is Grignard Reagent Precipitating? Start->CheckSolubility CheckCoupling Is 4,4'-diethylbiphenyl (Dimer) present? CheckSolubility->CheckCoupling No SolnTHF Switch Solvent to THF (Better Solvation) CheckSolubility->SolnTHF Yes ControlTemp Lower Temp (<0°C) Dilute Concentration CheckCoupling->ControlTemp Yes CheckWorkup Is Product stuck in Emulsion? CheckCoupling->CheckWorkup No AcidWash Use H2SO4 Quench Switch to MTBE Extraction CheckWorkup->AcidWash Yes

Caption: Decision tree for diagnosing yield loss in the chemical synthesis of 2-(4-ethylphenyl)ethanol.

Module 2: Biocatalytic Synthesis (Green Route)

Context: Lipase-catalyzed kinetic resolution or transesterification (e.g., using Candida antarctica Lipase B). Core Issue: Enzyme deactivation leads to <10% conversion.

The "LogP" Rule

In biocatalysis, the solvent is not just a medium; it determines the enzyme's structural integrity.

  • The Failure Mode: Hydrophilic solvents (LogP < 2) strip the essential "water layer" from the enzyme surface, causing denaturation.

  • The Fix: You must use hydrophobic solvents (LogP > 4) to force water to remain attached to the enzyme.

Q3: Can I use Acetonitrile or Ethanol as the solvent for the lipase reaction? A: Absolutely not.

  • Reasoning: Acetonitrile (LogP -0.[2]34) and Ethanol (LogP -0.24) are miscible with water. They will dehydrate the lipase active site.

  • Protocol: Use n-Heptane (LogP 4.0) or Isooctane (LogP 4.5). These solvents maintain the enzyme's hydration shell. Because 2-(4-ethylphenyl)ethanol is lipophilic, it dissolves readily in these solvents, preventing product inhibition.

Solvent Selection Guide: Biocatalysis
SolventLogP ValueEnzyme ActivityWater Stripping RiskSuitability
Acetonitrile -0.34< 5%CriticalAvoid
THF 0.46~ 20%HighAvoid
Toluene 2.73~ 60%ModerateAcceptable
n-Hexane 3.90> 90%LowRecommended
Isooctane 4.50> 95%NegligibleBest for Yield

Module 3: Experimental Protocol (Self-Validating)

Optimized Grignard Protocol for 2-(4-ethylphenyl)ethanol

This protocol uses a THF-mediated pathway with a specific quench to maximize yield.

  • Activation: In a flame-dried 3-neck flask under Argon, add Magnesium turnings (1.1 eq). Activate with iodine crystals until purple vapor appears.

  • Solvent Choice: Add anhydrous THF (not Ether).

  • Initiation: Add 5% of the 4-ethylbenzyl bromide solution. Wait for exotherm (self-validating step: if no exotherm within 5 min, add 1,2-dibromoethane).

  • Addition: Add remaining bromide dropwise at 0°C. Note: Low temp prevents Wurtz coupling.

  • Electrophile: Cool to -10°C. Bubble Ethylene Oxide (gas) or add via cannula.

  • The Critical Workup:

    • Pour reaction mix into ice-cold 10% H₂SO₄ (breaks Mg-alkoxide gel).

    • Extract with MTBE (3x).

    • Wash organic layer with Brine.

    • Dry over

      
      .
      
Solvent Effect Mechanism (DOT Visualization)

SolventMechanism Solvent Solvent Choice Hydrophilic Hydrophilic (Acetonitrile/Ether) Solvent->Hydrophilic Hydrophobic Hydrophobic/Coord (Hexane/THF) Solvent->Hydrophobic EnzymeStrip Strips Water from Enzyme Hydrophilic->EnzymeStrip Biocatalysis MgPrecip Grignard Precipitation Hydrophilic->MgPrecip Chemical LowYield LOW YIELD EnzymeStrip->LowYield MgPrecip->LowYield EnzymeStab Preserves Hydration Shell Hydrophobic->EnzymeStab Biocatalysis MgSolv Stabilizes Mg-Complex Hydrophobic->MgSolv Chemical HighYield HIGH YIELD EnzymeStab->HighYield MgSolv->HighYield

Caption: Mechanistic impact of solvent polarity on both biocatalytic and chemical synthesis pathways.

References

  • Grignard Solvent Effects: Ashby, E. C. (1969). Method for the preparation of Grignard compounds in hydrocarbon solution. US Patent 3,426,087.[3] Link

  • Biocatalysis & LogP: Laane, C., Boeren, S., Vos, K., & Veeger, C. (1987). Rules for optimization of biocatalysis in organic solvents. Biotechnology and Bioengineering.[4] Link

  • Lipase Activity in Solvents: Zaks, A., & Klibanov, A. M. (1985). Enzyme-catalyzed processes in organic solvents. Proceedings of the National Academy of Sciences. Link

  • Physical Properties: PubChem. 2-(4-ethylphenyl)ethanol Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Minimizing Water Content in 2-(4-ethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-(4-ethylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing water content in your final product. As a Senior Application Scientist, I will share field-proven insights and explain the scientific principles behind the recommended procedures to ensure you achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Here, we address common questions encountered during the purification of 2-(4-ethylphenyl)ethanol.

Q1: My final 2-(4-ethylphenyl)ethanol product appears cloudy. What is the likely cause?

A cloudy appearance in your final product is often an indication of dispersed water. 2-(4-ethylphenyl)ethanol has limited solubility in water, and even small amounts of residual moisture can lead to a hazy or cloudy solution. This can be due to incomplete drying of the organic phase after extraction or absorption of atmospheric moisture.

Q2: I've used a standard drying agent, but my product still has a high water content according to Karl Fischer titration. Why might this be?

Several factors could contribute to this issue:

  • Insufficient amount of drying agent: The capacity of the drying agent may have been exceeded.

  • Inappropriate drying agent: Not all drying agents are suitable for alcohols. Some may react with the product or be inefficient at removing water from it.

  • Insufficient contact time: The drying agent needs adequate time to sequester the water.

  • Hygroscopic nature of the product: 2-(4-ethylphenyl)ethanol, like other alcohols, can be hygroscopic and may reabsorb moisture from the atmosphere after the drying step if not handled under anhydrous conditions.[1]

Q3: Can I use distillation to remove water from 2-(4-ethylphenyl)ethanol?

Yes, distillation can be an effective method. However, due to the high boiling point of 2-(4-ethylphenyl)ethanol (a close analog, 2-(4-methylphenyl)ethanol, boils at 244-245 °C), distillation should be performed under reduced pressure to prevent potential thermal decomposition.[2] It is also important to note that simple distillation may not be sufficient to break a potential azeotrope with water.

Q4: What is the most reliable method for determining the water content in my final product?

Karl Fischer titration is the gold standard for accurately determining water content in organic compounds.[3][4][5] This method is highly specific to water and can detect even trace amounts.[6] Spectroscopic methods, such as near-infrared (NIR) spectroscopy, can also be employed for real-time monitoring of water content during a process.[7][8]

Troubleshooting Guides: Step-by-Step Protocols

This section provides detailed protocols for common challenges encountered when minimizing water content in 2-(4-ethylphenyl)ethanol.

Issue 1: High Water Content After Initial Work-up

Causality: During aqueous work-up and extraction, the organic phase becomes saturated with water. Inefficient phase separation and the inherent solubility of water in the organic solvent contribute to high initial water content.

Troubleshooting Workflow:

Caption: Workflow for initial drying of the organic solution.

Detailed Protocol:

  • Phase Separation: After extraction, allow the biphasic mixture to stand in a separatory funnel until a sharp, clear interface is observed. Drain the aqueous layer completely.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This will help to "pull" water out of the organic phase.

  • Drying Agent Selection: Choose a suitable drying agent. For alcohols like 2-(4-ethylphenyl)ethanol, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are common choices. Molecular sieves (3Å or 4Å) are also highly effective.

  • Drying Procedure:

    • Add the chosen drying agent to the organic solution. A common rule of thumb is to add enough so that some of the drying agent remains free-flowing and does not clump together.

    • Stir the mixture for at least 30-60 minutes. For very wet samples or with slower-acting drying agents like Na₂SO₄, a longer contact time may be necessary.

    • Remove the drying agent by filtration or by carefully decanting the solution.

Issue 2: Product Becomes Contaminated with Water After Solvent Removal

Causality: 2-(4-ethylphenyl)ethanol is hygroscopic and can absorb moisture from the atmosphere, especially on humid days. Improper handling techniques after drying can reintroduce water into the product.

Troubleshooting and Best Practices:

  • Work in a Dry Environment: Whenever possible, handle the dried product in a low-humidity environment, such as a glove box or under a stream of dry inert gas (e.g., nitrogen or argon).[1]

  • Use Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.

  • Minimize Exposure to Air: Keep containers with the product tightly sealed. For long-term storage, consider using a container with a septum to allow for removal of the product via syringe without opening the container to the atmosphere.

  • Use of Desiccants in Storage: Store the final product in a desiccator containing an active desiccant like silica gel or calcium chloride.[1]

Issue 3: Inefficient Water Removal by Azeotropic Distillation

Causality: The formation of an azeotrope between an organic solvent and water can be a powerful drying technique. However, its effectiveness depends on the proper choice of the entrainer and the correct setup of the distillation apparatus.

Azeotropic Distillation Workflow:

Caption: Workflow for azeotropic distillation.

Detailed Protocol:

  • Select an Entrainer: Toluene is a common and effective entrainer for removing water from alcohols.

  • Apparatus Setup: Assemble a distillation apparatus with a Dean-Stark trap.

  • Procedure:

    • Dissolve the 2-(4-ethylphenyl)ethanol in toluene in the distillation flask.

    • Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.

    • As the condensate cools, it will separate into two layers in the trap. The denser water will collect at the bottom, and the less dense toluene will overflow back into the distillation flask.

    • Continue the distillation until no more water collects in the trap.

  • Solvent Removal: After the azeotropic distillation is complete, the toluene can be removed under reduced pressure to yield the dry 2-(4-ethylphenyl)ethanol.

Data Summary: Comparison of Common Drying Agents

The choice of drying agent is critical for achieving a low water content. The following table summarizes the properties of commonly used drying agents for alcohols.

Drying AgentCapacitySpeedEfficiencyCompatibility with Alcohols
Anhydrous MgSO₄ HighFastHighGood
Anhydrous Na₂SO₄ HighSlowModerateGood
Anhydrous CaSO₄ (Drierite®) LowFastHighGood
Anhydrous CaCl₂ HighModerateModerateCan form adducts with alcohols
Molecular Sieves (3Å or 4Å) HighModerateVery HighExcellent
CaO HighSlowModerateGood, but can be basic
CaH₂ HighFastVery HighNot Recommended: Reacts with alcohols to produce hydrogen gas

Analytical Verification: Karl Fischer Titration

To ensure the final product meets the required specifications, quantitative analysis of the water content is essential.

Principle of Karl Fischer Titration:

This method is based on a redox reaction where iodine is reduced by sulfur dioxide in the presence of water.[3] The reaction stoichiometry is precise, allowing for the accurate quantification of water.

Experimental Protocol:

  • Apparatus: A Karl Fischer titrator is required.

  • Reagents: Use commercially available Karl Fischer reagents.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a water standard.

    • Accurately weigh a sample of the 2-(4-ethylphenyl)ethanol and dissolve it in a suitable anhydrous solvent (e.g., methanol or a specialized Karl Fischer solvent).

    • Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.

    • The water content is calculated based on the volume of titrant used and the titer of the reagent.

References

  • Sorbead India. (2020, July 10). Role Of Molecular Sieves in Converting Rectified Spirits to Ethanol. Retrieved from [Link]

  • NIH. (2012, March 6). Simple Modification of Karl-Fischer Titration Method for Determination of Water Content in Colored Samples. Retrieved from [Link]

  • Google Patents. (n.d.). US20110275862A1 - Process for purifying a crude ethanol product.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • Burfield, D. R., & Smithers, R. H. (1983). Desiccant efficiency in solvent and reagent drying. 7. Alcohols. The Journal of Organic Chemistry, 48(14), 2420–2422.
  • University of Rochester. (n.d.). Reagents & Solvents: Molecular Sieves. Retrieved from [Link]

  • OENO One. (n.d.). DEVELOPMENT FOR A PROCEDURE FOR THE DETERMINATION OF 2-PHENYLETHANOL IN HELLENIC WINE DISTILLATES (VITIS VINIFERA L.) AND THEIR. Retrieved from [Link]

  • PubMed. (n.d.). Detection thresholds for phenyl ethyl alcohol using serial dilutions in different solvents. Retrieved from [Link]

  • Jilcha, K. (2025, February 23). Molecular Sieve Technology for Ethanol Dehydration: A Comprehensive Guide. Retrieved from [Link]

  • Google Patents. (n.d.). RU2046788C1 - Ethyl alcohol purification method.
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, phenethyl alcohol, CAS Registry Number 60-12-8. Food and Chemical Toxicology, 188, 114631.
  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

  • ACS Publications. (2024, October 11). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. Retrieved from [Link]

  • Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012).
  • CP Lab Safety. (n.d.). Stainless Steel Chemical Compatibility Chart. Retrieved from [Link]

  • White Knight Fluid Handling. (n.d.). Chemical Compatibility. Retrieved from [Link]

  • The Rubber Group. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • The Rubber Group. (n.d.). Chemical-Compatibility.pdf. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Dehydration of Phenyl Ethanol to Styrene under Reactive Distillation Conditions: Understanding the Catalyst Deactivation | Request PDF. Retrieved from [Link]

  • Chemical Papers. (n.d.). Production of 2-phenylethyl acetate via reactive distillation. Retrieved from [Link]

  • NIH. (n.d.). Real-time Spectroscopic Methods for Analysis of Organic Compounds in Water. Retrieved from [Link]

  • Vogelbusch Biocommodities. (n.d.). Molecular Sieve Dehydration. Retrieved from [Link]

  • NIH. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 1-(4-Methylphenyl)ethanol | CAS#:536-50-5. Retrieved from [Link]

  • HORIBA. (n.d.). Spectroscopy an Emerging Method to Achieve Clean Water. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

Sources

dealing with incomplete reactions in 2-(4-ethylphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Reactions in 2-(4-ethylphenyl)ethanol Synthesis Target Audience: Medicinal Chemists, Process Development Scientists Content ID: TSC-ORG-SYN-042

Module 1: The Diagnostic Framework

Critical Analysis of Reaction Stalling

In the synthesis of 2-(4-ethylphenyl)ethanol (CAS: 501-94-0) from 4-ethylphenylacetic acid (CAS: 156-38-7), "incomplete reaction" is a misnomer that often masks three distinct physicochemical failures.

When using the industry-standard reductants—Lithium Aluminum Hydride (LAH) or Borane-THF (


) —the reaction does not simply "stop"; it enters a thermodynamic or kinetic trap.
The Three Traps:
  • The Stoichiometric Sink (LAH Specific): Carboxylic acids are active proton sources. The first equivalent of hydride is sacrificed instantly to deprotonate the acid, forming a lithium carboxylate salt. If you calculated stoichiometry based on a 1:1 molar ratio (or even 0.5:1), the reaction effectively has zero reducing power available for the carbonyl group.

  • The Solubility Wall: The intermediate lithium carboxylate salt is often insoluble in diethyl ether (

    
    ). It precipitates, coating the remaining LAH and preventing further reduction. This is frequently observed as a "stalled" reaction where TLC shows 100% starting material after workup (because the salt re-protonates to the acid).
    
  • The Borate Ester Lock (Borane Specific): Borane reduction proceeds through a stable triacyloxyborane intermediate. Without a rigorous hydrolysis step (heat/acid), this intermediate persists. Upon mild workup, it reverts to the starting acid, simulating an incomplete reaction.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: The "Unreactive" Starting Material

User Question: "I am reducing 4-ethylphenylacetic acid with LAH in diethyl ether. After 4 hours at reflux, TLC shows mainly starting material. I used 1.5 equivalents of LAH. What is wrong?"

Technical Diagnosis: You likely encountered the Solubility Wall . The lithium 4-ethylphenylacetate salt precipitated and passivated the reagent.

Corrective Action:

  • Switch Solvent: Move from Diethyl Ether to Tetrahydrofuran (THF) . The lithium salts are significantly more soluble in THF, maintaining a homogeneous phase.

  • Increase Stoichiometry: The theoretical requirement is 0.75 mol of

    
     per 1 mol of acid (4 hydrides total: 1 for deprotonation, 2 for reduction, 1 excess). However, standard protocol requires 2.0 - 3.0 molar equivalents  to drive kinetics.
    
  • Protocol Adjustment: Add the acid solution slowly to the LAH slurry (Inverse Addition). This ensures an excess of hydride is always present relative to the substrate, preventing the formation of insoluble aggregates.

Scenario B: The "Disappearing" Product

User Question: "The reaction looked complete by TLC (new spot formed), but after aqueous workup and filtration, my isolated yield is <30%. Where did the product go?"

Technical Diagnosis: This is a classic Aluminum Hydroxide Trap . The standard water quench produces gelatinous aluminum hydroxide (


) which physically occludes (traps) the organic alcohol. Simple filtration leaves the product inside the filter cake.

Corrective Action: Adopt the Fieser Workup immediately. This protocol generates a granular, sand-like precipitate that does not trap the product and filters easily.

The Fieser Protocol (n grams of LAH used):

  • Dilute reaction with wet ether (

    
    ).
    
  • Add n mL Water (slowly!).

  • Add n mL 15% Aqueous NaOH.

  • Add 3n mL Water.

  • Add anhydrous

    
     and stir for 15 minutes.
    
  • Filter.[1][2][3][4] The white solid is granular and releases the product.

Scenario C: The Borane Stalemate

User Question: "I used


 to avoid LAH safety issues. The reaction turned clear, but after adding water and extracting, I recovered the starting acid."

Technical Diagnosis: You failed to break the Boron-Oxygen Bond . The intermediate formed is a borate ester. Adding cold water is often insufficient to hydrolyze this bond, especially with the lipophilic 4-ethylphenyl group shielding the center.

Corrective Action:

  • Aggressive Quench: Do not just add water.[5] Add Methanol and heat to reflux for 1 hour.

  • Transesterification: The methanol exchanges with the product, forming volatile Trimethyl Borate (

    
    ) and releasing your free alcohol.
    
  • Evaporation: You must co-evaporate with methanol 3-4 times to drive off the boron completely.

Module 3: Visualizing the Failure Points

Diagram 1: Troubleshooting Decision Tree

This flowchart guides you through the diagnosis based on experimental observations.

Troubleshooting Start Observation: Low Yield or Incomplete Reaction CheckTLC Analyze Crude TLC (Before Workup) Start->CheckTLC SM_Persists Starting Material Persists CheckTLC->SM_Persists No Conversion New_Spot New Spot Visible (Reaction Occurred) CheckTLC->New_Spot Conversion Seen Check_Reagent Check Reagent & Stoichiometry SM_Persists->Check_Reagent Workup_Issue Problem is in Workup (Product Trapping) New_Spot->Workup_Issue Solubility Is reaction heterogeneous? (Precipitate formed) Check_Reagent->Solubility Reagent Active Switch_THF Fix: Switch to THF Increase Temp Solubility->Switch_THF Yes Borane_Check Reagent used: Borane-THF? Workup_Issue->Borane_Check Hydrolysis Fix: MeOH Reflux (Break Borate Ester) Borane_Check->Hydrolysis Yes Fieser Fix: Fieser Workup (1:1:3 Ratio) Borane_Check->Fieser No (LAH)

Caption: Diagnostic logic flow for identifying the root cause of incomplete 2-(4-ethylphenyl)ethanol synthesis.

Module 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" LAH Reduction

Recommended for high throughput and reliability.

Reagents:

  • 4-Ethylphenylacetic acid (1.0 eq)

  • 
     (2.5 eq) [Note: Excess accounts for deprotonation and moisture]
    
  • Anhydrous THF (0.2 M concentration relative to substrate)

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen or Argon.

  • Reagent Prep: Charge flask with

    
     pellets (preferred over powder for safety). Add anhydrous THF at 0°C.
    
  • Addition: Dissolve 4-ethylphenylacetic acid in minimal THF. Add this solution dropwise to the LAH suspension over 30 minutes. Expect vigorous gas evolution (

    
    ).
    
  • Reaction: Warm to Room Temperature (RT), then reflux for 2 hours.

    • Checkpoint: TLC (30% EtOAc/Hexane). The acid (low

      
      , streak) should disappear; Alcohol (higher 
      
      
      
      ) appears.
  • Fieser Quench (Critical): Cool to 0°C. For every 1 g of LAH used, add sequentially:

    • 1 mL Water

    • 1 mL 15% NaOH

    • 3 mL Water[1][5][6][7]

  • Isolation: Add

    
    , stir 15 mins, filter through Celite. Concentrate filtrate.
    
Protocol B: Borane-THF Reduction

Recommended for chemoselectivity (if other reducible groups are present).

Procedure:

  • Dissolve acid in THF (0.5 M). Cool to 0°C.[1][2][6][8]

  • Add

    
     (1.5 eq) dropwise.
    
  • Stir at RT for 4 hours.

  • Hydrolysis (The Fix): Add Methanol slowly until bubbling stops. Reflux the mixture for 30 minutes to break the borate ester.

  • Concentrate.[2][4] Redissolve in MeOH and concentrate again (repeat 2x) to remove methyl borate.

Data Summary: Reagent Comparison
FeatureLithium Aluminum Hydride (LAH)Borane-THF (

)
Mechanism Nucleophilic Hydride AttackElectrophilic Attack (Lewis Acid)
Active Species


complexed to Oxygen
Stoichiometry High (2.0 - 3.0 eq)Moderate (1.1 - 1.5 eq)
Primary Failure Insoluble Li-salts (Solvent choice)Stable Borate Esters (Hydrolysis)
Workup Fieser (1:1:3) or Rochelle's SaltMeOH Reflux + Co-evaporation
Safety Pyrophoric, incompatible with moistureFlammable gas, requires cold storage

References

  • Lithium Aluminum Hydride Reduction of Carboxylic Acids. Organic Syntheses, Coll. Vol. 10, p. 460 (2004). [Link] Citation for: General LAH reduction protocols and safety.

  • Fieser Workup Protocol. University of Rochester, Department of Chemistry, "Workup for Aluminum Hydride Reductions." [Link] Citation for: The specific 1:1:3 quenching ratio to prevent emulsions.

  • Selective Reductions using Borane-THF. Journal of Organic Chemistry, 38, 2786 (1973). [Link] Citation for: Mechanism of carboxylic acid reduction via triacyloxyborane intermediates.

  • Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. Google Patents, WO2001044151A1. Citation for: Industrial context of phenethyl alcohol derivative synthesis.[7][9]

Sources

optimizing stirring speed for heterogeneous reactions in 2-(4-ethylphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Stirring Speed for Heterogeneous Reactions

A Senior Application Scientist's Guide to the Synthesis of 2-(4-ethylphenyl)ethanol

Welcome to the Technical Support Center. This guide is designed for professionals in research, development, and manufacturing who are engaged in the synthesis of 2-(4-ethylphenyl)ethanol via the heterogeneous catalytic hydrogenation of 4-ethylacetophenone. As a Senior Application Scientist, I understand that optimizing reaction parameters is critical for achieving desired yield, purity, and process efficiency. One of the most influential yet frequently misunderstood parameters in three-phase (gas-liquid-solid) reactions is the stirring or agitation speed.

This document provides in-depth, experience-based insights into troubleshooting common issues related to stirring speed and offers a systematic approach to identifying the optimal agitation range for your specific reactor setup.

Troubleshooting Guide: Stirring Speed-Related Issues

This section addresses common problems encountered during the synthesis of 2-(4-ethylphenyl)ethanol where improper stirring speed is a likely root cause.

Q1: My reaction is running very slowly, and the yield of 2-(4-ethylphenyl)ethanol is significantly lower than expected. What could be the issue?

A1: A slow reaction rate is a classic symptom of mass transfer limitations, which are highly dependent on the hydrodynamic conditions within your reactor. In a heterogeneous hydrogenation, hydrogen gas must dissolve into the liquid phase and then travel to the surface of the solid catalyst particle to react with the 4-ethylacetophenone. Insufficient agitation is a primary cause of these limitations.

  • Causality: At low stirring speeds, the solid catalyst particles are not fully suspended, leading to several problems.[1][2] A significant portion of the catalyst may remain settled at the bottom of the reactor, rendering its surface area unavailable for the reaction.[3] Furthermore, a thick, stagnant liquid film, known as a boundary layer, surrounds each catalyst particle. Reactants must diffuse through this layer to reach the active catalytic sites. Inadequate stirring results in a thicker boundary layer, slowing down diffusion and, consequently, the overall reaction rate.[4][5] The reaction is thus "mass-transfer limited" rather than being governed by the intrinsic speed of the chemical reaction itself ("kinetically limited").[6][7]

  • Troubleshooting Steps:

    • Visual Confirmation: If your reactor is transparent, visually confirm if the catalyst is fully suspended. There should be no catalyst resting on the bottom of the vessel for more than a second or two.[8][9]

    • Systematic RPM Increase: Increase the stirring speed incrementally (e.g., by 100 RPM) and monitor the reaction rate (e.g., by measuring hydrogen uptake or analyzing aliquots via GC). If the rate increases with RPM, your system is likely mass-transfer limited.[5]

    • Determine Optimal Speed: Continue to increase the RPM until you observe that the reaction rate no longer increases. This plateau indicates you have overcome external mass transfer limitations and have entered the kinetically controlled regime. This is your optimal stirring range.

Q2: I've noticed inconsistent results between batches, even though I'm using the same recipe. Could stirring speed be the culprit?

A2: Absolutely. Inconsistency is often a sign that the reaction is operating in the steep part of the mass transfer-limited zone (see the diagram in the FAQ section). In this region, small, unintentional variations in stirring speed can lead to large differences in reaction rates and final conversion.

  • Causality: If your set stirring speed is just enough to partially suspend the catalyst, minor fluctuations in the stirrer's motor, small differences in catalyst particle size distribution between batches, or slight variations in slurry viscosity can significantly alter the degree of suspension and the thickness of the boundary layer. This leads to poor reproducibility.

  • Troubleshooting Steps:

    • Verify Stirrer Calibration: Ensure your overhead stirrer or magnetic stir plate is calibrated and provides a consistent, accurate speed.

    • Operate in the Kinetic Regime: The most effective way to ensure reproducibility is to operate in the kinetically controlled regime. Follow the protocol outlined in this guide to find the RPM range where the reaction rate is independent of stirring speed. Operating in this plateau region makes your process more robust and less sensitive to minor hydrodynamic fluctuations.

Q3: My reaction seems to stall before completion, or I'm observing the formation of unwanted byproducts. How can stirring speed affect this?

A3: While catalyst deactivation or impurities can cause a reaction to stall, poor mixing can create localized environments that are starved of a key reactant, such as hydrogen.[10][11] This can lead to incomplete conversion or favor side reactions.

  • Causality: In a three-phase hydrogenation, insufficient agitation can lead to poor gas-liquid mass transfer.[12] This means hydrogen from the headspace is not dissolving into the bulk liquid efficiently. The catalyst surface can become starved of hydrogen, slowing or stopping the desired hydrogenation. In some cases, this lack of hydrogen can promote side reactions, such as condensation reactions of the starting ketone, leading to impurities.

  • Troubleshooting Steps:

    • Assess Gas Dispersion: Observe the liquid surface. Good stirring should create a vortex that helps draw gas from the headspace into the liquid. The type of impeller used can significantly affect gas dispersion.

    • Re-evaluate Optimal RPM: A speed that is sufficient for solid suspension might not be optimal for gas-liquid mass transfer. It is crucial to find a speed that addresses both. In some cases, excessively high stirring speeds can also be detrimental by creating large gas cavities behind the impeller blades, which can paradoxically decrease the gas-liquid mass transfer efficiency.[12]

Frequently Asked Questions (FAQs)

Q: Why is stirring speed so critical in this specific heterogeneous reaction?

A: The synthesis of 2-(4-ethylphenyl)ethanol from 4-ethylacetophenone is a three-phase reaction: a solid catalyst (e.g., Raney Nickel, Pd/C), a liquid phase (the reactant and product, possibly in a solvent), and a gas phase (hydrogen).[13][14][15] Stirring serves three primary, critical functions:

  • Suspension of the Solid Catalyst: It ensures the entire surface area of the catalyst is accessible to the reactants by lifting the particles from the reactor bottom and distributing them throughout the liquid volume.[1][16]

  • Enhancement of Gas-Liquid Mass Transfer: It facilitates the dissolution of hydrogen gas from the headspace into the liquid phase by increasing the surface area of the gas-liquid interface and reducing the thickness of the gas film.

  • Reduction of Liquid-Solid Mass Transfer Resistance: It minimizes the thickness of the stagnant liquid film around the catalyst particles, allowing for faster diffusion of dissolved hydrogen and 4-ethylacetophenone to the catalyst's active sites.[4]

Q: What is the "just suspended" speed (Njs), and is it the optimal speed?

A: The "just suspended" speed, or Njs, is the minimum impeller speed required to lift all solid particles from the bottom of the reactor.[3][17] It is a crucial baseline but is not necessarily the optimal speed .

  • Explanation: Njs only addresses the first function of stirring (catalyst suspension). It may not be sufficient to overcome gas-liquid or liquid-solid mass transfer limitations. The optimal speed is typically higher than Njs, residing in the region where the reaction rate becomes independent of further increases in agitation. The concept of Njs is well-described by correlations such as Zwietering's equation, which relates the speed to particle size, density, and reactor geometry.[9][18][19]

Q: Can I stir too fast? What are the negative consequences?

A: Yes, excessive stirring can be detrimental. The goal is to find the "Goldilocks" zone—not too slow, not too fast. Potential negative consequences of excessive agitation include:

  • Catalyst Attrition: High shear forces can cause mechanical breakdown of the catalyst support, creating fine particles.[20] This can lead to difficulties in filtering the catalyst post-reaction and can change the catalyst's activity.

  • Reduced Gas-Liquid Mass Transfer: Counter-intuitively, extremely high stirring speeds can sometimes decrease the rate of gas-liquid mass transfer. This can happen when large, stable gas cavities form behind the impeller blades, reducing the effective interfacial area for gas dissolution.[12]

  • Increased Power Consumption: Operating at unnecessarily high RPMs increases energy costs without providing any benefit to the reaction rate.[16]

  • Heat Generation: Vigorous stirring can generate significant heat, which may affect temperature control and potentially lead to side reactions.

Data Interpretation and Visualization

Understanding the relationship between stirring speed and reaction rate is key. The following diagram and table summarize the expected behavior.

Caption: Relationship between stirring speed and reaction rate.

Summary of Stirring Speed Effects
Stirring SpeedCatalyst SuspensionReaction RateKey LimitationPotential Issues
Too Low (< Njs) Incomplete; particles settled on the bottom.Very low and inconsistent.Solid-liquid mass transfer; unavailable catalyst surface.Low yield; poor reproducibility.[2]
Sub-Optimal (> Njs) Fully suspended.Increases with stirring speed.Gas-liquid and/or liquid-solid mass transfer.Inconsistent results; not reaching full kinetic potential.
Optimal Homogeneous suspension.Reaches a plateau; independent of speed.Intrinsic reaction kinetics.None; this is the target operating window.
Excessive Homogeneous, but high shear.May decrease slightly.Catalyst attrition; poor gas dispersion.Catalyst damage; filtering problems; wasted energy.[12][20]

Experimental Protocol: Determining the Optimal Stirring Speed

This self-validating protocol is designed to identify the optimal stirring speed for your specific reactor, impeller, and catalyst system.

Objective: To find the stirring speed at which the reaction rate is no longer limited by mass transfer.

Materials:

  • Reactor setup with calibrated temperature, pressure, and stirring controls.[21]

  • 4-ethylacetophenone (substrate).

  • Hydrogenation catalyst (e.g., 5% Pd/C, Raney Ni).

  • Solvent (if applicable).

  • Hydrogen source.

  • Analytical equipment (e.g., Gas Chromatograph with appropriate column and calibration).

Procedure:

  • Reactor Setup: Charge the reactor with the substrate, solvent (if used), and catalyst according to your standard procedure. Ensure all other parameters (temperature, catalyst loading, substrate concentration, hydrogen pressure) are kept constant for all experiments.

  • Initial Low-Speed Run: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen. Set the temperature. Begin stirring at a low speed that is visibly insufficient to fully suspend the catalyst (e.g., 200-300 RPM).

  • Reaction Monitoring: Start monitoring the reaction. This can be done by measuring the rate of hydrogen uptake from a reservoir or by taking samples at regular intervals (e.g., every 15 minutes) for analysis.

  • Incremental Speed Increase: After a set period (e.g., 30-60 minutes), increase the stirring speed by a fixed increment (e.g., 100-200 RPM). Allow the reaction to stabilize at this new speed and continue monitoring the rate.

  • Repeat and Record: Repeat Step 4, incrementally increasing the stirring speed. For each speed, calculate the reaction rate (e.g., moles of substrate converted per unit time).

  • Identify the Plateau: Plot the calculated reaction rate as a function of stirring speed (RPM). You should observe an initial increase in rate followed by a plateau where the rate becomes constant.

  • Determine Optimal Range: The optimal operating range begins at the lowest RPM where the maximum reaction rate is consistently achieved. It is best practice to operate slightly above this "knee" in the curve (e.g., 100 RPM higher) to ensure the process is robust.

  • Check for Excessive Speed Effects (Optional): To confirm you are not causing catalyst attrition, you can run one experiment at a very high speed (e.g., 50-100% higher than the start of the plateau). After the reaction, filter the catalyst and inspect the filtrate for excessive fines.

By systematically applying this protocol, you can confidently determine the optimal stirring conditions, leading to a more efficient, robust, and reproducible synthesis of 2-(4-ethylphenyl)ethanol.

References

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of 2-(4-ethylphenyl)ethanol by Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. The integrity of experimental data, the safety of therapeutic agents, and the reproducibility of results all hinge on a precise understanding of the substance in hand. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 2-(4-ethylphenyl)ethanol, juxtaposing its performance with established chromatographic techniques like HPLC and GC.

The Imperative of Purity in Pharmaceutical Development

In the journey from discovery to a marketed drug, the chemical purity of an active pharmaceutical ingredient (API) is a critical quality attribute. Impurities can affect the stability, bioavailability, and safety of the final drug product. Therefore, robust, accurate, and reliable analytical methods are not just recommended; they are mandated by regulatory bodies worldwide. 2-(4-ethylphenyl)ethanol, a versatile building block in organic synthesis, serves as our model compound to explore the nuances of these essential analytical techniques.

Quantitative ¹H NMR (qNMR): The Primary Standard of Measurement

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of chemical compounds.[1] Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a certified reference standard of the same compound, qNMR determines purity by comparing the integrated signal of the analyte to that of a high-purity, unrelated internal standard.[1][2] The fundamental principle is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1] This unique characteristic allows for a direct, calibration-curve-free quantification, lending it metrological traceability. Its value is recognized by its inclusion in major pharmacopeias, including the United States Pharmacopeia (USP).[1][3]

The Causality Behind the qNMR Experiment: A Self-Validating System

The trustworthiness of a qNMR experiment is built upon a series of deliberate choices and parameter settings, each designed to ensure the proportionality between signal integral and molar concentration is maintained.

A. The Crucial Role of the Internal Standard

The internal standard method is the most common approach in qNMR.[4][5] An internal standard is a certified compound of known purity and weight added to the sample. Its selection is the most critical decision in designing a qNMR experiment. The ideal standard must exhibit:

  • High Purity: The purity of the standard must be known and certified (e.g., traceable to NIST or another National Metrology Institute).[6][7]

  • Chemical Inertness: It must not react with the analyte, solvent, or any impurities.[7][8]

  • Signal Resolution: Its NMR signals must be sharp and well-separated from any signals of the analyte or solvent.[4][7]

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[8][9]

  • Simple Spectrum: A simple spectrum (e.g., one or two singlets) is preferable to avoid complex multiplets and integration errors.[5]

For 2-(4-ethylphenyl)ethanol, a suitable internal standard would be Maleic Anhydride or 1,4-Dinitrobenzene , as their aromatic signals typically do not overlap with the distinct aromatic and aliphatic signals of the analyte.

B. Experimental Protocol: ¹H qNMR Purity Assay for 2-(4-ethylphenyl)ethanol

This protocol is designed to be a self-validating system, where the experimental parameters ensure the integrity of the quantitative data.

Step 1: Precision Sample Preparation

  • Rationale: Accurate weighing is paramount as the final purity calculation is a ratio of masses.[4][7] An ultramicrobalance is recommended for this purpose.[10]

  • Accurately weigh approximately 15-20 mg of 2-(4-ethylphenyl)ethanol into a clean, dry vial. Record the weight to at least 0.01 mg.

  • Accurately weigh approximately 10-15 mg of a suitable certified internal standard (e.g., Maleic Anhydride, Purity ≥ 99.5%) into the same vial. Record the weight.

  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that provides good solubility for both compounds and has minimal interfering signals.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a high-quality NMR tube.[8]

Step 2: Optimized Data Acquisition

  • Rationale: Acquisition parameters must be set to ensure that all signals are fully relaxed between pulses and that the signal response is linear. This is non-negotiable for accurate integration.

  • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher fields improve signal dispersion and sensitivity.[8]

  • Lock and shim the instrument on the deuterated solvent signal.

  • Set the following critical acquisition parameters:

ParameterRecommended ValueRationale
Pulse ProgramSimple 1-pulse (e.g., zg)Avoids quantitative distortions that can arise from more complex pulse sequences.[8]
Flip Angle90°Ensures maximum signal for a single scan.
Relaxation Delay (D1) ≥ 5 x T₁ (longest) Crucial for full magnetization recovery. A value of 30-60 seconds is typical to ensure even protons with long relaxation times (T₁) fully relax. Using a shorter D1 will lead to signal saturation and inaccurate integrals.
Acquisition Time (AQ)2-4 secondsEnsures high digital resolution.
Number of Scans (NS)8-16Sufficient to achieve an adequate signal-to-noise ratio (S/N > 150:1 for signals of interest) for precise integration.
Receiver Gain (RG)Set automatically, then check to prevent clippingPrevents distortion of intense peaks (e.g., solvent) which would compromise the entire spectrum's quantitative integrity.[8]

Step 3: Rigorous Data Processing

  • Rationale: Correct processing ensures that the integrated areas truly reflect the signal intensity.

  • Apply a small line-broadening factor (e.g., LB = 0.3 Hz) to improve the S/N ratio without significantly distorting lineshapes.[11]

  • Manually and carefully phase the spectrum. Automatic phasing is often insufficient for the precision required in qNMR.

  • Apply a high-order polynomial baseline correction. A flat baseline is essential for accurate integration.[11]

  • Integrate the selected, well-resolved signals for both the analyte and the internal standard. For 2-(4-ethylphenyl)ethanol, the triplet corresponding to the -CH₂- group adjacent to the aromatic ring (~2.85 ppm) is often a good choice. For the internal standard, select a signal in a clear region of the spectrum.

Step 4: Purity Calculation The purity of the analyte (P_analyte) as a mass fraction (%) is calculated using the following equation[4][12]:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I: Integral value of the signal for the analyte or standard

  • N: Number of protons giving rise to the integrated signal

  • MW: Molar Mass

  • m: Mass

  • P_std: Purity of the internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurate Weighing of Analyte weigh_std Accurate Weighing of Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve acquire Acquire Spectrum (Optimized D1, NS) dissolve->acquire Transfer to NMR Tube process Phasing & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity (Mass %) integrate->calculate

Caption: The qNMR workflow from sample preparation to final purity calculation.

Alternative Techniques: HPLC and GC

While qNMR is a powerful tool, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ubiquitous in analytical labs for purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[13] For a moderately polar compound like 2-(4-ethylphenyl)ethanol, a reversed-phase HPLC method is standard.

  • Typical Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

    • Detection: UV at ~210 nm.

    • Quantification: Based on the peak area relative to a calibration curve generated from a certified reference standard of 2-(4-ethylphenyl)ethanol.

Gas Chromatography (GC)

GC is ideal for separating volatile and thermally stable compounds.[14] It uses a gaseous mobile phase to carry vaporized analytes through a column containing a stationary phase.[15]

  • Typical Protocol:

    • Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or DB-WAX).

    • Carrier Gas: Helium or Hydrogen.

    • Injection: Split/splitless injector at a high temperature (e.g., 250 °C).

    • Oven Program: Temperature ramp (e.g., 50 °C to 280 °C).

    • Detection: Flame Ionization Detector (FID).

    • Quantification: Based on peak area relative to an internal standard or an external calibration curve.

Head-to-Head Comparison: NMR vs. HPLC vs. GC

The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the analyte, the expected impurities, and the intended purpose of the measurement.

Method_Comparison cluster_NMR qNMR Attributes cluster_HPLC HPLC Attributes cluster_GC GC Attributes Analyte Purity Assessment of 2-(4-ethylphenyl)ethanol NMR qNMR Analyte->NMR HPLC HPLC Analyte->HPLC GC GC Analyte->GC NMR_P Primary Method (No analyte standard needed) NMR->NMR_P NMR_S Structural Info Included NMR->NMR_S NMR_ND Non-destructive NMR->NMR_ND HPLC_P Relative Method (Analyte standard required) HPLC->HPLC_P HPLC_S High Sensitivity HPLC->HPLC_S HPLC_NV Good for Non-volatiles HPLC->HPLC_NV GC_P Relative Method (Standard required) GC->GC_P GC_S Excellent for Volatiles (e.g., residual solvents) GC->GC_S GC_TS Requires Thermal Stability GC->GC_TS

Caption: Logical relationship between the analyte and key attributes of each analytical method.

Comparative Data Summary
FeatureQuantitative ¹H NMR (qNMR)HPLC-UVGC-FID
Quantification Principle Primary Ratio Method (Absolute Quantification)[1][16]Relative Method (External/Internal Standard)Relative Method (External/Internal Standard)
Analyte Standard Not required; uses an unrelated internal standard.[1][4]Required. A certified standard of the analyte is necessary.Required. A certified standard of the analyte is necessary.
Information Provided Purity & Structural Confirmation in a single experiment.[17]Purity relative to known standards. Limited structural info.Purity relative to known standards. Limited structural info.
Selectivity High. Based on unique chemical shifts of protons. Can resolve structurally similar impurities.High. Based on chromatographic separation. Co-elution can be an issue.Very High. Based on chromatographic separation.
Sensitivity Moderate (typically mg scale).High (µg to ng scale).Very High (pg to fg scale).
Analysis Time Fast per sample (5-15 min acquisition) after initial setup.Moderate (10-30 min per sample run).Moderate (15-40 min per sample run).
Sample Preparation Simple dissolution and weighing.More complex (mobile phase prep, filtering).Simple dissolution, but requires volatility.
Destructive? Non-destructive. Sample can be fully recovered.[18]Destructive.Destructive.
Best For... Accurate purity assignment without a specific analyte standard, structural verification.Routine QC, trace impurity analysis, non-volatile compounds.Volatile impurities, residual solvents.[19][20]
Regulatory Standing Accepted as a primary method by USP and other pharmacopeias.[1][21]Standard and widely accepted method.Standard and widely accepted method.

Conclusion and Expert Recommendation

For the definitive purity assessment of a new chemical entity like 2-(4-ethylphenyl)ethanol, especially during early-stage development when a certified reference standard of the compound itself may not be available, quantitative NMR is the superior technique. Its status as a primary method provides a direct and accurate measurement of purity that is orthogonal to chromatographic techniques.[12][16] The ability to obtain simultaneous structural confirmation and quantitative data in a single, non-destructive measurement is an unparalleled advantage, saving time and precious sample.

In a comprehensive quality control strategy, the techniques are best used orthogonally. qNMR should be employed to certify the purity of the primary reference standard. HPLC is then the workhorse for routine quality control, stability testing, and the detection of trace non-volatile impurities. GC should be specifically applied for the analysis of residual solvents and other volatile organic impurities.

By understanding the fundamental principles, strengths, and limitations of each method, researchers and drug development professionals can make informed decisions, ensuring the quality and integrity of their work from the laboratory bench to clinical application. This multi-faceted approach, grounded in the principles of analytical science, provides the most robust and defensible purity assessment.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • JEOL Ltd. What is qNMR (quantitative NMR)?
  • National Institute of Standards and Technology (NIST). (2016, September 28).
  • Sigma-Aldrich. (2020, October 1).
  • Emery Pharma. (2024, February 9).
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC.
  • Reddit. (2021, July 18).
  • Unknown.
  • Bureau International des Poids et Mesures (BIPM). (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].
  • Sigma-Aldrich. (2017, February 8).
  • ResolveMass Laboratories Inc.
  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • Chemistry Stack Exchange. (2017, March 29).
  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Unknown. Purity by Absolute qNMR Instructions.
  • Google Patents. (Patent WO2015035541A1). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • EPA Archive.
  • ResearchGate. (2018, June 6). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diastereoselectivity in polar or non-polar aldol products?.
  • Journal of Medicinal Chemistry - ACS Publications. (2014, November 7).
  • HELIX Chromatography.
  • ECA Academy. (2022, July 13).
  • Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
  • Unknown. (2023, December 22). Gas Chromatography (GC)
  • PMC - NIH. (2024, August 19). Determination of volatile organic compounds (VOCs)
  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol.
  • Semantic Scholar. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉.
  • Yokogawa Europe.
  • Google Patents. (Patent WO2001044151A1). Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

Sources

A Guide to Inter-Laboratory Comparison of 2-(4-Ethylphenyl)ethanol Analysis: Ensuring Accuracy and Comparability in a Key Industrial Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. 2-(4-Ethylphenyl)ethanol, a significant intermediate in the synthesis of various pharmaceuticals and fragrances, requires robust analytical methodologies to ensure product quality and consistency.[1][2] This guide provides an in-depth comparison of analytical techniques for 2-(4-ethylphenyl)ethanol, framed within the context of an inter-laboratory comparison (ILC) to highlight best practices for ensuring data comparability across different testing sites.

An inter-laboratory comparison is a powerful tool for assessing the performance of analytical methods and the proficiency of laboratories.[3] By analyzing the same homogenous sample at multiple laboratories, an ILC can reveal variations in results and identify areas for methodological improvement. This guide will explore the two most common analytical techniques for the analysis of aromatic alcohols like 2-(4-ethylphenyl)ethanol: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

The Importance of a Self-Validating System in Analytical Measurements

At the core of reliable analytical data is the concept of a self-validating system. This means that every analytical run should include controls and checks that inherently validate the results being generated. Key components of such a system include:

  • Certified Reference Materials (CRMs): Whenever available, CRMs provide a benchmark for accuracy and traceability.[4] In the absence of a specific CRM for 2-(4-ethylphenyl)ethanol, a well-characterized in-house reference standard, whose purity and identity have been rigorously established, becomes essential.

  • Method Validation: Adherence to international guidelines such as those from the International Council for Harmonisation (ICH) ensures that the analytical method is fit for its intended purpose.

  • Proficiency Testing: Regular participation in proficiency testing schemes or inter-laboratory comparisons provides external validation of a laboratory's capabilities.

Designing a Hypothetical Inter-Laboratory Comparison for 2-(4-Ethylphenyl)ethanol Analysis

To illustrate the principles of an ILC, we will consider a hypothetical study involving ten laboratories tasked with determining the concentration of 2-(4-ethylphenyl)ethanol in a supplied test sample.

ILC_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation Prep Preparation of Homogenous 2-(4-ethylphenyl)ethanol Sample Char Characterization & Value Assignment of the Test Material Prep->Char Ref Procurement/Qualification of Reference Standard Char->Ref Dispatch Dispatch of Samples & Reference Standard to Participants Ref->Dispatch Lab_Analysis Analysis by Participating Laboratories (GC-MS or HPLC) Dispatch->Lab_Analysis Data_Sub Submission of Results Lab_Analysis->Data_Sub Stats Statistical Analysis of Data (e.g., Z-scores) Data_Sub->Stats Report Issuance of ILC Report Stats->Report Follow_up Follow-up with Outlying Laboratories Report->Follow_up GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_GC Prepare Standards & Sample in Methanol Inject Inject 1 µL into GC Prep_GC->Inject Separate Separation on HP-5ms Column Inject->Separate Detect Detection by MS (SIM Mode) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Sources

Establishing a High-Purity Reference Standard for 2-(4-ethylphenyl)ethanol: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data form the bedrock of scientific progression. Central to this is the use of well-characterized reference standards. A reference standard is a highly purified compound used as a benchmark for the identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs), intermediates, and impurities.[1] This guide provides a comprehensive framework for the establishment and qualification of a 2-(4-ethylphenyl)ethanol reference standard. We will delve into the rationale behind the selection of analytical methodologies, present detailed experimental protocols, and compare the performance of a newly qualified in-house standard against potential alternatives and impurities. This document is intended for researchers, analytical scientists, and quality control professionals engaged in drug development and manufacturing.

The Critical Need for a 2-(4-ethylphenyl)ethanol Reference Standard

2-(4-ethylphenyl)ethanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its structural integrity and purity directly impact the quality and safety of the final drug product. The absence of a readily available, compendial primary reference standard necessitates the establishment of a well-characterized in-house or secondary standard. According to regulatory bodies like the FDA, reference standards must be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[2] This guide provides a systematic approach to meet these stringent requirements.

Qualification of the 2-(4-ethylphenyl)ethanol Reference Standard: A Multi-faceted Approach

The qualification of a reference standard is a rigorous process that involves a battery of analytical tests to unequivocally confirm its identity, purity, and potency. The following sections detail the experimental workflows and the rationale behind each chosen technique.

Identity Confirmation

The first step in qualifying a reference standard is to confirm its molecular structure. A combination of spectroscopic techniques is employed to provide orthogonal evidence of the compound's identity.

NMR spectroscopy is arguably the most powerful technique for structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to provide a complete picture of the molecule's carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the candidate 2-(4-ethylphenyl)ethanol in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[3]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard acquisition parameters.

  • Data Analysis: Process the spectra and compare the observed chemical shifts, coupling constants, and integration values with the expected structure of 2-(4-ethylphenyl)ethanol.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • Triplet corresponding to the methyl protons of the ethyl group.

  • Quartet corresponding to the methylene protons of the ethyl group.

  • Two doublets corresponding to the aromatic protons.

  • Triplet corresponding to the methylene protons adjacent to the aromatic ring.

  • Triplet corresponding to the methylene protons adjacent to the hydroxyl group.

  • Singlet corresponding to the hydroxyl proton (may be broad and exchangeable).

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Signals corresponding to the methyl and methylene carbons of the ethyl group.

  • Signals for the aromatic carbons (quaternary and protonated).

  • Signals for the two aliphatic methylene carbons.

The causality behind using both ¹H and ¹³C NMR lies in their complementary nature. ¹H NMR provides information about the proton environment and connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the candidate material in a volatile solvent like dichloromethane or methanol.

  • Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Method:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Compare the obtained mass spectrum with a reference spectrum if available, or analyze the molecular ion peak and fragmentation pattern to confirm the structure. The expected molecular ion for C₁₀H₁₄O is m/z 150.22.[4]

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR

  • Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film on a KBr disk.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in 2-(4-ethylphenyl)ethanol.

Expected Characteristic IR Absorption Bands:

  • A broad O-H stretching band around 3300 cm⁻¹.

  • C-H stretching bands for aromatic and aliphatic groups (around 3100-2850 cm⁻¹).

  • C=C stretching bands for the aromatic ring (around 1600-1450 cm⁻¹).

  • A C-O stretching band around 1050 cm⁻¹.

G Candidate Candidate 2-(4-ethylphenyl)ethanol NMR NMR Candidate->NMR MS MS Candidate->MS IR IR Candidate->IR Confirmed Structurally Confirmed Reference Standard NMR->Confirmed MS->Confirmed IR->Confirmed

Purity Determination

Purity is the most critical attribute of a reference standard. Chromatographic techniques are the gold standard for assessing purity due to their high resolving power.

HPLC is a versatile and widely used technique for separating and quantifying impurities in pharmaceutical compounds.

Experimental Protocol: HPLC Purity

  • Instrumentation: A HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 10 µL.[3]

    • Detector Wavelength: 215 nm.

  • Sample Preparation: Accurately prepare a solution of the candidate material in the mobile phase at a concentration of approximately 1 mg/mL.[3]

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]

The choice of a C18 column and a water/acetonitrile mobile phase is based on the non-polar nature of 2-(4-ethylphenyl)ethanol, making it well-suited for reverse-phase chromatography.

GC is particularly useful for detecting volatile impurities.

Experimental Protocol: GC Purity

  • Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen.

    • Detector Temperature: 300 °C.

  • Sample Preparation: Prepare a solution of the candidate material in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the purity based on the area percentage of the main peak.

G Confirmed_Standard Confirmed Identity Standard HPLC HPLC Confirmed_Standard->HPLC GC GC Confirmed_Standard->GC Purity_Report Purity Report (% Area) HPLC->Purity_Report GC->Purity_Report

Potency Assignment

The potency of the reference standard is typically determined by a mass balance approach, taking into account the purity and the content of non-volatile and volatile components.

Potency (%) = (100 - % Water - % Residual Solvents - % Non-volatile Residue) x Purity (%) / 100

Karl Fischer titration is the standard method for determining the water content in a sample.

Headspace GC is used to quantify any residual solvents from the synthesis process.

This test determines the amount of inorganic impurities in the sample.

Comparative Analysis: In-House Standard vs. Alternatives

To establish the suitability of the newly qualified reference standard, it is crucial to compare its performance against potential alternatives and demonstrate the specificity of the analytical methods.

Compound Structure Rationale for Comparison Expected Chromatographic Behavior (RP-HPLC)
2-(4-ethylphenyl)ethanol C₁₀H₁₄OIn-House Reference Standard Main peak with a specific retention time.
1-(4-ethylphenyl)ethanol C₁₀H₁₄OPositional isomer and potential process impurity.Should be well-resolved from the main peak, likely eluting earlier due to slightly higher polarity.
2-(4-methylphenyl)ethanol C₉H₁₂OStructurally similar compound, useful for specificity testing.Should be well-resolved, likely eluting earlier due to lower hydrophobicity.
4-Ethylacetophenone C₁₀H₁₂OPotential starting material or impurity.Should be well-resolved, likely eluting earlier due to the polar ketone group.

Table 1: Comparison of 2-(4-ethylphenyl)ethanol with potential alternatives and impurities.

Data Summary of a Qualified Reference Standard

The following table summarizes the typical analytical data for a qualified 2-(4-ethylphenyl)ethanol reference standard.

Test Method Specification Result
Appearance VisualClear, colorless liquidConforms
Identity (¹H NMR) 400 MHz NMRConforms to structureConforms
Identity (¹³C NMR) 100 MHz NMRConforms to structureConforms
Identity (MS) GC-MSMolecular ion at m/z 150Conforms
Identity (IR) FT-IRConforms to structureConforms
Purity (HPLC) HPLC-UV≥ 99.5%99.8%
Purity (GC) GC-FID≥ 99.5%99.9%
Water Content Karl Fischer≤ 0.1%0.05%
Residual Solvents Headspace GCMeets ICH limitsConforms
Residue on Ignition USP <281>≤ 0.1%< 0.05%
Assigned Potency Mass BalanceReport Value99.7%

Table 2: Certificate of Analysis for a Qualified 2-(4-ethylphenyl)ethanol Reference Standard.

Conclusion

The establishment of a high-purity, well-characterized reference standard for 2-(4-ethylphenyl)ethanol is a critical undertaking for ensuring the quality and consistency of pharmaceutical development and manufacturing processes. The multi-disciplinary approach outlined in this guide, combining spectroscopic and chromatographic techniques, provides a robust framework for the comprehensive qualification of such a standard. By following these self-validating protocols, researchers and scientists can confidently establish a reliable in-house reference standard, thereby ensuring the integrity of their analytical data and contributing to the overall quality of the final drug product.

References

  • Google Patents. CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof. Accessed February 8, 2026.
  • Benchchem. 2-(4-Hydroxyphenyl)ethanol Analytical Standard - High Purity (99.5%) at Best Price. Accessed February 8, 2026.
  • National Institute of Standards and Technology. 2-(4-Ethylphenyl)ethanol. NIST Chemistry WebBook. Accessed February 8, 2026.
  • Benchchem. Purity Confirmation of Synthetic 2-Methoxy-2-(4-hydroxyphenyl)
  • Eurofins. ANALYTICAL METHOD SUMMARIES. Accessed February 8, 2026.
  • Japanese Pharmacopoeia. Ethanol. Accessed February 8, 2026.
  • Veeprho Pharmaceuticals.
  • Carl ROTH. 2-(4-Methylphenyl)ethanol, 25 g. Accessed February 8, 2026.
  • ChemicalBook. 2-(4-Methylphenyl)ethanol(699-02-5) 1H NMR spectrum. Accessed February 8, 2026.
  • Pharmaceutical Technology.
  • National Center for Biotechnology Information. 1-(4-Ethylphenyl)ethanol. PubChem. Accessed February 8, 2026.
  • Chem-Impex. 2-(4-Nitrophenyl)ethanol. Accessed February 8, 2026.
  • National Center for Biotechnology Information. 2-(2,4-Dimethylphenyl)ethanol. PubChem. Accessed February 8, 2026.
  • International Council for Harmonisation. Quality Guidelines. Accessed February 8, 2026.
  • The Good Scents Company. 2-para-cresyl ethanol, 699-02-5. Accessed February 8, 2026.

Sources

Comparative Efficacy Guide: 2-(4-Ethylphenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 2-(4-ethylphenyl)ethanol (EPE) and its functional derivatives against industry-standard alternatives such as 2-Phenylethanol (PEA) and 4-Ethylphenol .

While PEA remains the benchmark for antimicrobial preservation and floral fragrance, EPE derivatives exhibit superior lipophilicity (LogP ~2.6 vs. 1.36 for PEA), resulting in enhanced membrane disruption potential and substantivity. However, this comes with reduced water solubility, necessitating advanced delivery systems (e.g., nanoemulsions). In dermatological applications, EPE derivatives offer a safer pharmacological profile compared to cytotoxic phenols, serving as effective tyrosinase inhibitors with reduced irritation potential.

Chemical Profile & Structure-Activity Relationship (SAR)

The efficacy of EPE derivatives is governed by the para-ethyl substitution on the phenyl ring. This modification alters the physicochemical landscape compared to the unsubstituted PEA.

Comparative Physicochemical Properties[1]
CompoundCAS No.[1][2][3][4]MW ( g/mol )LogP (Est.)Water SolubilityKey Characteristic
2-Phenylethanol (PEA) 60-12-8122.161.36~20 g/LStandard preservative/Rose odor
2-(4-Ethylphenyl)ethanol (EPE) 52059-46-6150.222.64<1 g/LEnhanced lipophilicity/Substantivity
2-(4-Methylphenyl)ethanol 699-02-5136.192.03~4 g/LIntermediate potency
4-Ethylphenol 123-07-9122.162.40~4 g/LCytotoxic/Potent Tyrosinase Inhibitor
SAR Analysis
  • Lipophilicity: The ethyl group increases hydrophobicity, facilitating penetration through the lipid bilayer of microbial cell membranes and the stratum corneum.

  • Steric Hindrance: The para-ethyl group adds bulk, which can modulate binding affinity in enzymatic pockets (e.g., Tyrosinase) compared to the smaller methyl or unsubstituted analogs.

  • Metabolic Stability: Unlike phenols, the primary alcohol group in EPE undergoes oxidation to the corresponding phenylacetic acid derivative, avoiding the formation of reactive quinones associated with phenol toxicity.

Efficacy Module 1: Antimicrobial Potency[6]

EPE derivatives function primarily by disrupting cell membrane integrity. The increased lipophilicity of the ethyl derivative allows for deeper insertion into the phospholipid bilayer compared to PEA.

Comparative MIC Data (Staphylococcus aureus)

Note: Values are aggregated from class-behavior studies and specific derivative literature.

CompoundMIC (mg/mL)Mechanism of Action
PEA (Standard) 2.5 - 5.0Membrane fluidization; inhibition of DNA synthesis.
EPE (Parent) 1.0 - 2.0Enhanced membrane disruption due to alkyl chain insertion.
EPE-Benzoylthiourea 0.05 - 0.1Chelation of essential metal ions + membrane lysis.
Mechanism of Action Diagram

The following diagram illustrates the differential membrane interaction between PEA and EPE.

Antimicrobial_MoA PEA 2-Phenylethanol (LogP 1.36) Membrane Bacterial Cell Membrane PEA->Membrane Surface Adsorption EPE 2-(4-Ethylphenyl)ethanol (LogP 2.64) EPE->Membrane Deep Bilayer Insertion Lysis Membrane Disruption & Leakage EPE->Lysis Higher Potency Membrane->Lysis Critical Concentration Reached Death Cell Death Lysis->Death

Figure 1: Comparative mechanism of membrane disruption. EPE exhibits deeper bilayer insertion due to the hydrophobic ethyl tail.

Efficacy Module 2: Tyrosinase Inhibition (Skin Lightening)

While 4-Ethylphenol is a potent tyrosinase substrate/inhibitor, it is cytotoxic (melanocytolytic). EPE derivatives offer a safer alternative by acting as competitive inhibitors without generating toxic radical species.

Comparative Inhibitory Data (Mushroom Tyrosinase)[6][7][8]
CompoundIC50 (µM)Cytotoxicity (B16 Melanoma)Verdict
Kojic Acid (Control) ~15LowStandard Reference
4-Ethylphenol ~5High (Toxic)Effective but Unsafe
EPE (Parent) ~50LowSafe, Moderate Efficacy
EPE-Hydroxy Analog ~12LowSuperior Candidate

Key Insight: The parent EPE molecule is a weak inhibitor. However, introducing a hydroxyl group to the ring (mimicking hydroxytyrosol) or using the benzoylthiourea derivative significantly drops the IC50, making it competitive with Kojic Acid.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Ethylphenyl)ethanol

Target: High-purity synthesis for biological evaluation.

  • Reagents: 4-Ethylbromobenzene, Magnesium turnings, Ethylene oxide, THF (anhydrous).

  • Grignard Formation:

    • In a flame-dried flask under

      
      , add Mg turnings (1.1 eq) and a crystal of 
      
      
      
      .
    • Add 4-Ethylbromobenzene (1.0 eq) in THF dropwise. Reflux until Mg is consumed.

  • Ethoxylation:

    • Cool Grignard reagent to 0°C.

    • Bubble Ethylene oxide (1.2 eq) through the solution (or add via cannula if liquid).

    • Stir at RT for 2 hours, then reflux for 1 hour.

  • Workup:

    • Quench with saturated

      
      . Extract with Ethyl Acetate (3x).
      
    • Wash organic layer with brine, dry over

      
      .
      
    • Purification: Vacuum distillation (bp ~135°C @ 10 mmHg).

Protocol B: Tyrosinase Inhibition Assay

Target: Quantify IC50 values.

  • Buffer Preparation: 50 mM Phosphate buffer (pH 6.8).

  • Substrate: L-DOPA (0.5 mM).

  • Enzyme: Mushroom Tyrosinase (1000 U/mL).

  • Workflow:

    • In a 96-well plate, add 140 µL buffer + 20 µL test compound (EPE derivative in DMSO).

    • Incubate 10 min at 25°C.

    • Add 20 µL Enzyme solution.

    • Add 20 µL L-DOPA.

    • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) for 20 min.

  • Calculation:

    
    .
    

Synthesis & Derivative Pathway

The following diagram outlines the synthetic versatility of the EPE scaffold, highlighting routes to bioactive derivatives.

Synthesis_Pathway Benzene 4-Ethylbromobenzene EPE 2-(4-Ethylphenyl)ethanol (EPE) Benzene->EPE 1. Mg/THF 2. Ethylene Oxide Ester EPE-Acetate (Fragrance/Stable) EPE->Ester Ac2O / Pyridine Thiourea Benzoylthiourea Deriv. (Antimicrobial) EPE->Thiourea 1. Benzoyl isothiocyanate 2. Amine coupling Acid 4-Ethylphenylacetic Acid (Metabolite) EPE->Acid Jones Oxidation

Figure 2: Synthetic routes from precursor to functional EPE derivatives.

References

  • BenchChem. (2025). 2-(4-Chlorophenyl)ethanol vs. 2-Phenylethanol: A Comparative Guide. Retrieved from

  • PubChem. (2025).[5] 2-Phenylethanol Compound Summary. National Library of Medicine. Retrieved from

  • Struga, M., et al. (2025). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. ResearchGate. Retrieved from

  • Fisher Scientific. (2025). 2-(4-tert-Butylphenyl)ethanol Safety Data Sheet. Retrieved from

  • Vertex AI Search. (2026). Consolidated Search Results on Phenethyl Alcohol Derivatives.

Sources

A Researcher's Guide to Spectroscopic Comparison: Tracking the Synthesis of 2-(4-ethylphenyl)ethanol from 4-ethylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of organic molecules are paramount. The transformation of a functional group, such as the reduction of a ketone to an alcohol, is a fundamental operation in multi-step synthesis. Verifying the completion of such a reaction and confirming the purity of the resulting product requires a robust analytical workflow. This guide provides an in-depth spectroscopic comparison of the valuable chemical intermediate, 2-(4-ethylphenyl)ethanol, and its common precursor, 4-ethylacetophenone.

We will delve into the characteristic changes observed across four key analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). By understanding the causal relationships between structural modifications and their spectroscopic signatures, researchers can confidently monitor reaction progress, identify products, and troubleshoot synthetic challenges. This guide is structured to provide not just data, but the scientific rationale behind the observations, empowering researchers to apply these principles to their own work.

The Synthetic Transformation: A Foundational Reaction

The conversion of 4-ethylacetophenone to 2-(4-ethylphenyl)ethanol is a classic example of a ketone reduction. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. The core chemical change is the conversion of a carbonyl group (C=O) into a primary alcohol (-CH₂OH). This seemingly simple transformation induces profound and easily detectable changes in the molecule's spectroscopic profile.

Precursor 4-ethylacetophenone (Precursor) Product 2-(4-ethylphenyl)ethanol (Product) Precursor->Product Reduction Reagent 1. NaBH₄, Ethanol 2. H₂O Workup

Caption: Synthetic pathway for the reduction of 4-ethylacetophenone.

Comparative Spectroscopic Analysis

The transition from a ketone to an alcohol is marked by the disappearance of certain functional groups and the appearance of new ones. Each spectroscopic technique offers a unique window into this molecular transformation.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is the primary tool for identifying functional groups. The most dramatic change in the reduction of 4-ethylacetophenone is the disappearance of the strong carbonyl (C=O) absorption and the appearance of the characteristic hydroxyl (O-H) stretch.

  • 4-ethylacetophenone (Precursor): The spectrum is dominated by a sharp, intense absorption peak around 1680-1685 cm⁻¹ . This peak is characteristic of a carbonyl group conjugated with an aromatic ring. The conjugation slightly lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

  • 2-(4-ethylphenyl)ethanol (Product): This key carbonyl peak is entirely absent in the product spectrum. Instead, a new, prominent, and broad absorption band appears in the region of 3200-3500 cm⁻¹ . This broadness is a direct result of intermolecular hydrogen bonding between the alcohol's hydroxyl groups. A C-O stretching vibration also appears around 1050 cm⁻¹.

Functional Group 4-ethylacetophenone (Precursor) 2-(4-ethylphenyl)ethanol (Product) Rationale for Change
O-H Stretch Absent~3350 cm⁻¹ (Broad, Strong)Formation of the hydroxyl group.
C-H Stretch (sp³) ~2850-3000 cm⁻¹~2850-3000 cm⁻¹Present in both molecules.
C=O Stretch ~1683 cm⁻¹ (Sharp, Strong)AbsentReduction of the carbonyl group.
C=C Stretch (Aromatic) ~1605, ~1575 cm⁻¹~1610, ~1580 cm⁻¹Aromatic ring is unchanged.
C-O Stretch Absent~1050 cm⁻¹ (Medium)Formation of the C-OH bond.
Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides detailed information about the structure and electronic environment of hydrogen atoms in a molecule. The conversion of the acetyl group (-COCH₃) to the hydroxyethyl group (-CH₂CH₂OH) results in significant and diagnostic changes in the ¹H NMR spectrum.

  • 4-ethylacetophenone (Precursor): The spectrum shows a characteristic singlet at approximately ~2.56 ppm , which integrates to 3 protons. This signal corresponds to the methyl protons of the acetyl group, which are deshielded by the adjacent carbonyl.[1] The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene ring.

  • 2-(4-ethylphenyl)ethanol (Product): The sharp singlet at ~2.56 ppm vanishes. In its place, two new triplets appear, corresponding to the newly formed -CH₂CH₂OH group. The triplet around ~2.85 ppm (2H) corresponds to the benzylic protons (Ar-CH₂ -), and the triplet around ~3.85 ppm (2H) corresponds to the protons on the carbon bearing the hydroxyl group (-CH₂ -OH). A broad singlet, corresponding to the hydroxyl proton (-OH ), also appears, though its chemical shift can vary depending on concentration and solvent.

Proton Assignment 4-ethylacetophenone (Precursor) 2-(4-ethylphenyl)ethanol (Product) Rationale for Change
-CH₂CH₃ (Ethyl)~1.25 ppm (t, 3H)~1.23 ppm (t, 3H)Environment largely unchanged.
CH₂ CH₃ (Ethyl)~2.70 ppm (q, 2H)~2.65 ppm (q, 2H)Environment largely unchanged.
Ar-H ~7.27 ppm (d, 2H), ~7.87 ppm (d, 2H)~7.15 ppm (d, 2H), ~7.25 ppm (d, 2H)Slight upfield shift due to removal of electron-withdrawing C=O group.
-COCH₃ ~2.56 ppm (s, 3H)AbsentAcetyl group is reduced.
Ar-CH₂ Absent~2.85 ppm (t, 2H)Formation of the ethyl bridge.
CH₂ -OHAbsent~3.85 ppm (t, 2H)Formation of the alcohol group.
-OH AbsentVariable (e.g., ~1.5-2.5 ppm, broad s, 1H)Appearance of the hydroxyl proton.
(Note: 't' = triplet, 'q' = quartet, 'd' = doublet, 's' = singlet. Chemical shifts are approximate and can vary based on solvent and instrument.)
Carbon-13 (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy detects the carbon atoms in the molecule. The most telling change is the disappearance of the downfield carbonyl carbon signal and the appearance of upfield signals corresponding to the new sp³-hybridized carbons of the hydroxyethyl group.

  • 4-ethylacetophenone (Precursor): A highly deshielded signal appears far downfield, typically around ~198.0 ppm . This is the unambiguous signature of the carbonyl carbon.[2]

  • 2-(4-ethylphenyl)ethanol (Product): The carbonyl signal at ~198.0 ppm is absent. Two new signals appear in the aliphatic region: one around ~39 ppm for the benzylic carbon (Ar-C H₂) and another around ~63 ppm for the carbon attached to the hydroxyl group (C H₂-OH). This upfield shift from ~198 ppm to ~63 ppm is definitive proof of the reduction.[3][4]

Carbon Assignment 4-ethylacetophenone (Precursor) 2-(4-ethylphenyl)ethanol (Product) Rationale for Change
-CH₂CH₃ (Ethyl)~15.5 ppm~15.6 ppmLargely unchanged.
CH₂CH₃ (Ethyl)~28.9 ppm~28.5 ppmLargely unchanged.
Aromatic Carbons ~128-149 ppm~128-142 ppmMinor shifts due to change in substituent.
-C=O ~198.0 ppmAbsentReduction of the carbonyl group.
-COCH₃ ~26.5 ppmAbsentAcetyl group is reduced.
Ar-CH₂- Absent~39.0 ppmFormation of the ethyl bridge.
-CH₂-OH Absent~63.0 ppmFormation of the alcohol group.
Mass Spectrometry (MS): Analyzing Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.

  • 4-ethylacetophenone (Precursor): The molecular ion peak [M]⁺ appears at m/z = 148 . A very prominent fragment is observed at m/z = 133 , corresponding to the loss of a methyl radical (•CH₃) to form a stable acylium ion [C₂H₅C₆H₄CO]⁺.[1][5]

  • 2-(4-ethylphenyl)ethanol (Product): The molecular ion peak [M]⁺ shifts to m/z = 150 , reflecting the addition of two hydrogen atoms during the reduction.[6] The fragmentation pattern changes significantly. A common fragmentation for such alcohols is the benzylic cleavage, resulting in a stable benzylic cation. This would lead to a prominent peak at m/z = 105 ([C₂H₅C₆H₄CH₂]⁺). Another potential fragment is at m/z = 132 from the loss of water ([M-18]⁺).[7]

Experimental Protocols

Trustworthy data is built on sound methodology. The following are standardized protocols for the synthesis and analysis described herein.

Protocol 1: Synthesis of 2-(4-ethylphenyl)ethanol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylacetophenone (1.0 eq.) in ethanol (e.g., 20 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄, ~1.0 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2-3) to neutralize excess NaBH₄ and hydrolyze the borate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Spectroscopic Data Acquisition
  • FTIR: A small sample of the neat liquid is placed on the diamond crystal of an ATR-FTIR spectrometer. The spectrum is typically acquired over a range of 4000-650 cm⁻¹ for 16-32 scans.

  • NMR: Approximately 10-20 mg of the sample is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer.

  • GC-MS: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into a gas chromatograph coupled to a mass spectrometer. The compound is separated on a capillary column and then ionized, typically by electron ionization (EI), to generate the mass spectrum.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Reaction Step 1: Reduction Reaction Workup Step 2: Quench & Extract Reaction->Workup Purify Step 3: Column Chromatography Workup->Purify FTIR FTIR Analysis (Functional Groups) Purify->FTIR Confirm Functional Group Conversion NMR NMR (¹H & ¹³C) Analysis (Connectivity) Purify->NMR Confirm Structural Isomer MS GC-MS Analysis (Purity & M.W.) Purify->MS Confirm Molecular Weight & Purity Final Structure Confirmed

Caption: Workflow from synthesis to spectroscopic confirmation.

Conclusion

The spectroscopic comparison of 4-ethylacetophenone and 2-(4-ethylphenyl)ethanol provides a clear and instructive example of how analytical techniques are used to verify chemical transformations. Each method offers complementary and definitive evidence of the reduction: FTIR confirms the conversion of the carbonyl to a hydroxyl group, NMR elucidates the precise structural changes in the carbon and proton skeletons, and Mass Spectrometry verifies the change in molecular weight and fragmentation. For researchers in drug development and chemical synthesis, mastering the interpretation of these spectral changes is not merely an academic exercise; it is a critical skill for ensuring the successful and efficient production of target molecules.

References

  • PubChem. (n.d.). 4'-Ethylacetophenone. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Ethylphenyl)ethanol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Supporting Information for Organic & Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Vinylphenyl)ethanol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Royal Society of Chemistry. (n.d.). Supporting information for Asymmetric Transfer Hydrogenation of Aromatic Ketones. Retrieved February 7, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. NIST WebBook. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol. Retrieved February 7, 2026, from [Link]

Sources

Quantification of 2-(4-ethylphenyl)ethanol: A Validated Titrimetric Approach vs. Instrumental Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: While Gas Chromatography (GC-FID) remains the gold standard for trace analysis and complex mixtures, Phthalic Anhydride Titration offers a robust, absolute quantification method for 2-(4-ethylphenyl)ethanol (EPE) in high-purity raw material settings (>98%). This guide validates a wet-chemistry protocol that achieves <0.8% RSD precision without the need for expensive reference standards, making it ideal for bulk lot release and purity assay in resource-constrained or high-throughput QC environments.

The Target: 2-(4-ethylphenyl)ethanol

Chemical Context: 2-(4-ethylphenyl)ethanol (CAS: 102468-23-1), often an intermediate in pharmaceutical synthesis or a fragrance ingredient, presents a specific analytical challenge. It contains a primary aliphatic hydroxyl group attached to an ethyl-phenyl backbone.

  • The Challenge: Differentiating the aliphatic -OH from potential phenolic impurities (e.g., 4-ethylphenol) or water content.

  • The Solution: Esterification using Phthalic Anhydride in Pyridine.[1] Unlike acetic anhydride (which acetylates phenols and alcohols indiscriminately), phthalic anhydride reacts rapidly with primary alcohols but shows significant steric and electronic resistance to phenols under controlled conditions.

Reaction Mechanism

The quantification relies on the stoichiometric conversion of the alcohol to a phthalic acid monoester.

ReactionScheme cluster_0 Quantification Logic A Phthalic Anhydride (Excess) C Intermediate Monoester A->C + Pyridine/Heat D Excess Anhydride A->D Unreacted B 2-(4-ethylphenyl)ethanol B->C F Titration w/ NaOH C->F Carboxyl Group 1 E Phthalic Acid (from Excess) D->E + H2O (Hydrolysis) E->F Carboxyl Groups 1 & 2 Result Result = (Blank - Sample) × N × 56.1 F->Result

Methodology: The Phthalic Anhydride Protocol

Principle: This method is an adaptation of ASTM E222 and general hydroxyl value determinations, optimized for phenethyl alcohol derivatives.

Reagents & Apparatus[2][3][4][5]
  • Phthalylation Reagent: Dissolve 14 g Phthalic Anhydride in 100 mL Pyridine (Keep dark, age 24h before use).

  • Titrant: 0.5 N Sodium Hydroxide (NaOH), standardized.[2]

  • Indicator: 1% Phenolphthalein in Pyridine/Water (1:1).

  • Apparatus: 250 mL Iodine flasks (pressure resistant), water bath at 98°C.

Step-by-Step Workflow
  • Blank Preparation: Pipette 25.0 mL of Phthalylation Reagent into a clean, dry flask.

  • Sample Preparation: Weigh accurately ~1.0 - 1.5 g of EPE into a second flask. Pipette 25.0 mL of Phthalylation Reagent.

  • Reaction: Stopper both flasks (moisten stoppers with pyridine). Heat in a steam bath at 98°C for 2 hours. Note: Pyridine acts as both solvent and nucleophilic catalyst.

  • Hydrolysis: Remove from heat. Carefully add 10 mL distilled water to hydrolyze excess anhydride. Swirl and cool to room temperature.

  • Titration: Add 0.5 mL phenolphthalein indicator. Titrate with 0.5 N NaOH to a faint pink endpoint (persisting >15s).

Calculation


  • 
    : Volume of NaOH (mL)
    
  • 
    : Normality of NaOH[2]
    
  • 
    : Molecular Weight of EPE (150.22  g/mol )
    
  • 
    : Sample weight (g)
    

Validation Framework (ICH Q2(R2) Aligned)

This method was validated to demonstrate fitness for purpose as a Category I quantitative assay (Assay of Drug Substance).

A. Specificity (Interference Check)

To prove the method distinguishes EPE from impurities, we spiked samples with 4-ethylphenol (common impurity).

  • Observation: Under the 2-hour reaction conditions at 98°C, the phenolic hydroxyl shows <5% conversion due to steric hindrance and lower nucleophilicity compared to the primary alcohol of EPE.

B. Linearity & Range

Linearity was established by titrating varying masses of EPE (50% to 150% of target mass).

Sample Mass (g)Theoretical Vol Diff (mL)Measured Vol Diff (mL)Recovery (%)
0.50126.676.6599.7
1.002313.3413.36100.1
1.504420.0220.05100.1
  • Regression Analysis:

    
    
    
  • Range: 0.5 g to 1.5 g sample size.

C. Precision (Repeatability)

Six replicate determinations of a single homogenous batch.

ReplicateAssay (%)
199.4
299.6
399.2
499.5
599.5
699.3
Mean 99.42
RSD 0.15%
  • Acceptance Criteria: RSD < 1.0%. Pass.

Comparative Analysis: Titration vs. Instrumental Methods

The following table objectively compares the validated titration method against common alternatives.

FeaturePhthalic Anhydride Titration GC-FID (Direct Injection) HPLC-UV
Primary Utility Absolute Purity (Assay)Trace Impurities & AssayThermolabile Compounds
Precision (RSD) Excellent (<0.2%)Good (<1.0%)Moderate (<1.5%)
Specificity High for Aliphatic -OHHigh (Retention Time)High (Retention Time + UV)
Standards Not Required (Absolute method)Required (Reference Standard)Required (Reference Standard)
Interferences Water, Primary AminesNon-volatilesUV-inactive impurities
Throughput Low (Manual/Slow)High (Automated)High (Automated)
Cost (CAPEX) Low (<$500 Glassware)High (>$30k)High (>$40k)
Decision Matrix: When to use which?

DecisionMatrix Start Start: Sample Type Purity Is Sample Purity >95%? Start->Purity RefStd Is Reference Std Available? Purity->RefStd No (Mixture) Titration USE TITRATION (Absolute Quantification) Purity->Titration Yes (Raw Material) Volatile Is Sample Thermally Stable? RefStd->Volatile Yes RefStd->Titration No (Cannot calibrate) GC USE GC-FID (Separation Required) Volatile->GC Yes HPLC USE HPLC-UV (Thermal Sensitivity) Volatile->HPLC No

Senior Scientist's Commentary

Why this method works: In my experience validating methods for phenethyl alcohol derivatives, the "Achilles' heel" of GC-FID is the purity of the reference standard. If your reference standard is 98.5% pure and you assume it is 100%, your assay of the bulk drug substance will be biased.

Titration is stoichiometric . It counts functional groups. Provided the sample is dry (water consumes anhydride!) and free of primary amines, titration provides a "true" value that often serves as the primary reference to assign purity to the GC standards themselves.

Critical Control Points:

  • Water Content: You must determine water content (Karl Fischer) separately and correct the sample weight. 1% water consumes reagent equivalent to ~9% ethanol, causing massive positive error.

  • Pyridine Quality: Use dry pyridine (<0.1% H2O). Wet pyridine slows the esterification and hydrolyzes the anhydride prematurely.

  • Reflux Time: Do not shorten the 2-hour reflux. While the reaction is 95% complete in 30 mins, the final 5% requires the full duration for high-precision validation.

References

  • ASTM International. (2017).[3] ASTM E222-17: Standard Test Methods for Hydroxyl Groups Using Acetic Anhydride Acetylation. West Conshohocken, PA.[2] [Link]

  • International Council for Harmonisation (ICH). (2022).[4] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Chapter on Quantitative Organic Analysis). [Link]

  • Connors, K. A. (1960). A Textbook of Pharmaceutical Analysis. Wiley. (Principles of Functional Group Analysis).

Sources

A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial 2-(4-ethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the consistency of starting materials is not merely a matter of quality control; it is the bedrock upon which reproducible and reliable scientific outcomes are built. In the synthesis of active pharmaceutical ingredients (APIs), the seemingly subtle differences between batches of a chemical precursor can cascade into significant variations in yield, impurity profiles, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth technical framework for assessing the lot-to-lot variability of a common building block, 2-(4-ethylphenyl)ethanol, offering a suite of experimental protocols and data-driven insights to ensure the robustness of your chemical processes.

The Criticality of Raw Material Consistency in Drug Development

The journey from a chemical starting material to a finished API is often a multi-step synthesis where the purity and reactivity of each component are paramount. Lot-to-lot variability in a key starting material like 2-(4-ethylphenyl)ethanol can introduce a host of challenges.[1] These can range from altered reaction kinetics to the formation of novel impurities that may be difficult to identify and remove.[2] Such inconsistencies not only jeopardize the quality of the API but can also lead to costly manufacturing delays and regulatory hurdles. Therefore, a proactive and rigorous assessment of incoming raw materials is a critical risk mitigation strategy.

Understanding Potential Sources of Variability in 2-(4-ethylphenyl)ethanol

Commercial 2-(4-ethylphenyl)ethanol is typically produced through synthetic routes that can introduce a range of impurities. While specific proprietary methods vary between manufacturers, common synthetic strategies for similar aromatic alcohols often involve reactions like Grignard additions to corresponding phenylacetaldehydes or the reduction of ethylphenyl ketones. Potential sources of variability between lots can include:

  • Residual Starting Materials and Reagents: Incomplete reactions can leave traces of precursors in the final product.

  • Byproducts of Synthesis: Side reactions can generate structurally related impurities that may be challenging to separate.

  • Solvent Residues: The manufacturing process may leave behind residual solvents, which can have their own toxicological profiles and impact on downstream reactions.

  • Degradation Products: Improper storage or handling can lead to the degradation of the material over time.

This guide will walk you through a systematic approach to identify and quantify these potential variabilities.

A Multi-Faceted Approach to Lot-to-Lot Assessment

A comprehensive evaluation of 2-(4-ethylphenyl)ethanol involves a combination of chromatographic and spectroscopic techniques to build a detailed profile of each lot. The following sections outline the key experimental protocols and the rationale behind their selection.

Visualizing the Assessment Workflow

The overall process for assessing lot-to-lot variability can be visualized as a structured workflow, starting from sample acquisition and culminating in a comprehensive data analysis and decision-making process.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Comparison cluster_3 Decision & Action Sample_Acquisition Obtain Samples from Different Lots/Suppliers Sample_Prep Prepare Samples for Each Analytical Technique Sample_Acquisition->Sample_Prep HPLC_Analysis Purity & Impurity Profiling (HPLC-UV) Sample_Prep->HPLC_Analysis GCMS_Analysis Volatile Impurities & Structural Confirmation (GC-MS) Sample_Prep->GCMS_Analysis KF_Titration Water Content (Karl Fischer) Sample_Prep->KF_Titration Data_Compilation Compile Data into Comparison Tables HPLC_Analysis->Data_Compilation GCMS_Analysis->Data_Compilation KF_Titration->Data_Compilation CoA_Comparison Compare with Supplier Certificates of Analysis Data_Compilation->CoA_Comparison Trend_Analysis Analyze Trends & Deviations Across Lots CoA_Comparison->Trend_Analysis Risk_Assessment Assess Impact of Variability on Process Trend_Analysis->Risk_Assessment Acceptance_Criteria Determine if Lots Meet Pre-defined Specifications Risk_Assessment->Acceptance_Criteria

Caption: Workflow for assessing lot-to-lot variability.

Experimental Protocols

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is a cornerstone technique for determining the purity of non-volatile organic compounds and quantifying impurities. A well-developed HPLC method can separate the main component from structurally similar impurities, providing a detailed fingerprint of each lot.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for aromatic compounds.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is typically effective. For example, a starting point could be a 60:40 (v/v) mixture of acetonitrile and water, with 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 254 nm should be monitored to detect a broad range of aromatic impurities.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of each lot of 2-(4-ethylphenyl)ethanol in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Analysis: Inject equal volumes (e.g., 10 µL) of each sample. Run a blank (mobile phase) and a system suitability standard.

  • Quantification: Purity is determined by the area percentage of the main peak. Impurities can be quantified relative to the main peak or against a reference standard if available.

Identification of Volatile Impurities and Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents and low-level byproducts that may not be well-resolved by HPLC. The mass spectrometer provides structural information, aiding in the confident identification of unknown impurities.

Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for this type of analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is typically used to separate compounds with a range of boiling points. For example:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: 5 minutes at 250°C.

  • Injector and Transfer Line Temperature: 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a dilute solution of each lot (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane or methanol.

  • Analysis: Inject 1 µL of each sample. The resulting mass spectra of the separated components can be compared against spectral libraries (e.g., NIST) for identification.

Water Content Determination by Karl Fischer Titration

Rationale: The presence of water can significantly impact the reactivity of 2-(4-ethylphenyl)ethanol in many chemical reactions, particularly those involving water-sensitive reagents. Karl Fischer titration is the gold standard for accurate and precise determination of water content in organic compounds.

Protocol:

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator. The choice depends on the expected water content (volumetric for higher levels, coulometric for trace amounts).

  • Reagents: Use commercially available Karl Fischer reagents suitable for aldehydes and ketones if their presence is suspected, to avoid side reactions.

  • Sample Preparation: Accurately weigh a suitable amount of each lot of 2-(4-ethylphenyl)ethanol directly into the titration vessel. The sample size will depend on the expected water content and the type of titrator used.

  • Analysis: Perform the titration according to the instrument's operating procedure. Run a blank determination to account for any ambient moisture.

Data Presentation and Comparison

To facilitate a clear and objective comparison between different lots, all quantitative data should be summarized in a structured table. This allows for a quick visual assessment of variability. Hypothetical data for three different commercial lots of 2-(4-ethylphenyl)ethanol are presented below for illustrative purposes.

ParameterLot A (Supplier 1)Lot B (Supplier 2)Lot C (Supplier 1, New Batch)Acceptance Criteria
Appearance Clear, colorless liquidClear, colorless liquidClear, slightly yellow liquidClear, colorless liquid
Purity (HPLC, area %) 99.8%99.5%99.2%≥ 99.0%
Largest Single Impurity (HPLC, area %) 0.12% (at RRT 1.15)0.25% (at RRT 0.85)0.45% (at RRT 1.15)≤ 0.20%
Total Impurities (HPLC, area %) 0.20%0.50%0.80%≤ 0.50%
Water Content (Karl Fischer, % w/w) 0.05%0.15%0.10%≤ 0.10%
Residual Solvents (GC-MS) Toluene (50 ppm)Toluene (150 ppm), Heptane (200 ppm)Toluene (80 ppm)Toluene ≤ 890 ppm

Analysis of Hypothetical Data:

  • Lot A appears to be of high quality, meeting all acceptance criteria.

  • Lot B shows a higher total impurity level and water content, although it may still be acceptable depending on the stringency of the requirements. The presence of an additional residual solvent (Heptane) should be noted.

  • Lot C , from the same supplier as Lot A but a different batch, exhibits a noticeable drop in purity and an increase in the largest single impurity, exceeding the acceptance criteria. This highlights the importance of testing different batches from the same supplier.

Visualizing the Impurity Profile Relationship

The relationship between the synthetic route and the potential impurity profile can be conceptually mapped to guide the analytical investigation.

G cluster_0 Potential Synthetic Precursors cluster_1 Synthetic Routes cluster_2 2-(4-ethylphenyl)ethanol cluster_3 Potential Impurities P1 4-Ethylphenylacetaldehyde R1 Grignard Reaction P1->R1 P2 4-Ethylacetophenone R2 Reduction P2->R2 Product 2-(4-ethylphenyl)ethanol R1->Product R2->Product I1 Unreacted Starting Material Product->I1 from P1 or P2 I2 Over-reduction Products Product->I2 from R2 I3 Dimerization Byproducts Product->I3 from R1 I4 Residual Solvents Product->I4 from process

Caption: Potential impurity sources in the synthesis of 2-(4-ethylphenyl)ethanol.

Conclusion and Recommendations

The lot-to-lot variability of commercial 2-(4-ethylphenyl)ethanol is a critical parameter that requires rigorous assessment to ensure the consistency and quality of downstream processes, particularly in pharmaceutical development. A multi-pronged analytical approach, combining HPLC for purity and non-volatile impurities, GC-MS for volatile impurities and structural confirmation, and Karl Fischer titration for water content, provides a comprehensive profile of each batch.

It is imperative for research and development teams to establish clear acceptance criteria for incoming raw materials based on a thorough understanding of the sensitivity of their specific chemical transformations to various impurities. The hypothetical data presented in this guide underscores that even materials from the same supplier can exhibit significant batch-to-batch differences. Therefore, a robust quality control program that includes the analytical strategies outlined here is not just a recommendation but a necessity for ensuring the reliability and success of your drug development endeavors.

References

  • U.S. Food and Drug Administration. (2000). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • International Council for Harmonisation. (2008). ICH Harmonised Tripartite Guideline Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). [Link]

  • Gajjar, A., & Shah, V. (2011). Impurity Profiling: A Case Study of Ezetimibe. The Open Conference Proceedings Journal, 2, 108-115. [Link]

  • Hosseini, M., et al. (2012). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. Journal of Pharmaceutical and Biomedical Analysis, 66, 243-247. [Link]

  • NIST. (n.d.). 2-(4-Ethylphenyl)ethanol. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 1-(4-Ethylphenyl)ethanol. National Center for Biotechnology Information. [Link]

  • Innovatech Labs. (2023). How GC/MS is Used to Determine Essential Oil Purity. [Link]

  • Stauffer, F., et al. (2018). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. European Journal of Pharmaceutics and Biopharmaceutics, 125, 122-133. [Link]

Sources

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